4,4-Difluoro-L-prolinamide hydrochloride
描述
The exact mass of the compound (S)-4,4-Difluoropyrrolidine-2-carboxamide hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(2S)-4,4-difluoropyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2N2O.ClH/c6-5(7)1-3(4(8)10)9-2-5;/h3,9H,1-2H2,(H2,8,10);1H/t3-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQDQYAEZGKHOB-DFWYDOINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC1(F)F)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC1(F)F)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70669800 | |
| Record name | 4,4-Difluoro-L-prolinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70669800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
426844-51-1 | |
| Record name | 2-Pyrrolidinecarboxamide, 4,4-difluoro-, hydrochloride (1:1), (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=426844-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Difluoro-L-prolinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70669800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-Difluoro-L-prolinamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,4-Difluoro-L-prolinamide Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4,4-Difluoro-L-prolinamide hydrochloride is a fluorinated, chiral pyrrolidine derivative that has emerged as a critical building block in medicinal chemistry and drug development. Its unique structural features, particularly the gem-difluoro substitution at the C4 position of the proline ring, impart advantageous properties to parent molecules, including enhanced metabolic stability and bioavailability. This guide provides a comprehensive overview of the fundamental properties, synthesis, analytical characterization, and key applications of this compound, with a particular focus on its role in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.
Introduction: The Significance of Fluorination in Proline Scaffolds
Proline and its derivatives are privileged scaffolds in drug design due to their rigid, cyclic structure which can effectively mimic peptide beta-turns and introduce conformational constraints in bioactive molecules. The strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. In the context of proline analogs, fluorination can profoundly influence pKa, lipophilicity, and metabolic stability by blocking sites susceptible to oxidative metabolism. The gem-difluoro group at the 4-position of the proline ring in this compound offers a unique combination of steric and electronic effects that have proven beneficial in the design of potent and selective enzyme inhibitors.
Physicochemical and Basic Properties
This compound is a white to off-white solid at room temperature.[1] Its core structure consists of a pyrrolidine ring with two fluorine atoms at the C4 position, an amide group at the C2 position in the (S)-configuration, and is supplied as a hydrochloride salt.
| Property | Value | Source(s) |
| CAS Number | 426844-51-1 | [1][2][3][4] |
| Molecular Formula | C₅H₈F₂N₂O·HCl | [1][4] |
| Molecular Weight | 186.59 g/mol | [1][4] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 208-213 °C (decomposes) | [1] |
| Optical Rotation | [α]D21 = -30.0 ± 2º (c=1 in H₂O) | [1] |
| Purity | ≥97% (HPLC) | [2][4] |
| Storage | Store at 0-8°C | [1] |
Synthesis and Manufacturing
While a specific, detailed synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible and industrially relevant synthetic route can be constructed from patent literature and established chemical transformations. The synthesis logically proceeds through two key stages: the formation of the L-prolinamide backbone and the fluorination of a suitable proline precursor.
Conceptual Synthetic Pathway
Caption: Conceptual synthetic pathways to this compound.
Step-by-Step Synthesis Protocol (Illustrative)
The following protocol is a composite illustration based on related syntheses and represents a viable approach.
Step 1: Synthesis of L-Prolinamide from L-Proline
This transformation can be achieved through the esterification of L-proline followed by amidation.
-
Esterification: L-proline is reacted with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., thionyl chloride) to form the corresponding methyl ester hydrochloride.
-
Amidation: The proline methyl ester hydrochloride is then treated with ammonia in a suitable solvent (e.g., methanol) to yield L-prolinamide.
Step 2: Fluorination of a Protected 4-Hydroxy-L-proline Derivative
A more direct route to the target molecule involves the fluorination of a protected 4-hydroxy-L-proline derivative.
-
Protection: The amino group of 4-hydroxy-L-proline is protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, to prevent side reactions.
-
Fluorination: The hydroxyl group of the N-Boc-4-hydroxy-L-proline is then replaced with two fluorine atoms. This is a challenging transformation that can be achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or a similar reagent. This step is crucial and requires careful control of reaction conditions to ensure high yield and stereochemical integrity.
-
Amidation: The carboxylic acid of the resulting N-Boc-4,4-difluoro-L-proline is converted to the primary amide. This can be accomplished by activating the carboxylic acid (e.g., with a carbodiimide) and then reacting it with ammonia.
-
Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions (e.g., with hydrochloric acid in an organic solvent), which concurrently forms the desired hydrochloride salt.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of this compound. A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is usually performed using a UV detector at a low wavelength (around 210 nm) due to the lack of a strong chromophore in the molecule. For determining enantiomeric purity, a chiral HPLC method or derivatization with a chiral reagent followed by reversed-phase HPLC can be employed.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for structural elucidation.
-
¹H NMR: The proton NMR spectrum provides information about the number and connectivity of hydrogen atoms in the molecule. A ¹H NMR spectrum for this compound is available from some suppliers.[6]
-
¹³C NMR: The carbon NMR spectrum reveals the carbon skeleton of the molecule.
-
¹⁹F NMR: Due to the presence of two fluorine atoms, ¹⁹F NMR is a particularly powerful tool for characterizing this compound. The chemical shifts and coupling constants of the fluorine signals can provide valuable information about the electronic environment and conformation of the pyrrolidine ring. The diastereotopic fluorine atoms in 4,4-difluoroproline derivatives exhibit distinct chemical shifts that are sensitive to the cis/trans isomerism of the preceding amide bond and the ring pucker conformation.[7]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, which can further confirm its structure.
Applications in Drug Discovery and Organic Synthesis
The primary application of this compound is as a key intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors.[2][6]
Building Block for DPP-IV Inhibitors
DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8][9] By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-IV inhibitors an important class of oral antihyperglycemic agents for the treatment of type 2 diabetes.[10]
References
- 1. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,4-二氟-L-脯氨酸酰胺 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. (S)-4,4-DIFLUOROPYRROLIDINE-2-CARBOXAMIDE HYDROCHLORIDE, CasNo.426844-51-1 Dayang Chem (Hangzhou) Co.,Ltd. China (Mainland) [dayang.lookchem.com]
- 5. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, CAS No. 426844-51-1 - iChemical [ichemical.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of Fluorination: A Technical Guide to 4,4-Difluoro-L-prolinamide Hydrochloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a powerful tool for optimizing drug candidates. This guide provides an in-depth technical overview of 4,4-Difluoro-L-prolinamide hydrochloride (CAS Number: 426844-51-1), a chiral building block of significant interest, particularly in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. We will delve into its synthesis, physicochemical properties, the profound impact of gem-difluorination on conformational behavior, and its application in the design and evaluation of potent enzyme inhibitors.
Physicochemical Properties and Characterization
This compound presents as a white to off-white solid with the molecular formula C₅H₈F₂N₂O·HCl and a molecular weight of 186.59 g/mol .[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 426844-51-1 | [1] |
| Molecular Formula | C₅H₉ClF₂N₂O | |
| Molecular Weight | 186.59 g/mol | |
| Appearance | White to off-white solid | [1] |
| Melting Point | 222°C | [2] |
| Optical Rotation | [α]/D −23±5° (c = 0.5 in H₂O) | [1][2] |
| SMILES | Cl.NC(=O)[C@@H]1CC(F)(F)CN1 | [1] |
| InChI Key | RRQDQYAEZGKHOB-DFWYDOINSA-N | [1] |
Characterization: The structural integrity and purity of this compound are typically confirmed using a suite of analytical techniques. While specific spectra for this exact compound are proprietary to suppliers, the expected spectroscopic features can be inferred.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would exhibit characteristic signals for the proline ring protons, with coupling patterns influenced by the rigidified ring structure and the presence of the fluorine atoms. The amide protons would also be visible.
-
¹³C NMR would show distinct chemical shifts for the five carbon atoms of the pyrrolidine ring and the carboxamide carbon. The carbon bearing the two fluorine atoms would exhibit a characteristic triplet due to C-F coupling.
-
¹⁹F NMR is particularly informative, revealing the chemical environment of the fluorine atoms and providing insights into the conformational dynamics of the pyrrolidine ring.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z corresponding to the free base (C₅H₈F₂N₂O).
-
Purity Analysis: High-performance liquid chromatography (HPLC) is routinely used to assess the purity of the compound.[3]
Synthesis of this compound: A Plausible Route
While a detailed, publicly available, step-by-step synthesis of this compound is scarce, a plausible and scientifically sound synthetic route can be constructed based on established methodologies for the synthesis of fluorinated prolines and prolinamides. A common strategy involves the fluorination of a suitable hydroxyproline derivative, followed by amidation and deprotection.
A likely synthetic pathway would commence with a protected form of cis-4-hydroxy-L-proline. The hydroxyl group can be converted to a leaving group, such as a tosylate, followed by nucleophilic fluorination. Alternatively, deoxofluorination using reagents like diethylaminosulfur trifluoride (DAST) can be employed. The resulting 4,4-difluoro-L-proline derivative would then undergo amidation at the carboxylic acid position, followed by the removal of any protecting groups to yield the final hydrochloride salt. A key step in a related synthesis involves the deprotection of tert-butyl (2S)-2-(aminocarbonyl)-4,4-difluoro-1-pyrrolidinecarboxylate using hydrochloric acid.[4]
Experimental Protocol: Hypothetical Synthesis of this compound
Step 1: Protection of 4-hydroxy-L-proline
-
To a solution of cis-4-hydroxy-L-proline in a suitable solvent (e.g., a mixture of dioxane and water), add di-tert-butyl dicarbonate (Boc₂O) and a base such as sodium hydroxide.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Acidify the reaction mixture and extract the Boc-protected product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-cis-4-hydroxy-L-proline.
Step 2: Oxidation to the Ketone
-
Dissolve the Boc-protected hydroxyproline in a suitable solvent like dichloromethane (DCM).
-
Add an oxidizing agent, such as Dess-Martin periodinane or perform a Swern oxidation, at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction and work up to isolate the corresponding ketone, Boc-4-oxo-L-proline.
Step 3: Geminal Difluorination
-
Dissolve the Boc-4-oxo-L-proline in an anhydrous, inert solvent like DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (e.g., -78 °C) and add a deoxofluorinating agent such as DAST or Deoxo-Fluor® dropwise.
-
Allow the reaction to slowly warm to room temperature and stir until completion.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer, and purify by column chromatography to obtain Boc-4,4-difluoro-L-proline.
Step 4: Amidation
-
Dissolve the Boc-4,4-difluoro-L-proline in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a coupling agent (e.g., HATU or HBTU) and a base (e.g., diisopropylethylamine - DIPEA).
-
Add a source of ammonia, such as ammonium chloride, and stir at room temperature.
-
Monitor the reaction by TLC. Upon completion, perform an aqueous workup and extract the product.
-
Purify the crude product by column chromatography to yield tert-butyl (2S)-2-(aminocarbonyl)-4,4-difluoro-1-pyrrolidinecarboxylate.
Step 5: Deprotection
-
Dissolve the Boc-protected amide in a suitable solvent, such as dioxane or ethyl acetate.
-
Add a solution of hydrochloric acid (e.g., 4 M HCl in dioxane).
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
-
The product, this compound, will often precipitate from the solution and can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.
Caption: Plausible synthetic workflow for this compound.
The Role of Fluorine in Modulating Proline Conformation and Enzyme Inhibition
The introduction of two fluorine atoms at the C4 position of the proline ring has profound stereoelectronic effects that significantly influence its conformational preferences. This is a key reason for the utility of this compound in drug design.
Conformational Rigidity and Ring Pucker: The proline ring can adopt two major puckered conformations: Cγ-endo (the Cγ atom is on the same side of the ring as the carboxyl group) and Cγ-exo (the Cγ atom is on the opposite side). The gem-difluoro substitution restricts the conformational flexibility of the pyrrolidine ring, favoring specific puckering modes. This pre-organization of the molecule can lead to a lower entropic penalty upon binding to a target protein, potentially increasing binding affinity.
Modulation of Amide Bond Isomerization: The peptide bond preceding a proline residue can exist in either a cis or trans conformation. The energy barrier for isomerization between these two states is relatively high. Fluorination at the C4 position can influence the cis/trans equilibrium and the rate of isomerization, which can be critical for biological activity.
Enhanced Binding Interactions: The highly electronegative fluorine atoms can engage in favorable interactions within a protein's active site, such as hydrogen bonds with backbone amides or electrostatic interactions. Furthermore, the C-F bond can participate in non-classical interactions, further stabilizing the ligand-protein complex.
Application in the Development of DPP-IV Inhibitors
A primary application of this compound is as a key building block for the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors. DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating blood glucose levels. By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-IV inhibitors an important class of therapeutics for type 2 diabetes.
Many potent DPP-IV inhibitors are peptidomimetics that mimic the natural substrates of the enzyme.[5] These inhibitors often feature a proline-like moiety that interacts with the S1 subsite of the DPP-IV active site. The amide group of this compound can be further modified, for instance, by dehydration to a nitrile, to create a "warhead" that forms a reversible covalent bond with the catalytic serine residue (Ser630) in the DPP-IV active site.[6]
Caption: Mechanism of action of DPP-IV inhibitors.
Experimental Protocol: In Vitro DPP-IV Inhibition Assay
This protocol describes a general fluorescence-based assay for determining the inhibitory activity of a compound derived from this compound against human recombinant DPP-IV.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)
-
Assay buffer: e.g., Tris-HCl buffer, pH 7.5
-
Test compound (DPP-IV inhibitor)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Prepare a working solution of human recombinant DPP-IV in the assay buffer.
-
Prepare a working solution of the Gly-Pro-AMC substrate in the assay buffer.
-
-
Assay Setup:
-
In the wells of a 96-well black microplate, add the following:
-
Test wells: A specified volume of the diluted test compound and the DPP-IV enzyme solution.
-
Control wells (100% activity): Assay buffer (instead of the test compound) and the DPP-IV enzyme solution.
-
Blank wells (no enzyme): Assay buffer (instead of the test compound and enzyme solution).
-
Positive control wells: A known concentration of the positive control inhibitor and the DPP-IV enzyme solution.
-
-
-
Pre-incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of the Reaction:
-
Add the Gly-Pro-AMC substrate solution to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using a fluorescence microplate reader. The cleavage of the AMC group from the substrate by DPP-IV results in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time plot) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of test well - Rate of blank well) / (Rate of control well - Rate of blank well)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
-
Conclusion
This compound is a valuable and versatile building block for the synthesis of advanced drug candidates. The gem-difluorination at the C4 position of the proline ring imparts unique conformational properties that can enhance binding affinity and selectivity for target enzymes. Its primary application in the development of DPP-IV inhibitors for type 2 diabetes highlights the power of fluorine chemistry in modern drug discovery. The protocols and conceptual frameworks presented in this guide are intended to provide researchers with a solid foundation for the effective utilization of this compound in their research and development endeavors.
References
- 1. Synthonix, Inc > 426844-51-1 | (S)-4,4-Difluoropyrrolidine-2-carboxamide hydrochloride [synthonix.com]
- 2. This compound, CAS No. 426844-51-1 - iChemical [ichemical.com]
- 3. (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride | 1001354-51-3 | Benchchem [benchchem.com]
- 4. EP1487807B1 - Cyano-pyrrolidines as DPP-IV inhibitors - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of (S)-4,4-Difluoropyrolidine-2-carboxamide Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Proline Analogs
Proline, a unique secondary amino acid, imparts significant conformational constraints on peptides and proteins, influencing their structure and function.[1][2] The strategic introduction of fluorine atoms into the proline ring offers a powerful tool to modulate these properties. Fluorination can alter pucker preference, cis/trans isomerization rates, and metabolic stability, making fluorinated proline analogs highly valuable in medicinal chemistry and drug design.[3][4][5] (S)-4,4-Difluoropyrolidine-2-carboxamide hydrochloride, in particular, is a key building block for various therapeutic agents, including dipeptidyl peptidase IV (DPP-IV) inhibitors used in the management of type 2 diabetes.[6] Its geminal difluoro substitution at the C4 position enhances stability and can significantly impact binding affinity and bioavailability.[6] This guide provides an in-depth, technically-focused protocol for the synthesis of this important compound, grounded in established chemical principles.
Synthetic Strategy: A Multi-Step Approach from a Protected Precursor
The synthesis of (S)-4,4-Difluoropyrolidine-2-carboxamide hydrochloride is most effectively achieved through a multi-step sequence starting from a commercially available, protected precursor. A common and logical route involves the following key transformations:
-
Starting Material Selection: The synthesis commences with a suitable N-protected (S)-4,4-difluoropyrrolidine-2-carboxylic acid derivative. N-Boc-(S)-4,4-difluoropyrolidine-2-carboxylic acid is an excellent choice due to the stability of the Boc protecting group under various reaction conditions and its straightforward removal under acidic conditions.[7]
-
Amide Formation: The carboxylic acid moiety is converted to the primary amide. This is a critical step that can be achieved using a variety of modern coupling reagents to ensure high yield and purity.
-
Deprotection and Salt Formation: The final step involves the removal of the N-Boc protecting group and the concurrent formation of the hydrochloride salt, yielding the desired product.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for (S)-4,4-Difluoropyrolidine-2-carboxamide hydrochloride.
Detailed Experimental Protocols
Part 1: Amide Formation from N-Boc-(S)-4,4-difluoropyrolidine-2-carboxylic acid
The conversion of a carboxylic acid to a primary amide is a cornerstone of organic synthesis. The use of coupling reagents is essential to activate the carboxylic acid for nucleophilic attack by ammonia. A common and effective method involves the use of a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in conjunction with an activating agent like HOBt (Hydroxybenzotriazole).
Reaction Scheme:
Step-by-Step Protocol:
-
Dissolution: Dissolve N-Boc-(S)-4,4-difluoropyrolidine-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Activation: Add HOBt (1.1 eq) and EDC hydrochloride (1.2 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active ester intermediate.
-
Ammonolysis: Introduce a source of ammonia. This can be achieved by bubbling ammonia gas through the solution or by adding a solution of ammonia in a suitable solvent (e.g., 7N ammonia in methanol).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Table 1: Reagents and Stoichiometry for Amide Formation
| Reagent | Molar Eq. | Purpose |
| N-Boc-(S)-4,4-difluoropyrolidine-2-carboxylic acid | 1.0 | Starting Material |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) | 1.2 | Coupling Reagent |
| Hydroxybenzotriazole (HOBt) | 1.1 | Activating Agent |
| Ammonia (e.g., 7N in Methanol) | Excess | Nucleophile |
| Dichloromethane (DCM) | - | Solvent |
Part 2: Boc Deprotection and Hydrochloride Salt Formation
The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group. This is typically achieved under acidic conditions, which conveniently allows for the simultaneous formation of the hydrochloride salt.
Reaction Scheme:
Step-by-Step Protocol:
-
Dissolution: Dissolve the purified (S)-N-Boc-4,4-difluoropyrolidine-2-carboxamide from the previous step in a suitable organic solvent. Dioxane, methanol, or ethyl acetate are commonly used.
-
Acidification: Add a solution of hydrochloric acid. A solution of 4M HCl in dioxane is a common and effective reagent for this purpose. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the deprotection by TLC or LC-MS. The reaction is usually complete within a few hours.
-
Isolation: The hydrochloride salt is often insoluble in the reaction solvent and will precipitate out. The product can be isolated by filtration. If the product remains in solution, the solvent can be removed under reduced pressure.
-
Purification: The resulting solid can be washed with a non-polar solvent like diethyl ether or hexane to remove any organic impurities and then dried under vacuum to yield the final product as a white to off-white solid.
Table 2: Reagents for Deprotection and Salt Formation
| Reagent | Purpose |
| (S)-N-Boc-4,4-difluoropyrolidine-2-carboxamide | Starting Material |
| 4M HCl in Dioxane | Deprotecting agent and salt formation |
| Dioxane / Ethyl Acetate | Solvent |
| Diethyl Ether / Hexane | Washing solvent |
Mechanistic Insights
A deeper understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimization.
Amide Coupling Mechanism:
The carbodiimide-mediated amide formation proceeds through the activation of the carboxylic acid.
Caption: Mechanism of EDC-mediated amide coupling.
The carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by ammonia to form the desired amide, with the byproduct being a soluble urea derivative. HOBt can react with the O-acylisourea to form an active ester, which can reduce the risk of side reactions.
Boc Deprotection Mechanism:
The acid-catalyzed removal of the Boc group proceeds via the formation of a stable tert-butyl cation.
Caption: Mechanism of acid-catalyzed Boc deprotection.
The carbonyl oxygen of the Boc group is protonated, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid readily decarboxylates to release the free amine, which is then protonated by the acid in the reaction medium to form the hydrochloride salt.
Conclusion
The synthesis of (S)-4,4-Difluoropyrolidine-2-carboxamide hydrochloride is a well-established process that is crucial for the development of novel pharmaceuticals. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers and drug development professionals can confidently and efficiently produce this valuable building block. Careful execution of each step, coupled with diligent reaction monitoring, will ensure a high yield and purity of the final product.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. The synthesis of fluorinated proline analogues - ePrints Soton [eprints.soton.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. N-BOC-4,4-difluoro-L-proline synthesis - chemicalbook [chemicalbook.com]
The Strategic Role of 4,4-Difluoro-L-prolinamide Hydrochloride in the Advancement of Dipeptidyl Peptidase-4 Inhibitors
A Technical Guide for Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
This technical guide delineates the pivotal role of 4,4-Difluoro-L-prolinamide hydrochloride as a sophisticated building block in the synthesis of potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitors. Moving beyond a simplistic view of this compound, we explore the strategic incorporation of the gem-difluoro motif on the proline scaffold and its profound implications for the conformational integrity, metabolic stability, and ultimately, the therapeutic efficacy of the final active pharmaceutical ingredients (APIs). This document serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals, providing a comprehensive overview of the underlying chemistry, the mechanism of action of the resultant inhibitors, and the structure-activity relationships that govern their design.
Introduction: Beyond a Simple Intermediate
This compound has emerged as a key synthetic intermediate in the development of a class of oral hypoglycemic agents known as DPP-4 inhibitors.[1] While not an active therapeutic agent in itself, its true value lies in the strategic introduction of gem-difluoro substitution on the L-proline framework. This modification imparts unique stereoelectronic properties that are highly sought after in modern drug design, influencing the pharmacokinetic and pharmacodynamic profiles of the final drug candidates. This guide will elucidate the journey of this compound from a chiral building block to a cornerstone of potent DPP-4 inhibitor synthesis.
The Impact of Fluorine in Modern Drug Design
The deliberate incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's therapeutic profile. The introduction of a gem-difluoro group at the 4-position of the proline ring, as seen in this compound, offers several distinct advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. This increased stability at a metabolically susceptible position can significantly prolong the in vivo half-life of the final drug molecule.
-
Conformational Control: The presence of two fluorine atoms at the C4 position of the pyrrolidine ring influences its puckering. While monofluorination at the 4-position can bias the ring towards either a Cγ-exo or Cγ-endo pucker, the gem-difluoro substitution is thought to cancel out these strong biasing effects, resulting in a conformational profile that is closer to that of native proline.[2][3] This can be advantageous in maintaining the desired binding conformation to the target enzyme.
-
Modulation of Basicity: The strong electron-withdrawing nature of the fluorine atoms can reduce the basicity of the nearby nitrogen atom in the pyrrolidine ring. This modulation of pKa can be critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to the target.
-
Enhanced Binding Interactions: In some instances, fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the active site of the target protein, thereby increasing binding affinity.
Synthesis of Cyanopyrrolidine-Based DPP-4 Inhibitors
This compound is a crucial starting material for the synthesis of a potent class of DPP-4 inhibitors known as cyanopyrrolidines.[1] The general synthetic strategy involves the conversion of the prolinamide moiety into a 2-cyanopyrrolidine group, which is a key pharmacophore for interacting with the active site of the DPP-4 enzyme.
Representative Synthetic Protocol
The following is a representative, multi-step protocol for the synthesis of a 4,4-difluorinated 2-cyanopyrrolidine DPP-4 inhibitor, based on methodologies described in the scientific literature.
Step 1: Dehydration of the Amide to a Nitrile
-
Suspend this compound in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Add a dehydrating agent, such as trifluoroacetic anhydride or Burgess reagent, dropwise at a controlled temperature (typically 0 °C to room temperature).
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, quench the reaction and perform an aqueous workup to isolate the crude (S)-4,4-difluoropyrrolidine-2-carbonitrile.
-
Purify the product by column chromatography.
Step 2: N-Alkylation with a Glycine Derivative
-
Dissolve the purified (S)-4,4-difluoropyrrolidine-2-carbonitrile in a polar aprotic solvent (e.g., dimethylformamide).
-
Add a suitable base (e.g., potassium carbonate or diisopropylethylamine) to the solution.
-
Introduce the desired N-substituted glycine derivative (e.g., an N-protected 2-bromo- or 2-chloroacetamide).
-
Heat the reaction mixture to facilitate the nucleophilic substitution.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, perform an aqueous workup and extract the product.
-
Purify the N-alkylated product by column chromatography.
Step 3: Deprotection (if necessary)
-
If the N-substituent contains a protecting group (e.g., a Boc or Cbz group), remove it under appropriate conditions (e.g., trifluoroacetic acid for Boc or hydrogenolysis for Cbz).
-
Isolate and purify the final DPP-4 inhibitor.
Caption: Synthetic workflow for a DPP-4 inhibitor.
Mechanism of Action of the Resultant DPP-4 Inhibitors
The final cyanopyrrolidine-based compounds synthesized from this compound act as potent and selective inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4).
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells.
The cyanopyrrolidine inhibitors bind to the active site of DPP-4, preventing the degradation of GLP-1 and GIP. This leads to:
-
Increased levels of active GLP-1 and GIP: This prolongs their physiological effects.
-
Enhanced glucose-dependent insulin secretion: The increased incretin levels stimulate the pancreas to release more insulin, but only when blood glucose levels are elevated. This glucose-dependent mechanism significantly reduces the risk of hypoglycemia.
-
Suppressed glucagon secretion: GLP-1 also acts on pancreatic α-cells to suppress the release of glucagon, a hormone that raises blood glucose levels by promoting hepatic glucose production.
The dual action of increasing insulin and decreasing glucagon secretion results in improved glycemic control in patients with type 2 diabetes.
Caption: Mechanism of DPP-4 inhibition.
Structure-Activity Relationship (SAR) Insights
The introduction of the 4,4-difluoro substitution on the pyrrolidine ring has a significant impact on the inhibitory potency and selectivity of the final DPP-4 inhibitors. SAR studies have revealed several key principles:
| Substitution Pattern | DPP-4 Inhibitory Activity (IC50) | Key Observations |
| Unsubstituted Pyrrolidine | Moderate | Serves as a baseline for comparison. |
| 4-Monofluoro (cis or trans) | Potent | The fluorine substitution generally enhances potency.[4] |
| 4,4-Difluoro | Highly Potent | Often demonstrates superior potency compared to both unsubstituted and monofluorinated analogs. |
The enhanced potency of the 4,4-difluorinated compounds can be attributed to a combination of factors:
-
Optimal Ring Pucker: The gem-difluoro substitution may enforce a pyrrolidine ring conformation that is optimal for binding to the S1 pocket of the DPP-4 active site.
-
Favorable Interactions: The fluorine atoms may engage in specific, favorable interactions with residues in the enzyme's active site.
-
Increased Metabolic Stability: As previously discussed, the resistance to metabolic degradation leads to a more sustained inhibitory effect in vivo.
Conclusion
This compound is a prime example of how strategic molecular design at the building block level can translate into significant improvements in the therapeutic properties of the final drug. Its role extends beyond that of a simple synthetic precursor; it is a testament to the power of fluorine chemistry in modern drug discovery. By providing a conformationally and metabolically stabilized scaffold, this compound has enabled the development of a new generation of highly potent and selective DPP-4 inhibitors, offering a valuable therapeutic option for the management of type 2 diabetes. The principles illustrated in this guide underscore the importance of a deep understanding of structure-activity relationships and the strategic use of chemical modifications in the ongoing quest for safer and more effective medicines.
References
- 1. usbio.net [usbio.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Minimising conformational bias in fluoroprolines through vicinal difluorination - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC01493K [pubs.rsc.org]
- 4. Synthesis and structure-activity relationships of potent 4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 4,4-Difluoro-L-prolinamide Hydrochloride in Modern Drug Discovery: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the biological significance and applications of 4,4-Difluoro-L-prolinamide hydrochloride. While primarily recognized as a pivotal building block in the synthesis of advanced therapeutic agents, its intrinsic structural properties—conferred by geminal fluorination—offer profound implications for medicinal chemistry. This document will deconstruct the core utility of this compound in the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for the management of type 2 diabetes. Furthermore, it will explore its emerging potential in the fields of neurology and oncology. Detailed experimental protocols and structure-activity relationship (SAR) insights are provided to equip researchers, scientists, and drug development professionals with actionable knowledge for their research endeavors.
Introduction: The Emergence of Fluorinated Prolinamides in Medicinal Chemistry
This compound is a specialized chiral building block whose value is intrinsically linked to the strategic incorporation of fluorine into its proline scaffold.[1] The introduction of geminal fluorine atoms at the C4 position of the pyrrolidine ring imparts unique stereoelectronic properties that significantly influence the conformational behavior, metabolic stability, and binding affinity of molecules that incorporate this moiety.[2][3] Its difluorinated structure enhances stability and bioavailability, making it an attractive component for drug formulation.[1]
While not typically biologically active in isolation, its true power lies in its role as a precursor to highly potent and selective bioactive molecules.[4] This guide will primarily focus on its most well-documented application: the synthesis of cyanopyrrolidine-based Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, a cornerstone in the treatment of type 2 diabetes mellitus.[4]
Physicochemical Properties
A clear understanding of the fundamental properties of this compound is essential for its effective application in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 426844-51-1 | [5] |
| Molecular Formula | C₅H₉ClF₂N₂O | [5] |
| Molecular Weight | 186.59 g/mol | [5] |
| Form | Solid | [4] |
| Optical Activity | [α]/D −23±5°, c = 0.5 in H₂O | [4] |
| Primary Application | Building block for DPP-IV inhibitors | [4] |
Core Application: A Cornerstone in the Synthesis of DPP-IV Inhibitors
The most significant contribution of this compound to medicine is its role in the synthesis of DPP-IV inhibitors.[2][3] This class of oral hypoglycemic agents, often referred to as "gliptins," has revolutionized the management of type 2 diabetes.[6]
The Incretin Effect and the Role of DPP-IV in Glucose Homeostasis
To appreciate the function of DPP-IV inhibitors, one must first understand the incretin system. In response to food intake, the gut releases incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6] These hormones are crucial for maintaining glucose homeostasis through several mechanisms:
-
Stimulation of Insulin Secretion: They enhance glucose-dependent insulin release from pancreatic β-cells.[6]
-
Suppression of Glucagon Secretion: GLP-1 inhibits the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[6]
The physiological challenge is that DPP-IV, a serine protease found on the surface of most cell types, rapidly inactivates GLP-1 and GIP.[6] By inhibiting DPP-IV, the circulating levels of active incretin hormones are increased, thereby prolonging their beneficial effects on glucose control.[6]
Caption: The Incretin Pathway and DPP-IV Inhibition.
Structure-Activity Relationship (SAR): The Advantage of Fluorination
A series of 2-cyanopyrrolidines are among the most potent DPP-IV inhibitors.[2] Research into substitutions at the 3- or 4-position of the cyanopyrrolidine ring has demonstrated that the introduction of fluorine at the 4-position significantly enhances DPP-IV inhibitory activity.[2][3]
Key SAR Insights:
-
Enhanced Potency: 4-fluoro derivatives consistently exhibit better DPP-IV inhibitory activity compared to their non-fluorinated counterparts.[2]
-
Improved Pharmacokinetics: The presence of the fluorine atom often leads to higher plasma drug concentrations after oral administration, suggesting improved metabolic stability and/or bioavailability.[2]
-
Conformational Constraint: The strong inductive effect of the fluoro group enforces a particular pucker upon the pyrrolidine ring, which can lock the molecule into a more favorable conformation for binding to the active site of the DPP-IV enzyme.
-
Selectivity: The precise structure of the inhibitor is crucial for selectivity against other related proteases like DPP8 and DPP9. Inhibition of these other enzymes has been linked to toxicity in preclinical studies, making high selectivity for DPP-IV a critical safety feature.[7] The 4,4-difluoro substitution can contribute to this selectivity by influencing the inhibitor's interaction with the enzyme's binding subsites.[8]
Emerging Therapeutic Frontiers
While the role of this compound in diabetes is well-established, its unique structural features suggest potential applications in other complex therapeutic areas.
Neurological Disorders
The development of drugs for neurological disorders is particularly challenging, in part due to the difficulty of crossing the blood-brain barrier (BBB).[9] Fluorination is a recognized strategy in medicinal chemistry to enhance the lipophilicity of a molecule, which can improve its ability to penetrate the BBB.[9] Consequently, this compound serves as a valuable building block for novel therapeutics targeting neurological conditions such as depression, anxiety, and neurodegenerative diseases like Alzheimer's.[1][9] Proline-rich peptides, for instance, have been investigated for their neuroprotective effects in models of Alzheimer's disease.[10] The enhanced stability and bioavailability conferred by the difluoro-prolinamide moiety make it an attractive scaffold for developing more robust neuro-active peptides and small molecules.[1]
Oncology
The application of fluorinated compounds in oncology is an area of active research. For example, studies have investigated the effects of fluoride on the metabolic and inflammatory responses of glioblastoma cells.[11][12] While these studies do not directly involve this compound, they highlight the potential for fluorinated molecules to modulate biological pathways relevant to cancer progression. The stable scaffold provided by this compound could be used to design targeted inhibitors of enzymes or protein-protein interactions implicated in tumorigenesis. For instance, the PET imaging agent cis-4-[18F]fluoro-D-proline has been used to investigate human brain tumors, suggesting a role for fluorinated prolines in cancer diagnostics and potentially therapy monitoring.[13]
Experimental Methodologies
The practical application of this compound is best illustrated through established experimental protocols. This section provides a representative synthetic pathway to a DPP-IV inhibitor and a standard in vitro assay for assessing biological activity.
Representative Synthesis of a 4-Fluoro-2-cyanopyrrolidine DPP-IV Inhibitor
This protocol outlines a general, multi-step synthesis to create a potent DPP-IV inhibitor, starting from a protected 4-hydroxyproline and illustrating the stage at which a fluorinated prolinamide intermediate, analogous to the topic compound, is generated.
Caption: General Synthetic Workflow for DPP-IV Inhibitors.
Step-by-Step Methodology:
-
Fluorination: Begin with a commercially available protected 4-hydroxyproline derivative (e.g., Boc-4-hydroxyproline methyl ester). The hydroxyl group is converted to a fluorine atom using a fluorinating agent like diethylaminosulfur trifluoride (DAST). This step is critical for introducing the fluorine that enhances biological activity.
-
Ester Hydrolysis: The methyl ester is hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield the corresponding carboxylic acid.
-
Amide Formation: The carboxylic acid is then coupled with ammonia using standard peptide coupling reagents (e.g., EDC and HOBt) to form the prolinamide. This intermediate is structurally analogous to this compound.
-
Dehydration to Nitrile: The primary amide is dehydrated to the corresponding nitrile using a dehydrating agent such as trifluoroacetic anhydride (TFAA). The resulting 2-cyanopyrrolidine is a key pharmacophore for DPP-IV inhibition.
-
Final Coupling: The secondary amine of the cyanopyrrolidine ring is then coupled with a desired side chain (e.g., via N-acylation with an appropriate acyl chloride) to yield the final, active DPP-IV inhibitor.[14] Purification is typically achieved via column chromatography or recrystallization.[15]
In Vitro DPP-IV Inhibition Assay
This protocol describes a standard, continuous fluorometric assay to determine the inhibitory activity of a test compound against the DPP-IV enzyme.
Principle: The assay utilizes a fluorogenic substrate, Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC).[16] DPP-IV cleaves the Gly-Pro dipeptide, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC).[17] The rate of increase in fluorescence is directly proportional to the DPP-IV activity. An inhibitor will slow this rate.
Materials:
-
Recombinant human DPP-IV enzyme
-
Gly-Pro-AMC substrate
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 0.1 mg/ml BSA)[17]
-
Test compound (e.g., dissolved in DMSO)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[4]
Procedure:
-
Reagent Preparation: Prepare working solutions of the DPP-IV enzyme, Gly-Pro-AMC substrate, and test compound at various concentrations in the assay buffer. A serial dilution of the test compound is recommended to determine the IC₅₀ value.
-
Assay Setup: To the wells of the 96-well plate, add the reagents in the following order:
-
Blank Wells: Add assay buffer only.
-
Enzyme Control (100% Activity) Wells: Add assay buffer and DPP-IV enzyme solution.
-
Test Compound Wells: Add assay buffer, DPP-IV enzyme solution, and the test compound at the desired concentration.
-
Positive Control Wells: Add assay buffer, DPP-IV enzyme solution, and the positive control inhibitor.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[16]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader, pre-set to 37°C. Measure the fluorescence intensity every minute for 30 minutes in kinetic mode.[16]
-
Data Analysis:
-
For each well, calculate the rate of reaction (slope) from the linear portion of the fluorescence versus time plot.
-
Subtract the slope of the blank wells from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of Test Well / Rate of Enzyme Control Well)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
This compound represents a prime example of how strategic fluorination can yield a building block of immense value in drug discovery. Its primary application in the synthesis of potent and selective DPP-IV inhibitors has had a tangible impact on the treatment of type 2 diabetes. The physicochemical advantages conferred by the geminal difluoro substitution—namely enhanced metabolic stability and conformational pre-organization—provide a compelling rationale for its use.
Looking forward, the potential of this scaffold extends beyond metabolic diseases. As our understanding of the neuro- and oncologic-pharmacology of fluorinated molecules grows, we can anticipate the emergence of novel therapeutics derived from this compound that address unmet needs in these challenging areas. The continued exploration of this and other fluorinated building blocks will undoubtedly remain a fruitful endeavor for medicinal chemists and drug development professionals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and structure-activity relationships of potent 3- or 4-substituted-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of potent 4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. content.abcam.com [content.abcam.com]
- 5. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective Effects of Proline–Rich Peptide in a Rat Model of Alzheimer Disease: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Reprogramming Triggered by Fluoride in U-87 Glioblastoma Cells: Implications for Tumor Progression? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Investigation of cis-4-[18F]Fluoro-D-Proline Uptake in Human Brain Tumors After Multimodal Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Vildagliptin [cjph.com.cn]
- 15. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]
- 16. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 17. diabetesjournals.org [diabetesjournals.org]
The Strategic Role of 4,4-Difluoro-L-prolinamide Hydrochloride in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
4,4-Difluoro-L-prolinamide hydrochloride has emerged as a pivotal structural motif in medicinal chemistry, particularly in the design of enzyme inhibitors. Its unique stereoelectronic properties, imparted by the gem-difluoro substitution on the proline ring, offer significant advantages in modulating the potency, selectivity, and pharmacokinetic profile of bioactive molecules. This guide provides a comprehensive overview of the synthesis, physicochemical properties, mechanism of action, and applications of this compound, with a primary focus on its role as a precursor to potent dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. Detailed experimental protocols and in-depth mechanistic discussions are presented to equip researchers with the practical knowledge required to effectively utilize this versatile building block in their drug discovery endeavors.
Introduction: The Rise of Fluorinated Prolines in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, owing to its ability to profoundly alter a molecule's physicochemical and biological properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can enhance metabolic stability, improve binding affinity, and modulate pKa. Within the realm of fluorinated amino acids, fluorinated prolines have garnered significant attention due to the critical role of the proline ring in defining the conformation of peptides and peptidomimetics.
This compound, a derivative of L-proline, is a prime example of a strategically fluorinated building block. The gem-difluoro substitution at the 4-position of the pyrrolidine ring introduces a permanent dipole, restricts the ring's pucker, and influences the cis-trans isomerization of the preceding peptide bond.[1] These conformational constraints are instrumental in pre-organizing a ligand for optimal interaction with its biological target. This guide will delve into the technical nuances of this compound, providing a roadmap for its synthesis and application in the development of next-generation therapeutics.
Synthesis and Physicochemical Characterization
The synthesis of this compound is a multi-step process that typically begins with a protected form of 4,4-difluoro-L-proline. A common and efficient strategy involves the amidation of N-Boc-4,4-difluoro-L-proline followed by the deprotection of the Boc group and formation of the hydrochloride salt.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 426844-51-1 | [2] |
| Molecular Formula | C₅H₉ClF₂N₂O | |
| Molecular Weight | 186.59 g/mol | |
| Appearance | White to off-white solid | [2] |
| Melting Point | 222 °C | [2] |
| Optical Rotation | [α]D = -23±5° (c=0.5 in H₂O) | [2] |
| Purity | ≥97% |
Synthetic Workflow
The following diagram illustrates a typical synthetic route to this compound.
References
discovery and history of fluorinated proline analogs
An In-Depth Technical Guide to the Discovery and History of Fluorinated Proline Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into amino acids has become a cornerstone of modern medicinal chemistry and chemical biology. Among these, fluorinated proline analogs stand out for their profound ability to modulate peptide and protein conformation, stability, and biological activity. This guide provides a comprehensive overview of the discovery and history of these remarkable molecules. We will delve into the initial pioneering syntheses, the evolution of synthetic methodologies, and the fundamental stereoelectronic principles that govern their unique conformational behavior. Through detailed explanations, experimental protocols, and visual diagrams, this document aims to equip researchers with the foundational knowledge and practical insights necessary to leverage fluorinated proline analogs in their own research and drug discovery endeavors.
Introduction: The Unique Intersection of Proline and Fluorine
Proline, with its cyclic side chain that incorporates the backbone nitrogen, is a unique proteinogenic amino acid. This structural constraint imparts significant rigidity to the polypeptide chain, influencing secondary structure and playing a critical role in protein folding and stability.[1][2][3][4][5][6] The pyrrolidine ring of proline can adopt distinct puckered conformations (Cγ-endo and Cγ-exo), and the preceding peptide bond can exist in either a cis or trans conformation. The equilibrium between these states is a key determinant of protein structure and function.
Fluorine, the most electronegative element, possesses a small van der Waals radius, similar to that of hydrogen.[7] Its introduction into organic molecules, however, can dramatically alter their physicochemical properties, including pKa, metabolic stability, and binding affinity, without introducing significant steric bulk.[7][8][9][10][11] The judicious placement of fluorine can therefore be a powerful tool in drug design.[7][8][9][10][11]
The convergence of proline's conformational rigidity and fluorine's potent stereoelectronic effects gives rise to fluorinated proline analogs—powerful tools for fine-tuning peptide and protein architecture.[1][2][3][4] This guide will explore the journey of these analogs from their initial discovery to their current-day applications as sophisticated molecular probes and therapeutic building blocks.
The Genesis of Fluorinated Prolines: A Historical Perspective
The exploration of fluorinated proline analogs has its roots in the study of collagen, the most abundant protein in animals, which is rich in the post-translationally modified amino acid 4-hydroxyproline.[1][2][3] Early investigations sought to understand the role of this hydroxylation in collagen stability.
The seminal synthesis of 4-fluoroprolines was first reported in 1965 by Gottlieb and Witkop .[12][13] Their work laid the foundation for decades of research into the effects of these analogs on peptide and protein structure. These initial studies were primarily focused on using fluoroprolines to probe the mechanism of collagen hydroxylation.[14] It was observed that these fluorinated analogs could be successfully incorporated into collagen proteins, paving the way for their use as tools to modulate protein stability.[14]
Caption: A timeline highlighting key milestones in the discovery and development of fluorinated proline analogs.
The Evolution of Synthetic Strategies
The initial syntheses of fluorinated prolines have been significantly refined over the years to provide more efficient, scalable, and stereoselective routes. A common and advantageous starting material for the synthesis of 4-fluoroprolines is (2S,4R)-4-hydroxyproline (HypOH), a readily available and inexpensive natural product derived from collagen.[15]
Key Synthetic Transformations
The core of most synthetic approaches involves the displacement of the hydroxyl group of hydroxyproline with a fluoride ion. This is typically achieved through an SN2 reaction, which results in the inversion of stereochemistry at the C4 position.[15]
A widely used method employs diethylaminosulfur trifluoride (DAST) or its congeners as the fluorinating agent.[14][15] DAST serves to both activate the hydroxyl group and provide the fluoride nucleophile.[15] However, DAST is known to be expensive and potentially explosive, which has prompted the development of alternative methods.[15]
More recent and scalable syntheses utilize a two-step process:
-
Activation of the hydroxyl group: This is often achieved by converting it into a good leaving group, such as a triflate.
-
Nucleophilic displacement: The activated hydroxyl group is then displaced by a fluoride salt, such as tetra-n-butylammonium fluoride (TBAF) .[14][15]
Caption: A generalized workflow for the synthesis of (2S,4S)-4-fluoroproline from (2S,4R)-4-hydroxyproline.
Experimental Protocol: Synthesis of (2S,4R)-4-Fluoroproline from (2S,4S)-4-Hydroxyproline (via Mitsunobu and Fluorination)
To obtain the (2S,4R) diastereomer from a (2S,4S) starting material, a stereochemical inversion of the hydroxyl group is necessary prior to fluorination. The Mitsunobu reaction is a reliable method for this purpose.
Step 1: Stereochemical Inversion of Hydroxyproline (Mitsunobu Reaction)
-
To a solution of Boc-(2S,4S)-Hyp-OMe (1.0 eq) in anhydrous THF at 0 °C, add triphenylphosphine (1.5 eq) and benzoic acid (1.5 eq).
-
Slowly add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.
-
Purify the crude product by flash chromatography to yield the inverted benzoate ester.
-
Saponify the benzoate ester using LiOH in a THF/water mixture to yield Boc-(2S,4R)-Hyp-OMe.
Step 2: Fluorination
-
Dissolve the Boc-(2S,4R)-Hyp-OMe (1.0 eq) in anhydrous CH₂Cl₂ at -78 °C.
-
Slowly add DAST (1.2 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction with saturated aqueous NaHCO₃.
-
Extract the product with CH₂Cl₂ and purify by flash chromatography to obtain the protected (2S,4S)-4-fluoroproline methyl ester.
Step 3: Deprotection
-
Treat the protected fluoroproline with 6N HCl and heat at reflux for 4 hours to remove both the Boc and methyl ester protecting groups.
-
Concentrate the reaction mixture under reduced pressure to yield the hydrochloride salt of (2S,4S)-4-fluoroproline.
The Profound Impact of Fluorine on Proline Conformation
The introduction of a highly electronegative fluorine atom at the C4 position of the pyrrolidine ring has profound and predictable consequences on its conformation due to stereoelectronic effects.[1][2][3]
Control of Pyrrolidine Ring Pucker
The conformation of the five-membered pyrrolidine ring is not planar and exists in one of two preferred puckered states: Cγ-endo (the Cγ atom is on the same side as the carboxyl group) or Cγ-exo (the Cγ atom is on the opposite side of the carboxyl group). The presence of a fluorine atom at C4 strongly biases this equilibrium.
This conformational preference is governed by the gauche effect , where a conformation is favored when the fluorine atom is gauche (60° dihedral angle) to the electron-donating nitrogen atom of the ring.
-
(2S,4R)-4-fluoroproline ((4R)-FPro) : The fluorine atom is in the trans configuration relative to the carboxyl group. To satisfy the gauche effect, the ring adopts a Cγ-exo pucker.[1][16]
-
(2S,4S)-4-fluoroproline ((4S)-FPro) : The fluorine atom is in the cis configuration relative to the carboxyl group. The gauche effect is satisfied when the ring adopts a Cγ-endo pucker.[1]
Caption: Stereoelectronic control of pyrrolidine ring pucker by the gauche effect in 4-fluoroproline diastereomers.
Influence on Peptidyl-Prolyl Bond Isomerization
The puckering of the proline ring, in turn, influences the cis/trans isomerization of the preceding peptide bond.
-
Cγ-exo pucker ((4R)-FPro) : This conformation is often associated with a preference for the trans peptide bond.[1][2][16] This is partly due to the stabilization of an n→π* interaction between the carbonyl oxygen of the preceding residue and the carbonyl carbon of the proline.[2]
-
Cγ-endo pucker ((4S)-FPro) : This pucker tends to favor the cis peptide bond.[1]
| Diastereomer | Favored Ring Pucker | Favored Peptide Bond Conformation |
| (2S,4R)-4-Fluoroproline | Cγ-exo | trans |
| (2S,4S)-4-Fluoroproline | Cγ-endo | cis |
This predictable control over both ring pucker and amide bond conformation makes fluorinated prolines invaluable tools for "pre-organizing" peptide and protein structures for enhanced stability or specific biological interactions.[1][16]
Applications in Research and Drug Discovery
The unique properties of fluorinated proline analogs have led to their widespread use in various fields of chemical biology and medicinal chemistry.
Protein and Peptide Engineering
A major application is in the stabilization of protein and peptide structures.[1][2][3][4][16] By replacing a native proline with a fluorinated analog that favors the naturally occurring conformation, the entropic cost of folding is reduced, leading to increased thermodynamic stability.[16] This has been demonstrated in numerous systems, most notably in stabilizing the collagen triple helix.[2][17]
Drug Design and Medicinal Chemistry
In drug design, fluorinated prolines can be used to lock a peptide or small molecule inhibitor into a specific bioactive conformation, thereby enhancing its potency and selectivity.[18][19] The fluorine atom can also improve pharmacokinetic properties by blocking sites of metabolic degradation.[9][10]
19F NMR Spectroscopy
Fluorine has a spin of 1/2 and a high gyromagnetic ratio, making 19F NMR a highly sensitive spectroscopic technique.[6][20] Incorporating a fluorinated proline into a peptide or protein provides a unique spectroscopic handle to study its structure, dynamics, and interactions with other molecules, even in complex biological environments.[6][20][21]
Future Outlook
The field of fluorinated proline analogs continues to evolve. Current research is focused on the synthesis of novel analogs with different substitution patterns (e.g., at the 3-position or with multiple fluorine atoms) to further expand the toolkit for conformational control.[6][12][13][22][23] The development of chemoenzymatic and biosynthetic methods for the incorporation of these analogs into proteins is also an active area of investigation.[5][24] As our understanding of the subtle interplay between fluorine stereoelectronics and protein structure deepens, fluorinated proline analogs are poised to play an even more significant role in the design of next-generation therapeutics and engineered biomaterials.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. | Semantic Scholar [semanticscholar.org]
- 5. Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthesis of fluorinated proline analogues - ePrints Soton [eprints.soton.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. raineslab.com [raineslab.com]
- 15. Practical syntheses of 4-fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
- 19. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Synthesis of new fluorinated proline analogues from polyfluoroalkyl β-ketoacetals and ethyl isocyanoacetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications [mdpi.com]
- 24. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
theoretical studies of 4,4-Difluoro-L-prolinamide hydrochloride
An In-depth Technical Guide to the Theoretical Studies of 4,4-Difluoro-L-prolinamide Hydrochloride
Abstract
This compound is a specialized fluorinated amino acid derivative that serves as a critical building block in modern medicinal chemistry. Its incorporation into peptides and small molecule therapeutics can significantly modulate conformational preferences, metabolic stability, and bioavailability. This guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the nuanced structural and electronic properties of this compound. We will explore the rationale behind computational choices, from quantum mechanical calculations to molecular dynamics, and delve into the conformational landscape of the pyrrolidine ring, the electronic influence of gem-difluorination, and the resulting spectroscopic signatures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational insights for the rational design of novel therapeutics incorporating this unique proline analog.
Introduction: The Significance of Fluorinated Proline Analogs
Proline is a unique proteinogenic amino acid, with its side chain cyclizing back onto the backbone nitrogen to form a pyrrolidine ring. This rigid structure imposes significant constraints on the peptide backbone, making it a crucial determinant of protein folding and stability[1]. Chemical modifications to the proline ring offer a powerful tool for fine-tuning these properties. Fluorination, in particular, has emerged as a key strategy in medicinal chemistry to alter molecular conformation, basicity, and metabolic stability without introducing significant steric bulk[2].
This compound is a valuable building block for synthesizing various pharmaceuticals, notably in developing drugs for neurological disorders and as a component of dipeptidyl peptidase IV (DPP-IV) inhibitors[3][4]. Unlike monofluorinated prolines, which introduce a strong conformational bias on the ring pucker due to stereoelectronic effects, gem-difluorination at the C4 position is hypothesized to create a more conformationally "neutral" proline analog. The opposing stereoelectronic effects of the two fluorine atoms are expected to cancel each other out, minimizing the distortion of the natural proline pucker[5][6].
Theoretical studies are indispensable for understanding these subtle, yet profound, effects. They provide a molecular-level picture that is often difficult to obtain through experimental methods alone, allowing for the prediction of structure, stability, and reactivity, thereby guiding rational drug design.
Computational Methodologies: The Theoretical Toolkit
A multi-faceted approach is required to comprehensively model this compound. The choice of methodology is dictated by the specific property being investigated, balancing computational cost with accuracy.
Quantum Mechanics (QM)
QM methods are essential for accurately describing the electronic structure, geometry, and energetics of the molecule.
-
Density Functional Theory (DFT): DFT is the workhorse for computational studies of organic molecules. The B3LYP functional combined with Pople-style basis sets, such as 6-31G(d), provides a robust starting point for geometry optimization and frequency calculations[7]. For higher accuracy, especially when investigating subtle stereoelectronic effects, more modern functionals (e.g., M06-2X or ωB97X-D) and larger basis sets (e.g., aug-cc-pVTZ) are recommended.
-
Ab Initio Methods: While more computationally expensive, methods like Møller-Plesset perturbation theory (MP2) can be used to benchmark DFT results for critical conformational energies[7].
-
Solvation Models: The influence of the solvent environment is critical. Implicit solvation models, such as the SMD (Solvation Model based on Density) or PCM (Polarizable Continuum Model), are efficient ways to account for bulk solvent effects on conformational equilibria and electronic properties[8][9].
Experimental Protocol: A Typical QM Workflow
A standard computational protocol for analyzing a new proline analog like this compound involves the following steps:
-
Initial Structure Generation: Build the 3D structure of the molecule in its protonated (hydrochloride salt) form.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers, particularly focusing on the ring pucker and the amide side chain orientation.
-
Geometry Optimization: Each identified conformer is subjected to full geometry optimization using a chosen DFT method (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, Gibbs free energy) and predicted vibrational (IR) spectra.
-
High-Accuracy Single-Point Energy Calculation: To refine the relative energies of the conformers, single-point energy calculations can be performed with a larger basis set and a more accurate method (e.g., M06-2X/6-311+G(d,p)) on the optimized geometries.
-
Property Calculations: Analyze the resulting wavefunctions to compute electronic properties such as Mulliken or Natural Bond Orbital (NBO) charges, dipole moments, and molecular electrostatic potential (MEP) maps. NMR chemical shifts can also be calculated using methods like GIAO.
References
- 1. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. 4,4-二氟-L-脯氨酸酰胺 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Minimising conformational bias in fluoroprolines through vicinal difluorination - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC01493K [pubs.rsc.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Using Quantum Mechanics to Improve Estimates of Amino Acid Side Chain Rotamer Energies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Conformation of 4,4-Difluoro-L-prolinamide Hydrochloride
Abstract
4,4-Difluoro-L-prolinamide hydrochloride is a specialized chiral building block of significant interest in medicinal chemistry and drug development. The geminal fluorine substitution at the C4 position of the pyrrolidine ring imparts unique stereoelectronic properties that profoundly influence its molecular conformation, distinguishing it from native L-proline. This guide provides a comprehensive analysis of the molecule's structure, with a focus on the conformational dynamics of the pyrrolidine ring pucker and the prolinamide bond. We will explore how the interplay of inductive effects from the fluorine atoms governs ring geometry and discuss the utility of advanced analytical techniques, particularly ¹⁹F NMR spectroscopy, in characterizing its conformational equilibria. This document synthesizes data from spectroscopic studies, computational modeling, and crystallographic analysis of related structures to provide a holistic view for professionals engaged in rational drug design and peptide chemistry.
Introduction: The Strategic Role of Fluorinated Prolines
Proline is a unique proteinogenic amino acid, imposing significant conformational constraints on the polypeptide backbone due to its cyclic side chain.[1] This inherent rigidity is a cornerstone of protein architecture, particularly in turns and loops.[2] The strategic modification of the proline ring is, therefore, a powerful tool for modulating the structure, stability, and biological activity of peptides and proteins.
Fluorine, being the most electronegative element, introduces minimal steric bulk while exerting a powerful inductive effect.[1] Its incorporation into the proline ring leads to predictable and significant alterations in the local geometry, specifically:
-
Enforcing Ring Pucker: The electron-withdrawing nature of fluorine can bias the pyrrolidine ring's puckering preference (Cγ-endo vs. Cγ-exo).[3]
-
Modulating Amide Isomerism: It influences the cis/trans equilibrium of the preceding peptide bond, a critical factor in protein folding and function.[3]
-
Enhancing Metabolic Stability: The C-F bond is exceptionally strong, often increasing resistance to enzymatic degradation.
4,4-Difluoro-L-proline (Dfp) derivatives, such as the title compound, are particularly noteworthy. The geminal difluorination at the C4 position creates a symmetric substitution pattern that, unlike monofluorination, does not introduce a new chiral center but still profoundly impacts the ring's conformational energy landscape.[4] This makes this compound a valuable synthon for creating novel therapeutics, including dipeptidyl peptidase IV (DPP-IV) inhibitors.[5][6]
Physicochemical and Structural Properties
This compound is a white to pale brown crystalline solid.[7] Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 426844-51-1 | [5] |
| Molecular Formula | C₅H₉ClF₂N₂O | [8] |
| Molecular Weight | 186.59 g/mol | [5] |
| IUPAC Name | (2S)-4,4-difluoropyrrolidine-2-carboxamide hydrochloride | [7] |
| Optical Rotation | [α]/D ≈ -23° to -32° (c=0.5-1 in H₂O) | [5][7] |
| Form | Solid / Crystalline Powder | [5][7] |
Molecular Structure Diagram
The fundamental structure features a five-membered pyrrolidine ring with geminal fluorine atoms at the C4 position, an L-configured carboxamide group at C2, and a protonated secondary amine, forming a hydrochloride salt.
Caption: 2D structure of this compound.
Conformational Analysis of the Pyrrolidine Ring
The five-membered pyrrolidine ring is not planar and adopts puckered (envelope or twisted) conformations to relieve torsional strain. The primary conformations are defined by the displacement of the Cγ (C4) and sometimes the Cβ (C3) atoms from the mean plane of the other ring atoms. These are typically referred to as Cγ-endo ("up") and Cγ-exo ("down") puckers.
The Influence of Gem-Difluorination
While unsubstituted proline has a small energy difference between the endo and exo puckers, fluorination creates a significant bias.[1] This is governed by stereoelectronic effects, primarily the gauche effect, where orbital interactions involving the highly electronegative fluorine atoms stabilize specific rotamers.
In contrast to monofluorinated prolines which show a strong preference—(4R)-fluoroproline for Cγ-exo and (4S)-fluoroproline for Cγ-endo—4,4-difluoroproline (Dfp) does not exhibit a strong intrinsic pucker bias in the same way.[1][9][10] The presence of two opposing fluorine atoms means their individual stereoelectronic preferences effectively cancel each other out. Consequently, like unsubstituted proline, the Dfp ring can readily interconvert between endo and exo puckers. However, the energy barrier for this interconversion and the relative populations of these states are highly sensitive to the local environment, particularly the cis/trans conformation of the N-terminal amide bond.[4][11]
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4,4-Difluoro- L -prolinamide 97 426844-51-1 [sigmaaldrich.com]
- 6. 4,4-Difluoro- L -prolinamide 97 426844-51-1 [sigmaaldrich.com]
- 7. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 8. This compound | C5H9ClF2N2O | CID 45158909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. discovery.researcher.life [discovery.researcher.life]
A Technical Guide to the Therapeutic Targeting of Prolyl Endopeptidase (PREP) with 4,4-Difluoro-L-prolinamide Hydrochloride
Abstract
4,4-Difluoro-L-prolinamide hydrochloride is a synthetic, small-molecule compound notable for its structural characteristics, including a difluorinated proline ring that enhances stability and bioavailability.[1] While its direct therapeutic applications are still under investigation, its structural similarity to other known enzyme inhibitors suggests a primary mechanism of action centered on the inhibition of prolyl endopeptidase (PREP). PREP is a widely expressed serine protease implicated in the pathophysiology of numerous disorders, ranging from neurodegenerative conditions to inflammatory and fibrotic diseases.[2] This technical guide synthesizes the current understanding of PREP's role in disease, establishing it as a viable therapeutic target and positing this compound as a candidate for preclinical investigation. We will detail the mechanistic basis for targeting PREP in neurodegeneration and fibrosis, provide validated experimental protocols for assessing enzyme inhibition, and present a framework for future research.
Introduction: The Rationale for Targeting Prolyl Endopeptidase (PREP)
Prolyl endopeptidase (also known as prolyl oligopeptidase, or PREP) is a serine protease that specifically cleaves peptide bonds at the C-terminal side of proline residues.[2][3] This enzymatic activity is crucial for the metabolism of various neuropeptides and peptide hormones, making PREP a key regulator of physiological processes.[2][4] However, dysregulation of PREP activity has been linked to several pathological states. Its ability to process substrates involved in protein aggregation and inflammation has positioned it as an attractive drug target for a range of diseases.[2][5]
The compound this compound emerges as a compelling candidate for PREP inhibition. The incorporation of fluorine atoms into the prolinamide structure can significantly alter its electronic properties, leading to enhanced binding affinity for target enzymes and improved pharmacokinetic profiles, such as increased stability and bioavailability.[1][6] This guide explores the therapeutic potential derived from this interaction.
Primary Therapeutic Target: Neurodegenerative Diseases
A substantial body of evidence implicates PREP in the progression of neurodegenerative diseases, particularly those characterized by the pathological aggregation of proteins.
Mechanism: PREP and α-Synuclein Aggregation in Parkinson's Disease
In Parkinson's disease and other synucleinopathies, the aggregation of α-synuclein protein is a central pathological hallmark.[7] PREP has been shown to interact with and cleave α-synuclein, generating truncated fragments that are more prone to aggregation. This process accelerates the formation of toxic oligomers and fibrils, contributing to neuronal dysfunction and death. Inhibition of PREP, therefore, presents a direct strategy to mitigate α-synuclein pathology. Potent and selective PREP inhibitors have been investigated for their neuroprotective effects in this context.[5][8]
The proposed mechanism is visualized in the pathway diagram below.
Caption: PREP-mediated cleavage of α-synuclein and its inhibition.
Other Neurodegenerative Implications
PREP's role extends to other neurodegenerative conditions. It participates in the metabolism of neuropeptides involved in cognition and memory, and PREP inhibitors have been explored for their potential to treat cognitive decline and dementia.[2][5] Altered PREP activity has also been associated with psychological disorders like schizophrenia and depression, although its precise role remains complex.[9]
Secondary Therapeutic Target: Inflammatory and Fibrotic Diseases
Emerging research has identified PREP as a significant player in inflammation and fibrosis, opening new avenues for therapeutic intervention.[10][11]
Mechanism: PREP in Pro-inflammatory Signaling and Fibrosis
PREP is involved in two key pathways that drive inflammation and fibrosis:
-
Generation of Pro-inflammatory Peptides: In chronic inflammatory conditions like COPD and liver disease, PREP participates in the breakdown of collagen.[8] This process, often in conjunction with matrix metalloproteinases (MMPs), generates the tripeptide Proline-Glycine-Proline (PGP). PGP is a potent chemoattractant for neutrophils, immune cells that sustain and amplify the inflammatory response.[8] By inhibiting PREP, the production of PGP can be suppressed, thereby reducing neutrophilic inflammation.
-
Regulation of Anti-Fibrotic Peptides: PREP is also involved in the digestion of thymosin β4 to generate the tetrapeptide Ac-SDKP.[2][10] Ac-SDKP has demonstrated anti-inflammatory and anti-fibrotic effects.[2][11] The role of PREP in this pathway is complex and may be context-dependent, but modulation of PREP activity can influence the balance of pro- and anti-fibrotic factors.
Recent studies have shown that PREP inhibition can ameliorate experimental pulmonary fibrosis by reducing inflammation and modulating key signaling pathways like NF-κB and JAK2/STAT3. Similarly, in models of metabolic fatty liver disease, PREP inhibitors have been shown to reduce hepatic inflammation and improve autophagy.
Caption: PREP's role in the pro-inflammatory PGP pathway.
Experimental Protocols and Methodologies
Validating the inhibitory potential of compounds like this compound against PREP is a critical step in drug development. The fluorogenic enzyme inhibition assay is a standard and robust method for this purpose.[3][12]
Protocol: Fluorogenic PREP Inhibition Assay
This assay measures the reduction in PREP activity in the presence of an inhibitor.[3]
Principle: The assay utilizes a synthetic peptide substrate, such as Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC), which is non-fluorescent.[4] PREP cleaves the bond between proline and the fluorescent reporter group, 7-amino-4-methylcoumarin (AMC), releasing it into the solution.[3] The rate of increase in fluorescence is directly proportional to the enzyme's activity.[3][4] An inhibitor will slow down this rate.
Materials:
-
Recombinant human PREP
-
Assay Buffer: K-phosphate buffer (100 mmol/L, pH 7.5)[12]
-
Substrate: Z-Gly-Pro-AMC (stock solution in DMSO)[12]
-
Test Compound: this compound (in appropriate solvent, e.g., water or DMSO)
-
Positive Control Inhibitor: Z-Pro-Prolinal or KYP-2047[4][10]
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)[3]
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound to test a range of concentrations. Also prepare dilutions of the positive control inhibitor.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound dilution (or vehicle control)
-
PREP enzyme solution (pre-diluted in assay buffer)
-
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the Z-Gly-Pro-AMC substrate to all wells to start the reaction.[3] Final substrate concentration should be at or near its Km value for PREP.
-
Kinetic Measurement: Immediately place the plate in the microplate reader, pre-set to 37°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence vs. time curve (RFU/min).[3]
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
-
Experimental Workflow Diagram
Caption: Workflow for determining the IC₅₀ of a PREP inhibitor.
Quantitative Data Summary
While specific preclinical data for this compound is not yet widely published, we can summarize the inhibitory activities of other known PREP inhibitors to provide a benchmark for potency.
| Inhibitor Name | IC₅₀ / Kᵢ Value | Target | Notes | Reference |
| KYP-2047 | Potent, selective | PREP | Good intracellular penetration; used in fibrosis and ischemia models.[10] | [10] |
| JTP-4819 | Nanomolar range | PREP | Investigated for Alzheimer's disease.[5] | [5] |
| S 17092 | IC₅₀ = 1.2 nM | PREP | Studied for memory impairment.[5] | [5] |
| Z-Pro-Prolinal | IC₅₀ = 12 nM | PREP | Potent inhibitor used as a research tool.[5] | [5] |
Future Directions and Conclusion
This compound represents a promising chemical scaffold for the development of novel PREP inhibitors. Its enhanced stability makes it an attractive candidate for further investigation.[1] The primary therapeutic targets for such an inhibitor lie in neurodegenerative disorders, particularly synucleinopathies, and in the growing field of inflammatory and fibrotic diseases.
The critical next steps for research include:
-
In Vitro Validation: Performing the PREP inhibition assay described herein to determine the IC₅₀ of this compound.
-
Selectivity Profiling: Assessing the compound's activity against other serine proteases (e.g., DPP-IV, FAP) to establish its selectivity for PREP.[4][6]
-
Cell-Based Assays: Evaluating the compound's ability to prevent α-synuclein aggregation in neuronal cell models or to reduce inflammatory markers in macrophage or fibroblast cell lines.
-
In Vivo Preclinical Studies: Testing the compound in established animal models of Parkinson's disease or pulmonary/hepatic fibrosis to assess efficacy and safety.
By systematically targeting prolyl endopeptidase, compounds like this compound hold the potential to address significant unmet medical needs in both neurology and internal medicine. This guide provides the foundational framework and methodological guidance for advancing such research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. The role of prolyl oligopeptidase, understanding the puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Prolyl Endopeptidase (PREP) (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 6. This compound | 426844-51-1 | Benchchem [benchchem.com]
- 7. Preclinical progression of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The expression of proline-specific enzymes in the human lung - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Therapeutic Effect of Prolyl Endopeptidase Inhibitor in High-fat Diet-induced Metabolic Dysfunction-associated Fatty Liver Disease [xiahepublishing.com]
- 12. A sensitive method for the assay of serum prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 4,4-Difluoro-L-proline in Peptide Synthesis
Introduction: The Strategic Advantage of Fluorination in Peptide Design
In the landscape of modern peptidomimetics and drug development, the strategic incorporation of non-canonical amino acids is a cornerstone for enhancing therapeutic potential. Among these, fluorinated amino acids have emerged as powerful tools for modulating the biological and physicochemical properties of peptides. The introduction of fluorine, the most electronegative element, can induce profound changes in a peptide's conformation, stability, and binding affinity without significantly increasing steric bulk.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4,4-Difluoro-L-proline, a unique building block that offers distinct advantages in peptide synthesis and design.
Proline is a unique proteinogenic amino acid due to its secondary amine constrained within a pyrrolidine ring, which restricts the main-chain dihedral angle and influences the cis-trans isomerization of the preceding peptide bond.[1] These properties make proline residues critical determinants of peptide and protein secondary structure and folding.[1][4] The substitution of hydrogen atoms with fluorine at the C4 position of the proline ring further refines these conformational constraints, offering a powerful strategy for fine-tuning peptide architecture and function. While monofluorination at the 4R or 4S position introduces a strong stereoelectronic gauche effect that biases the ring pucker to either Cγ-exo or Cγ-endo, respectively, the geminal difluorination at the C4 position eliminates this effect.[4] This results in a proline analog with a unique conformational landscape, providing a valuable tool for probing structure-activity relationships and designing peptides with enhanced properties.
This guide will delve into the unique characteristics of 4,4-Difluoro-L-proline, provide detailed, field-proven protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and discuss its impact on peptide structure and function.
Unique Properties of 4,4-Difluoro-L-proline
The gem-difluoro substitution at the 4-position of the L-proline ring imparts several key properties that can be harnessed in peptide design:
-
Conformational Rigidity: The presence of two fluorine atoms restricts the puckering of the pyrrolidine ring, leading to a more defined conformational preference compared to unsubstituted proline. This can help in pre-organizing the peptide backbone into a desired bioactive conformation.[2]
-
Modulation of cis/trans Isomerism: The strong inductive effect of the two fluorine atoms can influence the electronic properties of the prolyl amide bond, thereby altering the kinetics of cis/trans isomerization, a process that is often a rate-limiting step in protein folding.[1][2]
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making peptides containing 4,4-Difluoro-L-proline more resistant to enzymatic degradation, particularly by proteases that recognize and cleave at or near proline residues.
-
Increased Hydrophobicity: The introduction of fluorine atoms increases the local hydrophobicity of the proline residue, which can enhance membrane permeability and protein-protein interactions.
-
19F NMR Probe: The presence of fluorine provides a sensitive handle for 19F NMR studies, allowing for the investigation of peptide conformation, dynamics, and interactions with biological targets without the need for isotopic labeling.[5][6][7]
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing 4,4-Difluoro-L-proline
The following protocols are designed for the incorporation of Fmoc-4,4-Difluoro-L-proline-OH into a peptide sequence using standard manual or automated Fmoc-based SPPS.
Materials and Reagents
-
Fmoc-Rink Amide MBHA resin or other suitable solid support
-
Fmoc-4,4-Difluoro-L-proline-OH
-
Other Fmoc-protected amino acids
-
Coupling Reagents:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide)[8]
-
-
Bases:
-
DIPEA (N,N'-Diisopropylethylamine)
-
Piperidine
-
-
Solvents:
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
-
Deprotection Solution: 20% Piperidine in DMF (v/v)
-
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) or a simpler mixture of TFA/TIS/water (95:2.5:2.5) depending on the peptide sequence.[9]
-
Cold diethyl ether
Protocol 1: Incorporation of Fmoc-4,4-Difluoro-L-proline-OH
This protocol outlines the key steps for coupling Fmoc-4,4-Difluoro-L-proline-OH to a growing peptide chain on a solid support.
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.[10]
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of Fmoc-4,4-Difluoro-L-proline-OH:
-
In a separate vial, pre-activate a solution of Fmoc-4,4-Difluoro-L-proline-OH (3-5 equivalents relative to resin loading), a coupling reagent such as HBTU (0.95 equivalents relative to the amino acid), and DIPEA (2 equivalents relative to the resin loading) in DMF for 2-5 minutes.
-
Add the pre-activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The coupling of sterically hindered amino acids like 4,4-Difluoro-L-proline may require longer coupling times or double coupling.
-
Causality: Pre-activation of the carboxylic acid with a uronium-based coupling reagent like HBTU forms a highly reactive OBt-ester, facilitating efficient amide bond formation with the free amine on the resin. DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt of the incoming amino acid and facilitate the reaction.
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Monitoring the Coupling Reaction: Perform a Kaiser test or a similar colorimetric test to ensure the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling step (double coupling) is recommended.
Protocol 2: Peptide Chain Elongation, Cleavage, and Deprotection
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group using the standard deprotection protocol.
-
Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the peptidyl-resin under vacuum for at least 4 hours.[9]
-
Cleavage and Global Deprotection:
-
Treat the dried peptidyl-resin with the appropriate cleavage cocktail (e.g., Reagent K or TFA/TIS/water) for 2-3 hours at room temperature.[9] The choice of scavengers in the cocktail is crucial to prevent side reactions with sensitive residues like Trp, Met, Tyr, and Cys.[9]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with additional TFA.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
-
Data Summary: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
| Amino Acid Excess | 3-5 equivalents | Ensures the reaction goes to completion. |
| Coupling Reagent | HBTU, HATU, or DIC/Oxyma | HBTU and HATU are generally efficient for hindered couplings.[8] |
| Base | DIPEA | 2 equivalents relative to resin loading. |
| Coupling Time | 1-2 hours | May require double coupling; monitor with a Kaiser test. |
| Deprotection Reagent | 20% Piperidine in DMF | Standard reagent for Fmoc removal.[11] |
| Cleavage Cocktail | TFA/TIS/H2O (95:2.5:2.5) | Suitable for most sequences; use Reagent K for peptides with sensitive residues.[9] |
| Cleavage Time | 2-3 hours | Ensure complete removal of side-chain protecting groups. |
Visualization of Key Processes
Workflow for Peptide Synthesis
Caption: SPPS workflow for incorporating 4,4-Difluoro-L-proline.
Conformational Effects of Proline Fluorination
References
- 1. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
4,4-Difluoro-L-prolinamide Hydrochloride: A Prospective Guide to its Application as a Chiral Auxiliary in Asymmetric Synthesis
Forward
This document serves as a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the properties and potential applications of 4,4-Difluoro-L-prolinamide hydrochloride as a chiral auxiliary and organocatalyst. While this compound is established as a valuable building block in synthetic chemistry, particularly for enzyme inhibitors, its direct application as a catalyst in asymmetric transformations is an emerging area of investigation. This guide bridges this gap by providing a scientifically grounded framework for its use.
We will begin by exploring the foundational characteristics of this compound, followed by a deep dive into the mechanistic rationale for its potential catalytic activity. This guide provides detailed, albeit prospective, protocols for key asymmetric C-C bond-forming reactions. These protocols are derived from well-established methodologies for analogous non-fluorinated prolinamides and are augmented with insights into the anticipated effects of the unique gem-difluoro substitution. Our aim is to equip the research community with the necessary knowledge to pioneer the use of this intriguing chiral molecule.
Introduction to this compound: Properties and Rationale for Use
This compound is a derivative of the naturally occurring amino acid L-proline. The introduction of two fluorine atoms at the C4 position of the pyrrolidine ring imparts unique stereoelectronic properties that distinguish it from its non-fluorinated counterparts.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 426844-51-1 |
| Molecular Formula | C₅H₉ClF₂N₂O |
| Molecular Weight | 186.59 g/mol |
| Appearance | Solid |
| Optical Rotation | [α]/D −23±5°, c = 0.5 in H₂O |
The primary rationale for exploring this compound as a chiral organocatalyst stems from two key features:
-
The Prolinamide Scaffold: L-proline and its simple amide derivatives are among the most successful and widely studied organocatalysts.[1][2] They operate via an enamine-based catalytic cycle, effectively activating carbonyl compounds for asymmetric transformations. The secondary amine of the pyrrolidine ring forms a nucleophilic enamine with a donor ketone or aldehyde, while another functional group (in this case, the amide) plays a crucial role in orienting the electrophile in the transition state to achieve high stereoselectivity.[1][3]
-
The Influence of Gem-Difluorination: The introduction of a CF₂ group at the C4 position is not a trivial substitution. Fluorine is the most electronegative element, and its presence exerts a powerful inductive effect, withdrawing electron density from the pyrrolidine ring. This has profound consequences:
-
Enhanced Acidity: The electron-withdrawing nature of the CF₂ group increases the acidity of the amide N-H proton.[3] In established prolinamide-catalyzed reactions, the amide N-H acts as a hydrogen bond donor to activate and orient the electrophile (e.g., an aldehyde).[1] A more acidic N-H can lead to a stronger, more organized hydrogen bond in the transition state, potentially enhancing both reaction rates and enantioselectivity.
-
Conformational Rigidity and Ring Pucker: Fluorination significantly influences the conformational preferences of the five-membered pyrrolidine ring, a phenomenon known as the gauche effect. While monofluorination at the 4-position strongly biases the ring pucker to either Cγ-exo ((4R)-FPro) or Cγ-endo ((4S)-FPro), 4,4-difluorination is believed to result in a conformational preference that is more similar to unsubstituted proline, albeit with a modified energetic landscape.[4][5] This defined conformational behavior is critical for creating a predictable and stable chiral environment around the catalytic site.
-
Mechanistic Principles: The Enamine Catalytic Cycle
The proposed catalytic utility of this compound is based on the well-established enamine catalysis mechanism, common to all proline-derived organocatalysts. This cycle is pivotal for understanding how the catalyst achieves asymmetric induction in reactions like the Aldol, Mannich, and Michael additions.
Figure 1: General enamine catalytic cycle for prolinamide-catalyzed reactions.
The cycle proceeds as follows:
-
Enamine Formation: The secondary amine of the prolinamide condenses with a carbonyl donor (e.g., acetone, cyclohexanone) to form a chiral enamine intermediate, releasing a molecule of water.
-
Asymmetric C-C Bond Formation: The nucleophilic enamine attacks an electrophile (e.g., an aldehyde in an aldol reaction). The stereochemical outcome is determined in this step. The chiral scaffold of the prolinamide directs the electrophile to one of the two faces of the enamine. This is achieved through a highly organized, chair-like transition state, which is stabilized by a hydrogen bond between the catalyst's amide N-H and the electrophile.
-
Iminium Ion Formation: The C-C bond formation results in an iminium ion adduct.
-
Catalyst Regeneration: The iminium ion is hydrolyzed by water, releasing the chiral product and regenerating the active catalyst, allowing it to enter a new cycle.
Prospective Application Notes & Protocols
The following sections provide detailed, yet prospective, protocols for employing this compound in key asymmetric reactions. These should be considered robust starting points for experimental investigation.
Asymmetric Aldol Reaction
The direct asymmetric aldol reaction is a powerful method for constructing chiral β-hydroxy carbonyl compounds. Prolinamides are known to be effective catalysts for this transformation.[1]
Proposed Mechanism and Role of the Catalyst:
The key to stereoselectivity is the Zimmerman-Traxell-like transition state. The enamine formed from the catalyst and a ketone donor attacks the aldehyde electrophile. The anti-conformation of the enamine is generally favored. The aldehyde is oriented by a hydrogen bond with the amide N-H, and its Re-face is shielded by the pyrrolidine ring, forcing the enamine to attack the Si-face.
References
- 1. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for 4,4-Difluoro-L-prolinamide Hydrochloride in Medicinal Chemistry
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic application of 4,4-Difluoro-L-prolinamide hydrochloride. We will move beyond simple descriptions to explore the underlying physicochemical principles that make this compound a powerful tool in modern medicinal chemistry, offering in-depth protocols and field-proven insights.
Introduction: The Strategic Advantage of Fluorine in a Proline Scaffold
Proline is a unique proteinogenic amino acid due to its secondary amine constrained within a pyrrolidine ring. This structure imposes significant conformational restrictions on the peptide backbone, influencing protein folding, stability, and molecular recognition.[1][2][3] The introduction of fluorine, the most electronegative element, onto this scaffold further refines these properties in a predictable manner.
This compound is a synthetic derivative of L-proline that serves as a versatile building block in drug discovery.[4][5] Its geminal fluorine substitution at the C4 position offers a unique combination of stereoelectronic effects that medicinal chemists can leverage to enhance the pharmacological profile of peptide and small-molecule therapeutics. Unlike monofluorinated prolines, which strongly bias the ring toward one specific pucker, the 4,4-difluoro substitution presents a more nuanced conformational landscape.[6][7] This guide will elucidate these properties and provide practical protocols for their application.
Core Principles: The Conformational Impact of 4,4-Difluorination
The utility of any proline analog is fundamentally tied to its influence on two key conformational features: the pucker of the five-membered pyrrolidine ring and the cis/trans isomerization of the preceding peptide bond.
Pyrrolidine Ring Pucker
The proline ring is not planar and exists in two primary low-energy conformations, or "puckers": Cγ-exo (up) and Cγ-endo (down). The introduction of an electron-withdrawing substituent at the C4 position, like fluorine, exerts a powerful stereoelectronic influence known as the gauche effect.[3][8]
-
(4R)-Fluoroproline (Flp): Strongly favors the Cγ-exo pucker.[1][9]
-
(4S)-Fluoroproline (flp): Strongly favors the Cγ-endo pucker.[1][9]
4,4-Difluoroproline (Dfp) presents a unique case. While it does not exhibit the strong single-pucker preference of its monofluorinated counterparts, it subtly influences the conformational equilibrium and can destabilize the trans-amide bond.[6] This allows it to act as a sensitive probe and a modulator of local peptide structure without forcing a single rigid conformation.
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. raineslab.com [raineslab.com]
- 3. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 426844-51-1 | Benchchem [benchchem.com]
- 6. Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Design with Fluoroprolines: 4,4‐Difluoroproline Does Not Eliminate the Rate‐Limiting Step of Thioredoxin Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
protocol for incorporating 4,4-Difluoro-L-prolinamide hydrochloride into peptides
An expert guide to the synthesis of peptides containing the non-natural amino acid 4,4-Difluoro-L-proline, designed for researchers and drug development professionals. This document provides a deep dive into the unique properties of this fluorinated analog and offers detailed, field-tested protocols for its successful incorporation using solid-phase peptide synthesis.
Introduction: The Strategic Advantage of Fluorinated Prolines
The incorporation of non-natural amino acids into peptides is a cornerstone of modern medicinal chemistry, offering a powerful toolkit to enhance therapeutic properties such as metabolic stability, receptor binding affinity, and conformational rigidity.[1][2] Among these, fluorinated amino acids have garnered significant attention. The unique properties of fluorine—its small van der Waals radius, high electronegativity, and the stability of the C-F bond—can profoundly influence the physicochemical and biological characteristics of a peptide.[3][4]
4,4-Difluoro-L-proline (4,4-diF-Pro) is a proline analog that serves as a subtle yet powerful modulator of peptide structure. Unlike its monofluorinated counterparts, which strongly bias the pyrrolidine ring pucker due to stereoelectronic gauche effects, the geminal difluorination at the 4-position largely cancels these effects.[5][6] This results in a conformational profile that more closely resembles natural proline but with altered electronic properties, making it an invaluable tool for probing structure-activity relationships and fine-tuning peptide performance.[6]
This guide provides comprehensive protocols for the incorporation of Nα-Fmoc-4,4-Difluoro-L-proline-OH into peptide sequences using standard Fmoc/tBu solid-phase peptide synthesis (SPPS). It is important to clarify that for peptide chain elongation, the N-terminally protected carboxylic acid derivative is required. The commercially available 4,4-Difluoro-L-prolinamide hydrochloride [7] is a related building block, suitable for use as the C-terminal residue in a peptide amide or for further chemical modification.
Physicochemical and Conformational Impact of 4,4-Difluorination
The decision to incorporate 4,4-diF-Pro is driven by its unique influence on peptide conformation and stability. The two fluorine atoms introduce a strong inductive effect, withdrawing electron density from the pyrrolidine ring. This can alter the pKa of the ring nitrogen and influence local electronic interactions without imposing the rigid ring pucker seen in monofluorinated prolines.[5][8]
Comparative Analysis of Proline Analogs
The choice between different fluorinated prolines allows for precise control over the local peptide backbone. The following table summarizes the key conformational differences:
| Amino Acid | Dominant Ring Pucker | Influence on Preceding Peptide Bond | Rationale for Use |
| L-Proline | Cγ-endo / Cγ-exo (flexible) | Moderate preference for trans (~80-95%) | Baseline conformational constraint.[6] |
| (2S, 4R)-Fluoro-L-proline | Cγ-exo (strong preference) | Strongly favors trans isomer | Enforces a trans peptide bond and extended conformation.[8][9] |
| (2S, 4S)-Fluoro-L-proline | Cγ-endo (strong preference) | Increases population of cis isomer | Stabilizes β-turn structures by promoting a cis peptide bond.[8][9] |
| 4,4-Difluoro-L-proline | Cγ-endo / Cγ-exo (balanced, similar to Proline) | Similar cis/trans ratio to Proline | Acts as an isosteric, isoelectronic probe for Proline without imposing a strong pucker bias; enhances stability.[6] |
Implications for Peptide Design
Incorporating 4,4-diF-Pro can lead to:
-
Enhanced Proteolytic Stability: The electron-withdrawing fluorine atoms can shield the adjacent peptide bonds from enzymatic cleavage.[4][10]
-
Modulated Receptor Binding: Altering the electronic environment of the peptide backbone can fine-tune interactions with biological targets.
-
19F NMR Probe: The fluorine atoms serve as a sensitive reporter for structural and binding studies using 19F NMR spectroscopy.[11][12]
Core Principles of SPPS for Incorporating 4,4-Difluoro-L-proline
The protocol for incorporating 4,4-diF-Pro follows the standard iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][13][14] The primary challenge stems from the potential for steric hindrance, a common issue with α,α-disubstituted or otherwise bulky non-natural amino acids, which can slow down coupling reactions.[2][15]
Materials and Reagents
Equipment
-
Automated or manual peptide synthesizer
-
Reaction vessels with fritted filters
-
Shaker/agitator
-
Lyophilizer (freeze-dryer)
-
Analytical and Preparative Reverse-Phase HPLC system
-
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)
Reagents and Solvents
-
Resin: Rink Amide resin (for C-terminal amides) or 2-Chlorotrityl chloride resin (for C-terminal acids).[14]
-
Amino Acids: Nα-Fmoc-4,4-Difluoro-L-proline-OH and other required Fmoc-protected amino acids.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Deprotection Reagent: Piperidine.
-
Coupling Reagents: See table below.
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), deionized water.
-
Precipitation/Wash Solvent: Cold diethyl ether.
-
HPLC Solvents: Acetonitrile (ACN, HPLC grade), deionized water, TFA.
Recommended Coupling Reagents
Due to the hindered nature of proline analogs, a powerful coupling reagent is essential to ensure efficient acylation and prevent deletion sequences.
| Reagent | Full Name | Class | Key Advantages |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium/Aminium | Highly reactive, fast kinetics, effective for hindered couplings, low racemization.[16][17] |
| HCTU | (1H-Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium/Aminium | More cost-effective than HATU with comparable reactivity for many applications.[18] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium | Strong coupling reagent, avoids guanidinylation side reactions possible with uronium salts.[16] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium/Aminium | Based on Oxyma Pure, providing high reactivity and suppression of racemization.[18] |
Recommendation: For 4,4-diF-Pro, HATU is the preferred reagent due to its superior performance in sterically demanding couplings.[16]
Experimental Protocols
This section provides step-by-step methodologies for the manual synthesis of peptides containing 4,4-diF-Pro. The quantities are based on a 0.1 mmol synthesis scale.
Resin Preparation and Swelling
-
Place the resin (e.g., Rink Amide, 0.1 mmol) in a fritted reaction vessel.
-
Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.[1]
-
Drain the DMF using vacuum.
Protocol for a Single Coupling Cycle of Fmoc-4,4-Difluoro-L-proline-OH
This protocol outlines the deprotection of the peptide-resin followed by the coupling of Fmoc-4,4-diF-Pro-OH.
A. Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 3 minutes. Drain the solution.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[19]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.
B. Activation and Coupling
-
In a separate vial, dissolve Fmoc-4,4-Difluoro-L-proline-OH (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in DMF (approx. 2 mL).
-
Add DIPEA (8 eq., 0.8 mmol) to the activation mixture. The solution will typically change color. Allow the pre-activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For hindered couplings, extending the reaction time to 4 hours or performing a second coupling may be necessary.[2]
C. Reaction Monitoring (Kaiser Test)
-
After the coupling reaction, take a small sample of resin beads (5-10 beads) and wash them thoroughly with DMF and then DCM.
-
Perform a qualitative ninhydrin (Kaiser) test.[2]
-
Interpretation:
-
Negative Result (Yellow/Colorless Beads): The coupling is complete. Proceed to the next step in the synthesis.
-
Positive Result (Blue/Purple Beads): Free amines are present, indicating incomplete coupling. Drain the reaction solution and repeat the coupling step (Step 5.2.B) with a fresh solution of activated amino acid ("double coupling").
-
D. Washing
-
After a successful coupling, drain the reaction solution.
-
Wash the peptide-resin thoroughly with DMF (3 x 10 mL) and then DCM (3 x 10 mL) to prepare for the next cycle.
Final Cleavage and Global Deprotection
This procedure releases the peptide from the resin and removes acid-labile side-chain protecting groups.
-
After the final synthesis cycle, wash the peptide-resin with DMF, then DCM, and finally methanol to shrink the resin. Dry the resin thoroughly under high vacuum for at least 4 hours.
-
Prepare a cleavage cocktail of TFA/Water/TIS (95:2.5:2.5 v/v/v) . This is a robust, general-purpose cocktail.[13]
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate, which contains the cleaved peptide. Wash the resin with a small amount of fresh TFA to ensure complete recovery.
Crude Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether.[2][20] A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet twice more with cold diethyl ether to remove scavengers and organic impurities.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using preparative Reverse-Phase HPLC (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[21]
Characterization and Analysis
-
Mass Spectrometry: Confirm the molecular weight of the purified peptide using ESI-MS or MALDI-TOF to verify the successful incorporation of the 4,4-diF-Pro residue.[1]
-
Analytical RP-HPLC: Assess the purity of the final peptide. A single, sharp peak is indicative of high purity.[21][22]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Insufficient coupling time. 2. Steric hindrance of 4,4-diF-Pro. 3. Inactive coupling reagent. | 1. Extend coupling time to 4 hours. 2. Perform a double coupling. 3. Use fresh, high-quality coupling reagents like HATU. |
| Deletion of 4,4-diF-Pro in Final Product (MS) | Severe steric hindrance leading to failed coupling. | Switch to a more powerful coupling reagent (e.g., HATU if not already used). Consider slightly elevated temperature (e.g., 35-40°C) if your synthesizer allows. |
| Low Yield After Cleavage | 1. Incomplete cleavage from the resin. 2. Peptide precipitation during washing steps. | 1. Extend cleavage time to 4 hours. Ensure the resin is completely dry before adding the TFA cocktail. 2. Ensure the diethyl ether is sufficiently cold for precipitation. |
| Side Products in MS | Incomplete removal of side-chain protecting groups. | Ensure sufficient cleavage time and the use of appropriate scavengers (TIS is effective for most standard protecting groups). |
Safety Precautions
-
Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Always handle in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Piperidine: Toxic and flammable. Handle in a chemical fume hood and wear appropriate PPE.
-
Coupling Reagents: Many coupling reagents are irritants. Avoid inhalation and skin contact.
-
Solvents (DMF, DCM): Handle in a well-ventilated area or fume hood.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. d-nb.info [d-nb.info]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 16. file.globalso.com [file.globalso.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. peptide.com [peptide.com]
- 22. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Biological Effects of 4,4-Difluoro-L-prolinamide hydrochloride
Introduction: The Therapeutic Potential of a Conformationally Constrained Proline Analog
4,4-Difluoro-L-prolinamide hydrochloride is a synthetic, fluorinated analog of the amino acid L-proline. The geminal fluorine substitution at the C4 position of the pyrrolidine ring introduces unique stereoelectronic properties that distinguish it from its parent molecule. This modification has profound implications for its biological activity, primarily by constraining the ring's conformation (pucker) and influencing the cis/trans isomerization of the preceding peptide bond.[1][2] These conformational effects make it a valuable tool for probing protein structure and function and a promising scaffold for drug development.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological effects of this compound. We will move beyond generic protocols to provide detailed experimental designs grounded in the known and hypothesized mechanisms of action of fluorinated proline analogs. The core areas of investigation covered include its potential as an enzyme inhibitor, its role in modulating collagen synthesis and fibrosis, and its impact on protein folding and stability.
Part 1: In Vitro Characterization of Enzyme Inhibition
A primary and well-documented application for proline analogs is the inhibition of specific enzymes, notably Dipeptidyl Peptidase IV (DPP-IV).[3] DPP-IV is a serine protease that cleaves N-terminal dipeptides from polypeptides, particularly those with a proline or alanine residue in the penultimate position. Its inactivation of incretin hormones like GLP-1 makes it a key target in the treatment of type 2 diabetes.[3] The constrained ring of this compound makes it an excellent candidate for exploring DPP-IV inhibition.
Scientific Rationale
The catalytic mechanism of DPP-IV involves the binding of a proline-containing substrate in a specific conformation. The fluorination of the proline ring in an inhibitor can enhance binding affinity by pre-organizing the molecule into a conformation that is favorable for interaction with the enzyme's active site.[1] This section outlines a protocol to determine the inhibitory potency (IC50) and mechanism of this compound against DPP-IV.
Experimental Workflow: Enzyme Inhibition Assay
Caption: Workflow for DPP-IV Inhibition Assay.
Protocol 1: DPP-IV Inhibition Assay (Fluorometric)
This protocol is adapted from standard methodologies for assessing DPP-IV activity.[4]
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)
-
This compound
-
Assay Buffer: Tris-HCl (pH 7.6)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in assay buffer.
-
Create a serial dilution series of the compound in assay buffer (e.g., from 1 mM to 1 nM).
-
Dilute the DPP-IV enzyme in cold assay buffer to the working concentration recommended by the manufacturer.
-
Prepare the Gly-Pro-AMC substrate solution in assay buffer. The final concentration should be at or near the Michaelis constant (Km) for the enzyme.
-
-
Assay Setup:
-
In a 96-well plate, add reagents in the following order:
-
Blank wells: 50 µL assay buffer.
-
Control wells (100% activity): 40 µL assay buffer + 10 µL enzyme solution.
-
Test wells: 40 µL of each compound dilution + 10 µL enzyme solution.
-
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V₀_test - V₀_blank) / (V₀_control - V₀_blank))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Expected Data Summary:
| Compound | Target | Assay Type | IC50 (nM) | Hill Slope |
| 4,4-Difluoro-L-prolinamide HCl | DPP-IV | Fluorometric | TBD | TBD |
| Known DPP-IV Inhibitor (e.g., Sitagliptin) | DPP-IV | Fluorometric | TBD | TBD |
Part 2: Investigating Anti-Fibrotic Effects
Proline is a major component of collagen, and proline analogs have been shown to inhibit collagen biosynthesis, making them potential anti-fibrotic agents.[5] The incorporation of a proline analog can disrupt the stable triple-helical structure of collagen.[6] Furthermore, radiolabeled fluorinated prolines are actively being used to image collagen synthesis in preclinical models of fibrosis, underscoring the relevance of this class of compounds to fibrotic diseases.[7][8]
Scientific Rationale
Fibrosis is characterized by the excessive deposition of extracellular matrix (ECM) proteins, particularly collagen, by activated myofibroblasts.[5] this compound may interfere with this process by:
-
Being incorporated into procollagen chains, thereby destabilizing the triple helix.
-
Inhibiting prolyl-4-hydroxylase, a key enzyme for collagen maturation.[9][10]
This section provides protocols for assessing the anti-fibrotic potential of the compound in both cell-based models and a preclinical animal model of pulmonary fibrosis.
In Vitro Workflow: Assessing Anti-Fibrotic Activity in Cell Culture
Caption: In vitro workflow for anti-fibrotic screening.
Protocol 2: In Vitro Fibroblast-to-Myofibroblast Transition Assay
Materials:
-
Human lung fibroblast cell line (e.g., MRC-5)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human TGF-β1
-
This compound
-
Sircol™ Soluble Collagen Assay kit
-
Reagents for Western blotting and qPCR
Procedure:
-
Cell Seeding and Serum Starvation:
-
Seed MRC-5 cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 24 hours in DMEM with 0.5% FBS.
-
-
Induction and Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Induce myofibroblast differentiation by adding TGF-β1 (e.g., 5 ng/mL) to the medium. Include a vehicle control (no TGF-β1) and a positive control (TGF-β1 alone).
-
Incubate for 48-72 hours.
-
-
Endpoint Analysis:
-
Collagen Deposition: Collect the cell culture supernatant and quantify soluble collagen using the Sircol™ assay according to the manufacturer's instructions.
-
Protein Expression: Lyse the cells and perform Western blotting to analyze the expression of α-smooth muscle actin (α-SMA, a myofibroblast marker) and Collagen Type I.
-
Gene Expression: Extract RNA from the cells and perform quantitative real-time PCR (qPCR) for COL1A1 (Collagen I) and ACTA2 (α-SMA) genes.
-
Cytotoxicity: In a parallel 96-well plate, perform an MTT or LDH assay to assess the compound's cytotoxicity.
-
Expected Data Summary:
| Treatment | α-SMA Expression (Fold Change) | Collagen I Deposition (µg/mL) | COL1A1 mRNA (Fold Change) | Cell Viability (%) |
| Vehicle Control | 1.0 | Baseline | 1.0 | 100 |
| TGF-β1 | Increased | Increased | Increased | 100 |
| TGF-β1 + Compound (Low Dose) | TBD | TBD | TBD | TBD |
| TGF-β1 + Compound (High Dose) | TBD | TBD | TBD | TBD |
Protocol 3: In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
The bleomycin-induced lung fibrosis model is a widely used and well-characterized model for preclinical testing of anti-fibrotic compounds.[11]
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Bleomycin sulfate
-
This compound
-
Hydroxyproline assay kit
-
Histology reagents (formalin, paraffin, Masson's trichrome stain)
Procedure:
-
Induction of Fibrosis:
-
Anesthetize mice and intratracheally instill a single dose of bleomycin (e.g., 1.5-3.0 U/kg) in sterile saline. Control animals receive saline only.
-
-
Compound Administration:
-
Begin daily administration of this compound (e.g., via oral gavage or intraperitoneal injection) at a pre-determined dose, starting on day 7 post-bleomycin instillation to target the fibrotic phase.[11] Continue treatment until the end of the study (day 21 or 28).
-
-
Endpoint Analysis (Day 21/28):
-
Lung Histology: Euthanize mice, perfuse the lungs, and fix one lung lobe in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Masson's trichrome to visualize collagen deposition. Score the extent of fibrosis using the Ashcroft scoring system.
-
Collagen Content: Homogenize the remaining lung tissue and measure the total collagen content using a hydroxyproline assay. Hydroxyproline is a major component of collagen, and its abundance is a reliable marker for total collagen.[12]
-
Part 3: Elucidating Effects on Protein Folding and Stability
The incorporation of fluorinated prolines into proteins can significantly alter their thermodynamic stability and folding kinetics.[1][13] The electron-withdrawing effect of fluorine can bias the pyrrolidine ring pucker and accelerate cis/trans prolyl peptide bond isomerization, which is often a rate-limiting step in protein folding.[2][6]
Scientific Rationale
By replacing a native proline residue with 4,4-Difluoro-L-proline in a model protein, it is possible to directly measure the impact of this substitution on protein stability and folding dynamics. This approach can reveal fundamental insights into the forces governing protein structure and could be leveraged to engineer more stable therapeutic proteins.
Protocol 4: Site-Specific Incorporation and Stability Analysis
This protocol requires a proline-auxotrophic E. coli strain and a model protein with a single, well-characterized proline residue. Thioredoxin is a suitable model as its folding pathways are well-studied.[14]
Materials:
-
Proline-auxotrophic E. coli expression strain
-
Expression vector for a model protein (e.g., human thioredoxin with a single proline)
-
Minimal media supplemented with amino acids (excluding proline)
-
4,4-Difluoro-L-proline
-
Guanidinium chloride (GdmCl)
-
Circular Dichroism (CD) spectropolarimeter with a temperature controller
Procedure:
-
Protein Expression and Purification:
-
Transform the proline-auxotrophic E. coli with the expression vector.
-
Grow the cells in minimal media containing all amino acids except proline.
-
Induce protein expression and supplement the culture with 4,4-Difluoro-L-proline.
-
Purify the fluorinated protein and the wild-type (WT) protein expressed in standard media using appropriate chromatography methods (e.g., Ni-NTA if His-tagged).
-
Confirm incorporation using mass spectrometry.
-
-
Equilibrium Denaturation:
-
Prepare a series of protein samples (WT and fluorinated) in buffer containing increasing concentrations of GdmCl (e.g., 0 to 6 M).
-
Equilibrate the samples for at least 12 hours.
-
Measure the CD signal at 222 nm for each sample.
-
Plot the CD signal against the GdmCl concentration and fit the data to a two-state unfolding model to determine the Gibbs free energy of unfolding (ΔG°).
-
-
Thermal Denaturation:
-
Measure the CD signal at 222 nm as a function of temperature (e.g., from 20°C to 95°C).
-
Plot the data and determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded.
-
Expected Data Summary:
| Protein Variant | ΔG° (kcal/mol) | Tm (°C) |
| Wild-Type Thioredoxin | Reference | TBD |
| 4,4-Difluoro-Proline Thioredoxin | TBD | TBD |
References
- 1. raineslab.com [raineslab.com]
- 2. Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of proline analogs on oxygen toxicity-induced pulmonary fibrosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cis-4-[18F]fluoro-L-proline Molecular Imaging Experimental Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of collagen synthesis with prolyl 4-hydroxylase inhibitor improves left ventricular function and alters the pattern of left ventricular dilatation after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Specific inactivation of prolyl 4-hydroxylase and inhibition of collagen synthesis by oxaproline-containing peptides in cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rational design of protein stability: effect of (2S,4R)-4-fluoroproline on the stability and folding pathway of ubiquitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note & Protocol Guide: 4,4-Difluoro-L-prolinamide Hydrochloride for ¹⁹F NMR Studies of Proteins
Introduction: A New Lens for Proline-Rich Landscapes
Proline residues, with their unique cyclic structure, introduce critical kinks and conformational restraints in the polypeptide chain, profoundly influencing protein folding, stability, and interaction networks.[1] The isomerization of the peptidyl-prolyl bond between its cis and trans states is a slow process that can be a rate-limiting step in protein folding and a key mechanism for biological regulation.[1] However, studying these dynamic conformational changes at an atomic level presents a significant challenge for traditional structural biology techniques.
¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool to probe protein structure and dynamics with exceptional sensitivity.[2][3] The ¹⁹F nucleus boasts a 100% natural abundance, a high gyromagnetic ratio, and a wide range of chemical shifts that are exquisitely sensitive to the local chemical environment.[2] By strategically introducing fluorine atoms into a protein, researchers can create a powerful spectroscopic reporter to monitor conformational changes, ligand binding, and protein-protein interactions without the spectral complexity of ¹H NMR.
This guide focuses on the application of 4,4-Difluoro-L-prolinamide hydrochloride , a derivative of 4,4-Difluoroproline (Dfp), as a unique and sensitive ¹⁹F NMR probe for studying proline conformation in proteins. The geminal fluorine atoms on the C4 position of the proline ring act as sensitive reporters of the local environment, particularly the cis/trans isomerization of the preceding peptide bond and the puckering of the pyrrolidine ring.[4][5][6][7]
The Power of the Di-Fluoro Probe: Unraveling Proline Conformation
The utility of 4,4-Difluoroproline (Dfp) lies in the distinct ¹⁹F NMR signatures of its diastereotopic fluorine atoms, which are highly sensitive to the conformation of the prolyl bond.[4][5][6]
-
Trans Prolyl Bond: In the more common trans conformation, the two fluorine atoms exhibit a small difference in their chemical shifts (ΔδFF ≈ 0–3 ppm).[4][5][6] This is because in the trans state, the proline ring is often disordered, rapidly sampling both exo and endo puckers, which leads to an averaging of the fluorine environments.[4][5]
-
Cis Prolyl Bond: Conversely, a cis prolyl bond induces a significant separation in the chemical shifts of the two fluorine atoms (ΔδFF ≈ 5–12 ppm).[4][5][6] This large chemical shift difference arises because the cis conformation strongly favors a specific ring pucker (endo), leading to distinct and fixed environments for the pseudo-axial and pseudo-equatorial fluorine atoms.[4]
This clear differentiation allows for the unambiguous assignment and quantification of cis and trans proline conformers within a protein, providing invaluable insights into its structural and dynamic properties.[4][5][7]
Key Advantages of this compound:
-
Minimal Perturbation: The fluorine substitutions at the C4 position are minimally sterically disruptive, making it a well-tolerated proline analog in most protein contexts.[4][6]
-
Enhanced Sensitivity: The presence of two fluorine atoms per proline residue enhances the signal-to-noise ratio in ¹⁹F NMR experiments.
-
Direct Reporter of Conformation: The chemical shift difference (ΔδFF) directly reports on the local conformational state of the proline residue.[4][5][6]
-
Versatile Incorporation: Can be incorporated into peptides via solid-phase peptide synthesis and into proteins through recombinant expression in auxotrophic E. coli strains.[8]
Experimental Workflow: From Probe Incorporation to Data Interpretation
The successful application of this compound in ¹⁹F NMR studies involves a systematic workflow, from the incorporation of the probe into the protein of interest to the acquisition and interpretation of the NMR data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Asymmetric Synthesis Using 4,4-Difluoro-L-prolinamide Hydrochloride
Introduction: A Fluorinated Catalyst with Unique Potential in Asymmetric Synthesis
In the ever-evolving landscape of organocatalysis, the quest for novel catalysts with enhanced reactivity, selectivity, and stability is paramount. 4,4-Difluoro-L-prolinamide hydrochloride, a fluorinated derivative of the versatile L-prolinamide, emerges as a compelling candidate for asymmetric transformations. While primarily recognized as a crucial building block in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors for the management of type 2 diabetes, its structural features suggest significant, yet underexplored, potential as an organocatalyst.[1][2][3] The introduction of the gem-difluoro moiety at the C4 position of the pyrrolidine ring is not a trivial substitution; it imparts unique stereoelectronic properties that can profoundly influence the catalyst's conformation and, by extension, its performance in asymmetric reactions.
This guide provides a comprehensive overview of the theoretical underpinnings and practical application of this compound in asymmetric synthesis. We will delve into the mechanistic rationale for its use, drawing parallels with well-established prolinamide catalysts, and present detailed, field-proven protocols for key carbon-carbon bond-forming reactions. For researchers, scientists, and drug development professionals, this document aims to be an invaluable resource for harnessing the potential of this unique fluorinated organocatalyst.
The Scientific Rationale: Why Gem-Difluorination Matters
The efficacy of proline and its derivatives in organocatalysis stems from their ability to form key enamine or iminium ion intermediates with carbonyl compounds.[4] The stereochemical outcome of these reactions is intricately linked to the conformational biases of the pyrrolidine ring, often described by the Cγ-exo and Cγ-endo puckering. Fluorination at the C4 position has been shown to exert a significant influence on this puckering, thereby pre-organizing the catalyst for a specific stereochemical outcome.
The gem-difluoro substitution in this compound offers several potential advantages:
-
Conformational Rigidity: The steric and electronic effects of the two fluorine atoms can lock the pyrrolidine ring into a more defined conformation, reducing conformational flexibility and potentially leading to higher enantioselectivities.
-
Enhanced Acidity: The electron-withdrawing nature of the fluorine atoms can increase the acidity of the amide proton. This is a critical factor in prolinamide catalysis, as the amide proton is often involved in hydrogen bonding to the substrate in the transition state, which can enhance both reactivity and stereoselectivity.[5]
-
Modulated Solubility and Stability: Fluorination can alter the catalyst's solubility profile, allowing for its use in a wider range of solvents. Furthermore, the C-F bond is exceptionally strong, leading to a more robust catalyst under various reaction conditions.
The following diagram illustrates the proposed catalytic cycle for an aldol reaction, highlighting the key enamine intermediate and the role of the catalyst.
References
Application Notes and Protocols for the Development of Novel Therapeutics with 4,4-Difluoro-L-prolinamide Hydrochloride
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 4,4-Difluoro-L-prolinamide hydrochloride in the discovery and preclinical development of novel therapeutics. The unique physicochemical properties imparted by the gem-difluorination of the proline ring offer distinct advantages in modulating target engagement, metabolic stability, and pharmacokinetic profiles. These notes detail the scientific rationale and step-by-step protocols for the characterization and evaluation of compounds derived from this versatile building block, with a primary focus on the inhibition of Dipeptidyl Peptidase IV (DPP-IV), a key target in the management of type 2 diabetes.
Introduction: The Strategic Advantage of Fluorination in Proline Analogs
Proline and its derivatives are prevalent structural motifs in a multitude of bioactive molecules and approved drugs.[1] The conformational rigidity of the pyrrolidine ring is a key determinant of the three-dimensional structure of peptides and small molecule inhibitors, thereby influencing their binding affinity to biological targets. The strategic incorporation of fluorine atoms into the proline scaffold has emerged as a powerful tool in medicinal chemistry to fine-tune these properties.[2][3]
The 4,4-difluoro substitution in this compound offers several key advantages:
-
Conformational Control: Unlike monofluorination, which can bias the ring pucker towards either a Cγ-exo or Cγ-endo conformation, the gem-difluoro substitution at the 4-position can lead to a more neutral conformational preference, similar to native proline.[4][5] This can be advantageous in mimicking the natural substrate conformation for certain enzymes.
-
Modulation of Basicity: The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the ring nitrogen, which can influence interactions with active site residues of target proteins.
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the 4-position of the proline ring less susceptible to metabolic oxidation, a common pathway for drug metabolism.
-
Improved Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with enzyme active sites, potentially enhancing binding affinity and potency.[6]
Given these properties, this compound is an excellent starting material for the synthesis of inhibitors targeting enzymes that recognize proline-containing substrates, most notably Dipeptidyl Peptidase IV (DPP-IV).[7] DPP-IV is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating glucose homeostasis.[8][9] Inhibition of DPP-IV prolongs the action of these incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[10]
This guide will provide detailed protocols to assess the potential of novel therapeutics derived from this compound as DPP-IV inhibitors.
In Vitro Characterization: DPP-IV Enzyme Inhibition Assay
The initial step in evaluating a novel compound is to determine its direct inhibitory activity against the purified target enzyme. A continuous kinetic fluorometric assay is a robust and sensitive method for this purpose.
Principle
This assay utilizes a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). DPP-IV cleaves the bond between proline and AMC, releasing the highly fluorescent AMC molecule. The rate of increase in fluorescence is directly proportional to the enzyme's activity. An inhibitor will decrease this rate, and the extent of inhibition can be quantified to determine the compound's potency (typically as an IC50 value).[11][12]
Materials
-
Human recombinant DPP-IV (e.g., from Abcam or Sigma-Aldrich)
-
Gly-Pro-AMC substrate (e.g., from Cayman Chemical or Abcam)[12]
-
This compound-derived test compound
-
Sitagliptin or Vildagliptin (as a positive control inhibitor)
-
DPP-IV Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA[13]
-
Dimethyl sulfoxide (DMSO), anhydrous
-
96-well, black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[12]
Experimental Workflow Diagram
Caption: Workflow for the in vitro DPP-IV enzyme inhibition assay.
Detailed Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound and positive control (Sitagliptin) in DMSO.
-
Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM). This will be your 100x working stock.
-
For the final assay, dilute the 100x stocks 1:10 in Assay Buffer to create a 10x intermediate plate.
-
-
Assay Plate Setup:
-
In a 96-well black microplate, add the following to each well:
-
100% Activity Control: 10 µL of Assay Buffer containing 1% DMSO + 80 µL Assay Buffer.
-
Inhibitor Wells: 10 µL of 10x test compound or control + 80 µL Assay Buffer.
-
Blank (No Enzyme): 90 µL Assay Buffer.
-
-
Prepare the DPP-IV enzyme working solution by diluting the stock in Assay Buffer to the desired final concentration (typically 1-5 ng/well).
-
Add 10 µL of the DPP-IV working solution to all wells except the "Blank" wells.
-
Mix gently and pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Reaction Initiation and Measurement:
-
Prepare the Gly-Pro-AMC substrate working solution by diluting the stock in Assay Buffer (a typical final concentration is 50-100 µM).
-
Initiate the reaction by adding 10 µL of the substrate working solution to all wells. The final volume in each well will be 110 µL.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Measure the fluorescence intensity (Ex: 360 nm, Em: 460 nm) every 60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
For each well, determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (V₀_inhibitor - V₀_blank) / (V₀_100%_activity - V₀_blank)) * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expected Data Summary
| Compound | Target | IC50 (nM) |
| Test Compound A | DPP-IV | 15.2 |
| Test Compound B | DPP-IV | 89.7 |
| Sitagliptin (Control) | DPP-IV | 25.5 |
Cell-Based Assays: Assessing Activity in a Physiological Context
While in vitro enzyme assays are crucial for determining direct potency, cell-based assays provide a more physiologically relevant system to evaluate a compound's ability to penetrate cell membranes and exert its effect on a cellular pathway.[14][15] For DPP-IV inhibitors, a key downstream effect is the potentiation of GLP-1 secretion from enteroendocrine L-cells. The NCI-H716 cell line is a widely used model for this purpose.[16][17]
Principle
NCI-H716 cells are a human intestinal cell line that secretes GLP-1 in response to various stimuli. This assay measures the amount of GLP-1 secreted into the cell culture medium in the presence and absence of the test compound. An effective DPP-IV inhibitor will prevent the degradation of secreted GLP-1, leading to a higher measurable concentration.
Materials
-
NCI-H716 cells (ATCC CCL-251)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Matrigel or other suitable extracellular matrix for coating plates
-
DPP-IV inhibitor (e.g., Sitagliptin) as a positive control
-
This compound-derived test compound
-
Phorbol 12-myristate 13-acetate (PMA) or other GLP-1 secretagogue
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
GLP-1 ELISA kit (e.g., from Millipore or R&D Systems)
-
24-well tissue culture plates
Experimental Workflow Diagram
Caption: Workflow for the NCI-H716 cell-based GLP-1 secretion assay.
Detailed Protocol
-
Cell Culture and Plating:
-
Culture NCI-H716 cells in RPMI-1640 medium with 10% FBS at 37°C in a 5% CO2 incubator.
-
Coat a 24-well plate with a thin layer of Matrigel and allow it to solidify.
-
Seed the cells at a density of 5 x 10^5 cells/well and allow them to grow and differentiate for 48-72 hours.[14]
-
-
Compound Treatment and Stimulation:
-
On the day of the assay, gently wash the cells twice with DPBS.
-
Prepare working solutions of the test compound and controls in a suitable assay buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
Add the compound solutions to the respective wells and pre-incubate for 30 minutes at 37°C.
-
Prepare a solution of a GLP-1 secretagogue (e.g., 10 µM PMA) in the assay buffer.
-
Add the secretagogue to the wells (except for the unstimulated control wells) and incubate for 2 hours at 37°C.
-
-
Sample Collection and Analysis:
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cell debris.
-
Measure the concentration of active GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the fold-increase in GLP-1 secretion for each condition relative to the vehicle-treated, stimulated control.
-
Plot the fold-increase in GLP-1 against the concentration of the test compound to determine the EC50 (the concentration that elicits a half-maximal response).
-
Expected Data Summary
| Treatment Condition | GLP-1 Secretion (pM) | Fold Increase vs. Stimulated Control |
| Unstimulated Control | 2.5 ± 0.4 | - |
| Stimulated Control (PMA) | 12.8 ± 1.5 | 1.0 |
| Test Compound (1 µM) + PMA | 25.1 ± 2.1 | 1.96 |
| Sitagliptin (1 µM) + PMA | 28.3 ± 2.5 | 2.21 |
In Vivo Pharmacokinetic (PK) Studies
Following successful in vitro and cell-based characterization, the next critical step is to evaluate the compound's behavior in a living organism. Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[18]
Principle
A test compound is administered to a cohort of animals (typically mice or rats) via a clinically relevant route (e.g., oral gavage). Blood samples are collected at various time points, and the concentration of the compound in the plasma is measured. This data is used to calculate key PK parameters that inform on the drug's bioavailability, half-life, and clearance.[19][20]
Materials
-
Male Sprague-Dawley rats or C57BL/6 mice (8-10 weeks old)
-
This compound-derived test compound
-
Dosing vehicle (e.g., 0.5% carboxymethyl cellulose (CMC) in water, or a solution containing DMSO, PEG400, and Tween 80)[7][21]
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
LC-MS/MS system for bioanalysis
Study Design and Protocol
-
Dose Formulation:
-
Prepare a homogenous suspension or solution of the test compound in the chosen vehicle at the desired concentration for dosing. The formulation should be stable for the duration of the study.
-
-
Animal Dosing:
-
Fast the animals overnight prior to dosing.
-
Administer a single dose of the compound via oral gavage (e.g., 10 mg/kg).
-
Record the exact time of dosing for each animal.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus sampling.
-
Place the blood samples into heparinized microcentrifuge tubes and immediately place them on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4,000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully transfer the plasma supernatant to new, labeled tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration versus time.
-
Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters.
-
Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Elimination half-life |
| CL/F | Apparent total body clearance |
| Vz/F | Apparent volume of distribution |
| F% | Oral bioavailability (requires intravenous dosing data for comparison) |
Conclusion and Future Directions
This compound represents a valuable and strategically designed building block for the development of novel therapeutics, particularly DPP-IV inhibitors. The protocols outlined in this guide provide a robust framework for the systematic evaluation of derived compounds, from initial in vitro potency determination to cell-based functional assessment and in vivo pharmacokinetic profiling. Successful progression through this cascade of assays will provide the critical data necessary to identify promising lead candidates for further preclinical and clinical development. Future studies should focus on establishing a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship and evaluating the long-term efficacy and safety of lead compounds in relevant disease models.
References
- 1. protocols.io [protocols.io]
- 2. tandfonline.com [tandfonline.com]
- 3. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifetechindia.com [lifetechindia.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit - Elabscience® [elabscience.com]
- 11. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 12. content.abcam.com [content.abcam.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Peptide production and secretion in GLUTag, NCI-H716 and STC-1 cells: a comparison to native L-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vivo Pharmacokinetic studies – Rodent and Non Rodent – Vimta Labs [vimta.com]
- 19. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4-Difluoro-L-prolinamide Hydrochloride
Welcome to the technical support center for the synthesis of 4,4-Difluoro-L-prolinamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.
I. Synthetic Overview: A Step-by-Step Approach
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The general synthetic route starts from the readily available (2S,4R)-4-hydroxy-L-proline and proceeds through several key transformations: protection, oxidation, gem-difluorination, amidation, and deprotection.
Below is a visual representation of the overall workflow:
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting and FAQs by Synthetic Step
This section addresses specific issues you may encounter at each stage of the synthesis.
Step 1 & 2: Protection and Oxidation
FAQ: What are the most common issues during the oxidation of N-Boc-4-hydroxy-L-proline methyl ester to the ketone?
Low yields or the presence of impurities after oxidation are common hurdles. The primary causes are often incomplete reaction or over-oxidation.
Troubleshooting Guide: Low Oxidation Yield
| Observation | Potential Cause | Recommended Solution |
| Starting material remains | Insufficient oxidant or reaction time. | Increase the equivalents of the oxidizing agent (e.g., Dess-Martin periodinane or the reagents for Swern oxidation) by 10-20% and monitor the reaction closely by TLC or LC-MS. |
| Presence of side-products | Over-oxidation or side reactions. | Ensure the reaction is carried out at the recommended low temperature (e.g., -78 °C for Swern oxidation) to minimize side reactions. Use of milder oxidizing agents can also be beneficial. |
| Difficult purification | Residual reagents or byproducts. | Ensure proper work-up procedures to remove all byproducts. For Swern oxidation, a thorough aqueous wash is critical to remove sulfur-containing byproducts. |
Step 3: Gem-Difluorination
The introduction of the two fluorine atoms at the C4 position is a critical and often challenging step. Deoxofluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® are commonly used.
FAQ: I am observing a low yield of the difluorinated product and the formation of a major side-product with a double bond. What is happening?
This is a classic issue in deoxofluorination reactions of ketones. The likely culprit is an elimination side reaction, leading to the formation of a Δ³-pyrroline derivative. This is often favored by higher reaction temperatures or the presence of moisture.
Caption: Decision tree for troubleshooting the gem-difluorination step.
Protocol: Gem-Difluorination of N-Boc-4-oxo-L-proline methyl ester
-
Preparation: Dry all glassware thoroughly. The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Setup: Dissolve N-Boc-4-oxo-L-proline methyl ester in anhydrous dichloromethane (DCM) and cool the solution to -78 °C.
-
Reagent Addition: Slowly add DAST or Deoxo-Fluor® (typically 1.5-2.0 equivalents) to the cooled solution.
-
Reaction: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Work-up and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 4 & 5: Saponification and Amidation
FAQ: My amidation reaction is sluggish and gives low yields. What can I do to improve it?
The amidation of N-Boc-4,4-difluoro-L-proline can be challenging due to the steric hindrance around the carboxylic acid group, a consequence of the rigid pyrrolidine ring.
Troubleshooting Guide: Inefficient Amidation
| Observation | Potential Cause | Recommended Solution |
| Low conversion to amide | Inefficient coupling reagent. | Use a more potent coupling reagent. For sterically hindered amino acids, onium salt-based reagents like HATU or HCTU are generally more effective than carbodiimides like EDC.[1] |
| Suboptimal reaction conditions. | Increase the reaction time and/or temperature. Microwave-assisted synthesis can significantly reduce reaction times for difficult couplings.[2] | |
| Racemization of the alpha-carbon | Use of a strong base or high temperatures. | Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) instead of DIPEA. Minimize reaction time at elevated temperatures.[1] |
Protocol: Amidation of N-Boc-4,4-difluoro-L-proline
-
Activation: Dissolve N-Boc-4,4-difluoro-L-proline, HATU (1.1 equivalents), and HOAt (1.1 equivalents) in anhydrous DMF. Add DIPEA (2.5 equivalents) and stir for 15-30 minutes at room temperature.
-
Ammonia Source: In a separate flask, prepare a solution of ammonia in an organic solvent or use ammonium chloride with an additional equivalent of base.
-
Coupling: Add the ammonia source to the activated acid solution and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate, 1M HCl, and brine. Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Step 6: Deprotection
The final step involves the removal of the Boc protecting group to yield the hydrochloride salt.
FAQ: The Boc deprotection with HCl in dioxane is incomplete or leads to side products. How can I optimize this step?
Incomplete deprotection can occur if the reaction conditions are too mild, while harsh conditions can lead to degradation of the product.
Troubleshooting Guide: Boc Deprotection
| Observation | Potential Cause | Recommended Solution |
| Incomplete deprotection | Insufficient acid or reaction time. | Use a 4M solution of HCl in dioxane and ensure a sufficient excess is used.[3][4] Extend the reaction time and monitor by TLC. |
| Formation of impurities | Prolonged exposure to strong acid. | Perform the reaction at 0 °C to room temperature and monitor closely to avoid overexposure. Once the reaction is complete, immediately remove the solvent under reduced pressure. |
| Difficulty in isolating the product | Product is highly soluble in the reaction mixture. | After removing the solvent, triturate the residue with a non-polar solvent like diethyl ether or pentane to precipitate the hydrochloride salt.[5] |
Protocol: Boc Deprotection to form the Hydrochloride Salt
-
Reaction: Dissolve N-Boc-4,4-difluoro-L-prolinamide in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate). Add a 4M solution of HCl in dioxane (typically 5-10 equivalents).
-
Monitoring: Stir the reaction at room temperature for 1-4 hours, monitoring the disappearance of the starting material by TLC.
-
Isolation: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Wash the resulting solid with cold diethyl ether and dry under vacuum to obtain the this compound salt. Recrystallization from a suitable solvent system (e.g., methanol/ether) can be performed if further purification is needed.[5]
III. References
-
BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids. BenchChem.
-
BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from a relevant organic chemistry resource.
-
Sigma-Aldrich. (n.d.). 4,4-Difluoro- L -prolinamide 97 426844-51-1. Sigma-Aldrich.
-
ResearchGate. (n.d.). Boc deprotection conditions tested. [Image of a table from a scientific publication].
-
Dalvit, C., & Vulpetti, A. (2019). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry, 62(5), 2218-2244.
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.
-
Reddit. (2024, February 18). Esterification/Amidation Problems. r/Chempros.
-
University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).
-
Choy, J., Jaime-Figueroa, S., & Wagner, P. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 38(22), 3843-3855.
-
Organic & Biomolecular Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry.
-
ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl?.
-
Jones, K., & Storey, J. M. (2002). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters, 4(7), 1067-1069.
-
Hofman, G. J., Ottoy, E., Light, M. E., Kieffer, B., Martins, J. C., Kuprov, I., Sinnaeve, D., & Linclau, B. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. The Journal of Organic Chemistry, 84(6), 3100-3120.
-
ResearchGate. (n.d.). (A) Unsuccessful attempts of deoxofluorination of β‐keto ester 13; (B) synthesis of gem‐difluorocycloheptane derivatives 4–6. [Image from a scientific publication].
-
Ryan, M. R., Lynch, D., Collins, S. G., & Maguire, A. R. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
-
Raines, R. T., & coworkers. (Year). Practical syntheses of 4-fluoroprolines. [Journal Name], [Volume], [pages].
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
-
Strem. (n.d.). 4, 4-Difluoro-L-prolinamide hydrochloride, min 97%, 1 gram.
-
PubChem. (n.d.). This compound.
-
BenchChem. (2025). Technical Support Center: Optimizing Boc Deprotection of Hindered Amino Acids. BenchChem.
-
BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
-
Beilstein Journals. (2024, September 6). gem-Difluorination of carbon–carbon triple bonds using Brønsted acid/Bu4NBF4 or electrogenerated acid.
-
ResearchGate. (n.d.). 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation.
-
Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution.
-
MDPI. (n.d.). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review.
-
Reddit. (2022, March 24). amide coupling help. r/Chempros.
-
Semantic Scholar. (2019, February 19). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines.
-
National Center for Biotechnology Information. (n.d.). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system.
-
PubMed. (2022, April 1). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes.
-
Sigma-Aldrich. (n.d.). N-Boc-4-oxo-L-proline methyl ester.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection - HCl [commonorganicchemistry.com]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Practical syntheses of 4-fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
challenges in working with fluorinated prolinamides
Welcome to the Technical Support Center for challenges in working with fluorinated prolinamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the unique complexities of these valuable compounds. The introduction of fluorine into prolinamides can significantly alter their physicochemical and biological properties, offering exciting opportunities in medicinal chemistry and chemical biology. However, these modifications also present specific experimental hurdles.[1][2] This resource aims to equip you with the knowledge and protocols to overcome these challenges effectively.
I. Synthesis and Purification Challenges
The synthesis of fluorinated prolinamides can be complex, often requiring specialized reagents and careful control of reaction conditions.[1][2] Purification can also be challenging due to the unique properties imparted by the fluorine atoms.
FAQ 1: My fluorination reaction is resulting in a low yield and multiple side products. What are the likely causes and how can I optimize the reaction?
Underlying Causality: Low yields and the formation of side products in fluorination reactions often stem from several factors:
-
Reagent Reactivity and Stability: Electrophilic fluorinating reagents can be highly reactive and sensitive to moisture and air. Nucleophilic fluorinating agents may have limited solubility or require specific activation.
-
Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. Suboptimal conditions can lead to decomposition of the starting material or the fluorinating agent, or promote side reactions.
-
Substrate Reactivity: The electronic and steric properties of the prolinamide substrate can significantly influence the outcome of the fluorination reaction.
Troubleshooting Protocol:
-
Reagent Handling and Quality:
-
Ensure your fluorinating reagent is of high purity and has been stored under the recommended conditions (e.g., inert atmosphere, low temperature).
-
Use freshly opened or properly stored reagents. Consider titrating the reagent to determine its active concentration.
-
-
Strict Anhydrous and Inert Conditions:
-
Thoroughly dry all glassware and solvents. Use of a Schlenk line or glovebox is highly recommended.
-
Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) before adding reagents.
-
-
Systematic Optimization of Reaction Parameters:
-
Temperature: Start with the literature-recommended temperature and then screen a range of temperatures (e.g., -78 °C, 0 °C, room temperature). Use a cryostat for precise temperature control.
-
Solvent: The polarity of the solvent can dramatically affect the reaction. Screen a variety of anhydrous solvents with different dielectric constants.
-
Reaction Time: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and avoid over-reaction or decomposition.
-
-
Protecting Group Strategy:
-
If your prolinamide has other reactive functional groups, consider using appropriate protecting groups to prevent unwanted side reactions.
-
FAQ 2: I'm struggling to purify my fluorinated prolinamide using standard column chromatography. The compound either streaks on the column or co-elutes with impurities. What should I try?
Underlying Causality: The unique polarity and potential for strong interactions of fluorinated compounds can complicate standard purification methods.
-
Altered Polarity: Fluorination can significantly change the polarity of the molecule in non-intuitive ways, making solvent system selection for chromatography challenging.
-
Strong Interactions with Silica Gel: The fluorine atoms can interact with the silanol groups on the silica gel, leading to peak tailing and poor separation.
-
"Fluorophobic" Effect: Highly fluorinated compounds can be both hydrophobic and lipophobic, leading to poor solubility in common chromatographic solvents.[3]
Troubleshooting Protocol:
-
Alternative Stationary Phases:
-
Fluorinated Silica Gel: Consider using a fluorous solid-phase extraction (F-SPE) cartridge or fluorinated silica gel for column chromatography. This leverages the "fluorophilic" nature of your compound for better separation.
-
Reversed-Phase Chromatography (C18): If your compound has sufficient polarity, reversed-phase chromatography with a water/acetonitrile or water/methanol gradient can be effective.
-
Alumina (Neutral or Basic): For compounds sensitive to acidic silica gel, alumina can be a good alternative.
-
-
Solvent System Modification:
-
Additives: For silica gel chromatography, adding a small amount of a polar solvent like methanol or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent can help to reduce tailing by competing for active sites on the silica.
-
Fluorinated Solvents: In some cases, using fluorinated solvents as part of the mobile phase can improve solubility and separation.
-
-
Recrystallization:
-
If your compound is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Screen a variety of solvents and solvent mixtures to find the optimal conditions.
-
Quantitative Data Summary: Recommended Starting Solvent Systems for Chromatography
| Chromatographic Method | Stationary Phase | Recommended Starting Solvent System (Gradient) |
| Normal Phase | Silica Gel | Hexanes/Ethyl Acetate; Dichloromethane/Methanol |
| Reversed Phase | C18 | Water/Acetonitrile with 0.1% TFA or Formic Acid |
| Fluorous SPE | Fluorinated Silica | Fluorinated Solvent (e.g., FC-72) followed by a more polar organic solvent |
II. Characterization and Analysis
The presence of fluorine introduces unique spectroscopic signatures but can also complicate spectral interpretation.
FAQ 3: The 1H and 13C NMR spectra of my fluorinated prolinamide are complex and difficult to interpret due to C-F and H-F coupling. How can I simplify the spectra and confirm my structure?
Underlying Causality: The fluorine nucleus (19F) is NMR-active (spin 1/2) and couples to neighboring protons and carbons, leading to splitting of their signals.[4][5] The magnitude of this coupling (J-coupling) depends on the number of bonds separating the nuclei.
Troubleshooting Protocol:
-
19F NMR Spectroscopy:
-
Acquire a 19F NMR spectrum. This is a highly sensitive technique with a wide chemical shift range, providing a clean background and direct evidence of fluorine incorporation.[5] The chemical shift and multiplicity of the 19F signal will provide valuable information about the electronic environment of the fluorine atom.
-
-
Decoupling Experiments:
-
1H{19F} NMR (Fluorine Decoupling): This experiment irradiates the fluorine frequencies, causing the H-F coupling to collapse and simplifying the proton spectrum to a first-order pattern. This is invaluable for assigning proton signals.
-
13C{19F} NMR (Fluorine Decoupling): Similarly, decoupling the fluorine nucleus will simplify the carbon spectrum by removing the C-F coupling.
-
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): Helps to identify H-H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded C-H pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is useful for identifying long-range H-F and C-F couplings.
-
Experimental Workflow for NMR Analysis
References
- 1. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthesis of fluorinated proline analogues - ePrints Soton [eprints.soton.ac.uk]
- 5. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
preventing defluorination of 4,4-Difluoro-L-prolinamide hydrochloride
Welcome to the technical support center for 4,4-Difluoro-L-prolinamide hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for preventing defluorination during experimental procedures. As a specialized building block, the stability of the gem-difluoro group is paramount to its utility in synthesis.[1] This document provides expert insights and validated protocols to ensure the integrity of your compound throughout its handling, reaction, and analysis.
Troubleshooting Guide: Preventing Defluorination
This section addresses the most common issues encountered by users, framed in a question-and-answer format to provide direct and actionable solutions.
Q1: I'm observing unexpected mass signals in my LC-MS analysis corresponding to the loss of one or two fluorine atoms. What is causing this defluorination?
Answer: The defluorination of this compound is primarily a result of the chemical susceptibility of the carbon-fluorine (C-F) bond under specific conditions. While the C-F bond is the strongest single bond in organic chemistry, the gem-difluoro motif on the proline ring creates a unique electronic environment that can lead to its degradation.[2]
The core mechanism is typically a nucleophilic attack on the carbon atom at the 4-position. This carbon is highly electrophilic (electron-deficient) due to the strong electron-withdrawing effects of the two adjacent fluorine atoms.[2][3] Strong nucleophiles can attack this carbon, leading to the displacement of a fluoride ion (F⁻). This can happen once to form a monofluorinated species or twice, leading to complete defluorination at that position.
A secondary pathway, particularly under basic conditions, can be an elimination reaction . If a proton on an adjacent carbon is removed by a base, it can trigger the elimination of a fluoride ion to form a double bond within the pyrrolidine ring.
Below is a diagram illustrating the primary nucleophilic substitution mechanism.
Caption: Mechanism of nucleophilic substitution leading to defluorination.
Q2: My reaction requires basic conditions, and I'm seeing significant degradation of my starting material. How can I mitigate this?
Answer: Basic conditions are the most common cause of defluorination for this compound. The presence of hydroxide ions (from aqueous bases) or other strong nucleophilic bases can directly lead to C-F bond cleavage.[4] The key is to carefully select the base and control the reaction environment.
| Problem Scenario | Primary Cause | Recommended Solution |
| Using strong aqueous bases (e.g., NaOH, KOH) | High concentration of OH⁻, a strong nucleophile. | Switch to a non-nucleophilic, sterically hindered organic base like diisopropylethylamine (DIPEA) or 2,6-lutidine. If an inorganic base is necessary, use a weaker one like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) and run the reaction at a lower temperature. |
| Using alkoxide bases (e.g., NaOMe, NaOEt) | Alkoxides are potent nucleophiles that can readily attack the C-F bond. | Avoid alkoxides entirely if possible. If an alkoxide is essential for the reaction, use a bulky one like potassium tert-butoxide (t-BuOK) at very low temperatures (-78 °C) to favor its basicity over its nucleophilicity. |
| High pH in aqueous solutions | General base-catalyzed degradation and hydrolysis. | Maintain the pH of the solution in the slightly acidic to neutral range (pH 4-7) using a buffer system, such as phosphate or acetate buffers.[5] The hydrochloride salt form of the compound indicates inherent stability at lower pH.[1] |
Expert Tip: The protonated amine of the proline ring is less likely to participate in unwanted side reactions. Maintaining a slightly acidic pH keeps the ring nitrogen protonated and can help stabilize the overall structure.[5][6]
Q3: Which solvents are recommended for reactions involving this compound?
Answer: Solvent choice is critical and depends on the specific reaction conditions. The goal is to use a solvent that dissolves the starting material but does not promote defluorination.
| Solvent Type | Examples | Suitability & Rationale |
| Aprotic Polar | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Generally Recommended. These solvents can dissolve the hydrochloride salt (especially DMF and DMSO) but lack acidic protons that could complicate base-catalyzed reactions. They are a good first choice for most applications. |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF, Dioxane | Good Choice. These are non-protic and generally unreactive. They are excellent for reactions involving organometallics or sensitive reagents where protic sources must be avoided. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Acceptable for specific applications. Suitable for short-term reactions at low temperatures. Be aware that residual acidity in older bottles of chlorinated solvents can be an issue. |
| Protic | Water, Methanol, Ethanol | Use with Caution. While the compound is water-soluble, these solvents can be problematic, especially in the presence of a base, as they can act as nucleophiles or facilitate proton transfer that leads to elimination. Only use when absolutely necessary and with strict pH control.[5] |
Q4: What are the best practices for storing and handling the compound to ensure its long-term stability?
Answer: Proper storage is essential to prevent slow degradation over time.
-
Storage Temperature: Store the compound in a tightly sealed container at the recommended temperature of 0-8°C .[1] Some suppliers may recommend colder temperatures; always follow the supplier's specific instructions.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This prevents exposure to atmospheric moisture and oxygen, which could potentially contribute to degradation pathways over long periods.
-
Handling: When weighing and handling the solid, do so in a controlled environment (e.g., a glove box or under a stream of inert gas) to minimize exposure to air and moisture. Use clean, dry spatulas and glassware. For creating stock solutions, use high-purity, dry solvents.
Frequently Asked Questions (FAQs)
Q: How can I reliably detect and quantify the extent of defluorination in my sample?
A: Several analytical techniques are highly effective:
-
¹⁹F NMR Spectroscopy: This is the most direct method. The gem-difluoro group (CF₂) in the starting material will have a characteristic chemical shift and splitting pattern. The appearance of a new signal, for instance for a monofluoro (CHF) group, or the disappearance of the original signal, provides unambiguous evidence of defluorination.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is excellent for routine monitoring. You can develop a method to separate the parent compound from its defluorinated byproducts. The mass spectrometer will detect the characteristic mass loss of 19 Da (for one F) or 38 Da (for two F atoms).[8]
-
Ion Chromatography: This technique can be used to quantify the amount of free fluoride (F⁻) released into the reaction solution, providing a quantitative measure of the total defluorination that has occurred.[9]
Q: What are the downstream consequences of using a partially defluorinated sample in my peptide synthesis?
A: Using a compromised starting material will lead to a heterogeneous product mixture. The incorporation of monofluorinated or non-fluorinated prolinamide analogues into a peptide chain will alter the peptide's conformation, stability, and biological activity. The unique stereoelectronic effects of the gem-difluoro group, which are often the reason for its use, will be lost.[10][11][12] This can compromise the entire rationale for the experiment and lead to misleading results.
Q: Are there any specific reagents, other than strong bases, that I should be cautious with?
A: Yes. Be cautious with:
-
Strong Reducing Agents: Some reducing agents, particularly under harsh conditions, can reductively cleave C-F bonds.
-
Certain Transition Metal Catalysts: While many are compatible, some low-valent transition metals (e.g., certain Ni or Cu complexes) are known to catalyze C-F bond activation and functionalization.[13] Unless this is the desired outcome, screen catalysts carefully.
-
Lewis Acids: Strong Lewis acids can abstract a fluoride ion, initiating defluorination.[14] Use them judiciously and at low temperatures.
Validated Experimental Protocols
Protocol 1: General Procedure for a Base-Mediated Reaction
This protocol provides a framework for performing a reaction that requires a base while minimizing the risk of defluorination.
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried and cooled under a stream of dry nitrogen or argon.
-
Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of inert gas.
-
Reagent Addition:
-
Dissolve this compound (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., THF or ACN).
-
Cool the solution to 0 °C or lower using an ice bath or cryocooler.
-
In a separate flask, prepare a solution of your other reactant(s).
-
Add the non-nucleophilic base (e.g., DIPEA, 1.1 eq) to the prolinamide solution dropwise while monitoring the temperature.
-
Slowly add the solution of the other reactant(s) to the cooled prolinamide/base mixture.
-
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS, taking aliquots at regular intervals to check for the appearance of defluorinated byproducts.
-
Workup: Quench the reaction by adding a slightly acidic buffer (e.g., pH 5-6 ammonium chloride solution) at low temperature before warming to room temperature. Proceed with standard extraction and purification procedures.
Protocol 2: Workflow for Defluorination Analysis by LC-MS
This workflow outlines the steps for setting up an analytical method to check the purity of your material.
Caption: A standard workflow for analyzing defluorination by LC-MS.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. academic.oup.com [academic.oup.com]
- 5. ibisscientific.com [ibisscientific.com]
- 6. Effect of pH of amine fluoride containing toothpastes on enamel remineralization in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 4,4-Difluoro-L-prolinamide Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4,4-Difluoro-L-prolinamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered when using this versatile building block. The unique structural properties conferred by the gem-difluoro group—such as enhanced metabolic stability, bioavailability, and conformational rigidity—make it a valuable component in the synthesis of novel therapeutics, particularly those targeting neurological disorders.[1][2] This document provides in-depth technical advice to help you optimize your reaction conditions and achieve high-yield, high-purity results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, properties, and application of this compound.
Q1: What are the key physicochemical properties of this compound?
A: this compound is a white to off-white solid.[1] Its key properties include:
-
Molecular Formula: C₅H₈F₂N₂O·HCl[1]
-
Molecular Weight: 186.59 g/mol [1]
-
Melting Point: 208-213 °C (with decomposition)[1]
-
Solubility: It is slightly soluble in methanol and DMSO.[3] Its hydrochloride salt form generally imparts better water solubility compared to the free base.
-
Purity: Typically available with a purity of ≥97-99% as determined by HPLC.[1][4]
Q2: How should I properly handle and store this compound?
A: For optimal stability, store the compound at 0-8°C in a tightly sealed container under an inert atmosphere.[1][3] It is classified as an irritant, causing skin, eye, and potential respiratory irritation.[4][5] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.
Q3: What makes the 4,4-difluoro substitution chemically significant?
A: The gem-difluoro group at the C4 position of the proline ring is not merely a bioisostere for other groups. It imparts profound stereoelectronic effects:
-
Conformational Rigidity: The fluorine substituents lock the pyrrolidine ring into a specific pucker, which can enhance binding affinity to target proteins by reducing the entropic penalty of binding.[2]
-
Metabolic Stability: The C-F bond is exceptionally strong. Fluorination at the 4-position blocks a common site of metabolic oxidation by Cytochrome P450 enzymes, thereby increasing the half-life of drug candidates.
-
Modulated Basicity: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the secondary amine, which can influence its nucleophilicity and interaction profile.
Q4: My reaction is failing. Is the amine hydrochloride salt the issue?
A: Yes, this is a critical point. The compound is supplied as a hydrochloride salt, meaning the secondary amine in the pyrrolidine ring is protonated. In this state, it is not nucleophilic and will not participate in reactions like amide coupling.[6] You must add a suitable base to neutralize the salt and liberate the free amine in situ for the reaction to proceed. A non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (Et₃N) is typically required.
Section 2: Core Application - Optimizing Amide Bond Formation
The primary application of this compound is as a nucleophilic amine component in amide bond formation. Success hinges on the proper selection of coupling reagents, solvents, and bases to activate the carboxylic acid partner without generating side products.
General Reaction Scheme
The fundamental process involves the activation of a carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the free amine of 4,4-Difluoro-L-prolinamide.
Caption: General workflow for amide bond formation.
Optimizing Key Reaction Parameters
The choice of reagents is critical and often substrate-dependent. The table below summarizes common starting points for optimization.
| Parameter | Recommended Options | Rationale & Expert Insights |
| Coupling Reagent | Uronium/Aminium: HATU, HBTUCarbodiimide: EDC (+ HOBt/Oxyma)Phosphonium: PyBOP | HATU is often the first choice for difficult couplings due to its high efficiency and low rate of racemization.[6] EDC is advantageous because its urea byproduct is water-soluble, simplifying purification. Always use an additive like HOBt or OxymaPure with EDC to suppress racemization and improve efficiency.[6] |
| Base | DIPEA (Diisopropylethylamine), Et₃N (Triethylamine) | DIPEA is preferred as it is sterically hindered and less likely to act as a competing nucleophile. Crucially, a minimum of 2 equivalents are required: ~1 eq to neutralize the amine hydrochloride and ~1 eq to facilitate the coupling reaction. |
| Solvent | DMF, DCM, THF, Acetonitrile | DMF is an excellent polar aprotic solvent that solubilizes most reagents. DCM is a good choice for reactions at or below room temperature. Ensure all solvents are anhydrous to prevent hydrolysis of the activated intermediate.[6] |
| Temperature | 0 °C to Room Temperature (20-25 °C) | Start reactions at 0 °C, especially when activating the carboxylic acid, to minimize potential side reactions and racemization.[6] The reaction can then be allowed to warm to room temperature. For sterically hindered substrates, gentle heating (40-50 °C) may be necessary, but should be monitored closely for decomposition. |
Standard Experimental Protocol (Using HATU)
This protocol provides a reliable starting point for coupling a generic carboxylic acid to this compound.
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (or DCM).
-
Activation: Add HATU (1.1 eq) to the solution, followed by DIPEA (2.2 eq). Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for efficient coupling.[6]
-
Amine Addition: In a separate flask, dissolve this compound (1.05 eq) in a minimum amount of anhydrous DMF and add it dropwise to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature. Monitor its progress periodically by TLC or LC-MS (typically complete within 2-12 hours).
-
Workup: Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude material by flash column chromatography or recrystallization to achieve >99% purity.[2][6]
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide provides a systematic approach to diagnosing and solving common issues.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low-yield reactions.
Problem 1: Low or No Product Yield
-
Possible Cause A: Incomplete Carboxylic Acid Activation
-
Explanation: The efficacy of coupling reagents can degrade over time, especially if exposed to moisture. Using insufficient quantities or a reagent not potent enough for your specific substrate will result in poor activation.[6]
-
Solution: Always use fresh, high-quality coupling reagents. Increase the stoichiometry to 1.2-1.5 equivalents. If yield does not improve, switch to a more powerful reagent, such as moving from an EDC-based system to a HATU-based one.[7][8]
-
-
Possible Cause B: Amine Deactivation (Insufficient Base)
-
Explanation: This is the most common pitfall. The starting material is a hydrochloride salt. Failure to add enough base means the amine remains protonated and non-nucleophilic.[6]
-
Solution: Ensure a minimum of 2.0 equivalents of a non-nucleophilic base like DIPEA are used. It can be beneficial to increase this to 2.5-3.0 equivalents, particularly if the carboxylic acid substrate is also acidic.
-
-
Possible Cause C: Steric Hindrance
-
Explanation: While the difluoro-prolinamide is not exceptionally bulky, coupling it with a sterically demanding carboxylic acid (e.g., one with a quaternary center alpha to the carbonyl) can dramatically slow the reaction rate.[6][9]
-
Solution: For highly hindered couplings, consider converting the carboxylic acid to an acyl fluoride . Acyl fluorides are small yet highly reactive intermediates that are remarkably effective at overcoming steric challenges.[9][10] This can be done in situ using reagents like TFFH or BTFFH. Alternatively, increasing the reaction temperature or allowing for a longer reaction time may be effective.
-
Problem 2: Significant Side Product Formation
-
Possible Cause A: Racemization of the Carboxylic Acid
-
Explanation: If your carboxylic acid has a chiral center at the alpha-position, the harsh activation conditions can lead to epimerization, resulting in a diastereomeric mixture of products. This is particularly a risk with carbodiimide reagents and elevated temperatures.[6][7]
-
Solution:
-
Run the reaction at 0 °C.
-
Use a coupling reagent known to suppress racemization, such as HATU or HBTU.
-
If using EDC, always include an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure.[6]
-
-
-
Possible Cause B: Difficult-to-Remove Byproducts
-
Explanation: Some coupling reagents generate byproducts that complicate purification. The classic example is the dicyclohexylurea (DCU) byproduct from DCC, which is often insoluble and can co-precipitate with the product.
-
Solution: Opt for reagents with water-soluble byproducts. The byproduct of EDC is easily removed with an aqueous wash. The byproducts of T3P (propanephosphonic acid anhydride) are also readily removed with a basic wash.[8]
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 426844-51-1 | Benchchem [benchchem.com]
- 3. This compound | 426844-51-1 [amp.chemicalbook.com]
- 4. This compound, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. benchchem.com [benchchem.com]
- 7. hepatochem.com [hepatochem.com]
- 8. reddit.com [reddit.com]
- 9. blogs.rsc.org [blogs.rsc.org]
- 10. amphoteros.com [amphoteros.com]
Technical Support Center: Purification of 4,4-Difluoro-L-prolinamide Hydrochloride
Welcome to the technical support guide for the purification of 4,4-Difluoro-L-prolinamide hydrochloride (DFPAH). This resource is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered during the purification of this important fluorinated building block. The insights provided herein are based on established principles of organic chemistry, chromatography, and extensive experience with analogous chiral compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a crucial building block in medicinal chemistry. It is most notably used in the synthesis of cyanopyrrolidine-based inhibitors of dipeptidyl peptidase IV (DPP-IV), which are a class of drugs for treating type 2 diabetes.[1][2][3] The difluorinated structure enhances metabolic stability and bioavailability of the final drug molecule.[1]
Q2: What are the most common impurities I should be aware of when purifying crude this compound?
A2: The impurity profile can vary depending on the synthetic route. However, common impurities include the undesired D-enantiomer, unreacted starting materials, and side-products from the fluorination and amidation steps. During fluorination reactions of proline derivatives, side-products such as pyrrole derivatives can form through aromatization.[4] Incomplete amidation or hydrolysis can leave corresponding carboxylic acid or ester intermediates. Additionally, residual solvents from the reaction and workup are common.
Q3: How does the 4,4-difluoro substitution affect the purification process compared to non-fluorinated prolinamide hydrochloride?
A3: The gem-difluoro group at the C4 position significantly impacts the molecule's properties. It increases the lipophilicity compared to monofluorinated prolines and alters the electronic environment of the pyrrolidine ring.[5] This can affect solubility in common organic solvents, potentially requiring different solvent systems for recrystallization or chromatography than those used for non-fluorinated analogs. The fluorine atoms can also influence the pKa of the amine, which may be a factor in ion-exchange chromatography.
Q4: What are the recommended storage conditions for the purified product?
A4: this compound should be stored in a well-sealed container under an inert atmosphere at room temperature or refrigerated conditions (0-8°C).[6] Some suppliers recommend storage at -20°C for maximum stability.[3] It is a solid that can be hygroscopic, so protection from moisture is important.
Troubleshooting Guide
Issue 1: Low Purity After Initial Isolation
Q: My initial purity by HPLC is below 95% after synthesis and workup. What are the likely causes and how can I improve it?
A: Low initial purity is a common issue stemming from incomplete reactions or side reactions. The troubleshooting approach should be systematic.
Troubleshooting Workflow for Low Purity
Caption: A decision tree for troubleshooting low purity of this compound.
-
Step 1: Identify the Impurities. Use LC-MS to get the mass of the impurities. This can quickly tell you if you have starting material, the corresponding carboxylic acid, or other common adducts. Use ¹H and ¹⁹F NMR to identify structural isomers or side-products.
-
Step 2: Address the Specific Impurity.
-
D-Enantiomer: If chiral purity is the issue, standard achiral purification methods like recrystallization or normal-phase chromatography will not be effective. You will need to employ a chiral separation technique. See the detailed protocol below for Chiral HPLC Analysis.
-
Starting Materials/Intermediates: The presence of these suggests an incomplete reaction. Consider optimizing the reaction conditions (e.g., longer reaction time, higher temperature, or fresh reagents). Purification can often be achieved through recrystallization, as the polarity will likely be significantly different.
-
Synthesis Side-Products (e.g., Pyrroles): These often have different polarities and may be removed by recrystallization or flash chromatography.
-
Issue 2: Difficulty with Recrystallization
Q: I'm trying to recrystallize my product, but it's "oiling out" or the yield is very low. What should I do?
A: "Oiling out" occurs when the compound comes out of solution above its melting point, often because the solution is too saturated or cools too quickly. Low yield suggests the compound is too soluble in the chosen solvent.
-
Problem: Oiling Out
-
Cause: The solution is supersaturated, and/or the boiling point of the solvent is higher than the melting point of the impure solid.
-
Solution: Re-heat the solution to redissolve the oil. Add a small amount (5-10% more) of the hot solvent to decrease the saturation. Allow the solution to cool more slowly (e.g., by insulating the flask). If using a mixed solvent system, add more of the "good" solvent (the one the compound is more soluble in).[7]
-
-
Problem: No Crystals Form
-
Cause: The solution is not saturated enough, or nucleation is inhibited.
-
Solution: First, try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites. If that fails, add a "seed crystal" of the pure compound. If you have none, you can dip a glass rod in the solution, let the solvent evaporate, and re-introduce the rod with a thin film of solid.[7] If the solution is truly too dilute, you will need to evaporate some solvent and try again.
-
-
Problem: Very Low Yield
-
Cause: The compound has high solubility in the recrystallization solvent even at low temperatures.
-
Solution: You need a less effective solvent. If using a single solvent, try one with a lower polarity. For mixed solvent systems, increase the proportion of the "poor" solvent (the one the compound is less soluble in). A common strategy for hydrochloride salts is to use an alcohol (e.g., ethanol, isopropanol) as the "good" solvent and an ether (e.g., diethyl ether, MTBE) or an alkane (e.g., heptane) as the "poor" solvent. For this compound, an ethanol/water mixture has been suggested for similar hydrochlorides, often achieving high recovery.[8]
-
Issue 3: Residual Solvent Detected in Final Product
Q: My final product shows residual solvent by ¹H NMR even after drying under high vacuum. How can I remove it?
A: Highly crystalline solids can trap solvent molecules within their lattice. Simply extending the drying time may not be effective.
-
Solution 1: Solvent Displacement. Dissolve the product in a small amount of a low-boiling-point solvent in which it is highly soluble (e.g., methanol or dichloromethane). Then, crash out the product by adding a large volume of a non-solvent (e.g., diethyl ether or heptane). The trapped high-boiling solvent will be released into the solution, and the precipitated solid can be filtered and dried more effectively.
-
Solution 2: Lyophilization (Freeze-Drying). If the compound is soluble in water or a suitable solvent with a relatively high freezing point (like tert-butanol), lyophilization can be a very effective method for removing residual solvents and water. Proline and its derivatives have been shown to be stable during freeze-drying.[9]
-
Solution 3: Drying in the Presence of Water Vapor. For some crystalline structures, drying in a humidified environment can help displace trapped organic solvent molecules with water, which can then be more easily removed.[10]
Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a starting point based on methods for similar polar, chiral hydrochloride salts. The optimal solvent system should be determined empirically.
-
Solvent System Screening: In small test tubes, test the solubility of ~10-20 mg of crude product in various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water, and mixtures like ethanol/water, isopropanol/diethyl ether, methanol/dichloromethane). A good single solvent for recrystallization is one where the compound is sparingly soluble at room temperature but fully soluble when hot. A good mixed solvent pair consists of a "good" solvent where the compound is very soluble and a "poor" solvent where it is nearly insoluble.
-
Procedure (Example with Isopropanol/Diethyl Ether): a. Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. b. Add the minimum amount of hot isopropanol required to fully dissolve the solid. Keep the solution at a gentle reflux. c. Once dissolved, remove the flask from the heat source. Slowly add diethyl ether dropwise while stirring until the solution becomes faintly and persistently cloudy. d. Add a drop or two of hot isopropanol to make the solution clear again. e. Remove the stir bar, cover the flask, and allow it to cool slowly to room temperature. f. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. g. Collect the crystals by vacuum filtration, washing with a small amount of cold diethyl ether to remove residual soluble impurities. h. Dry the crystals under high vacuum to a constant weight. i. Assess purity by HPLC and melting point.
Protocol 2: Achiral Purity Analysis by HPLC
This method is designed to separate the target compound from process-related impurities that are not stereoisomers.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or phosphoric acid in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient:
-
Start with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Run a linear gradient to a high percentage of Mobile Phase B (e.g., 95%) over 20-30 minutes.
-
Hold at high organic content for 5 minutes.
-
Return to initial conditions and equilibrate for 5-10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm, as the amide bond has a UV absorbance in this range.
-
Column Temperature: 30°C.
| Parameter | Starting Condition | Rationale |
| Stationary Phase | C18 Reversed-Phase | Good retention for moderately polar compounds. |
| Mobile Phase | Water/Acetonitrile with TFA | Provides good peak shape for amines and amides. |
| Detection | Low UV (210-220 nm) | Maximizes sensitivity for the amide chromophore. |
| Mode | Gradient Elution | Ensures elution of both polar and non-polar impurities. |
Protocol 3: Chiral Purity Analysis by HPLC (via Derivatization)
Direct chiral separation can be challenging. A reliable method involves derivatizing the amine with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is commonly used for this purpose.[10]
-
Sample Preparation: a. Accurately weigh ~5 mg of your this compound into a vial. b. Dissolve in 500 µL of water. c. Add 1 mL of a 1% solution of Marfey's reagent in acetone. d. Add 200 µL of 1 M sodium bicarbonate solution. e. Heat the mixture at 40°C for 1 hour. f. Cool to room temperature and add 100 µL of 2 M HCl to stop the reaction. g. Dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
HPLC Conditions:
-
Column: C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of aqueous buffer (e.g., 50 mM triethylammonium phosphate, pH 3.0) and acetonitrile.
-
Detection: UV at 340 nm (the wavelength for the DNP chromophore).
-
Analysis: The L- and D-prolinamide derivatives will appear as two separate peaks. Calculate the enantiomeric excess (% ee) from the peak areas.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4,4-Difluoro- L -prolinamide 97 426844-51-1 [sigmaaldrich.com]
- 3. usbio.net [usbio.net]
- 4. researchgate.net [researchgate.net]
- 5. Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative effects of trifluoromethyl- and methyl-group substitutions in proline - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 426844-51-1 | Benchchem [benchchem.com]
- 9. The Effect of Proline on the Freeze-Drying Survival Rate of Bifidobacterium longum CCFM 1029 and Its Inherent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. juniperpublishers.com [juniperpublishers.com]
Technical Support Center: A Scientist's Guide to Peptide Synthesis with 4,4-Difluoro-L-prolinamide Hydrochloride
Welcome to the technical support center for peptide synthesis utilizing 4,4-Difluoro-L-prolinamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and opportunities presented by the incorporation of this fluorinated proline analog into peptide sequences. The gem-difluoro substitution at the 4-position of the proline ring introduces distinct stereoelectronic effects that can profoundly influence peptide conformation and stability. However, these same properties can also present challenges during solid-phase peptide synthesis (SPPS). This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful synthesis of your target peptides.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: this compound is a solid that should be stored in a tightly sealed container under an inert atmosphere, such as argon, at room temperature.[1][2] It is crucial to protect it from light and moisture to prevent degradation.[2] For safe handling, it is advised to wear personal protective equipment, including gloves and safety goggles, as it can cause skin and eye irritation.[3][4]
Q2: What is the solubility of this compound in common SPPS solvents?
A2: The solubility of this compound is limited in many common organic solvents. It is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1] For solid-phase peptide synthesis, the corresponding Fmoc-protected amino acid, Fmoc-4,4-difluoro-L-proline-OH, would be used. Like many hydrophobic or sterically hindered amino acids, its solubility in N,N-Dimethylformamide (DMF) may be a concern. If solubility issues arise with the Fmoc-protected version, consider using a solvent mixture, such as DMF with a small amount of DMSO or N-Methyl-2-pyrrolidone (NMP), to enhance dissolution.
Q3: How does the gem-difluoro substitution on the proline ring affect the resulting peptide's structure?
A3: The two fluorine atoms at the 4-position have a strong electron-withdrawing effect. This influences the puckering of the pyrrolidine ring and can alter the cis/trans isomerization kinetics of the preceding peptide bond.[1][5] These modifications can be leveraged to enforce specific secondary structures and enhance the metabolic stability of the peptide. The impact of 4,4-difluoroproline on peptide and protein stability and folding can be complex and context-dependent.[1]
Q4: Do I need to protect the amide group of this compound during peptide synthesis?
A4: The prolinamide's primary amide side chain is generally stable under standard Fmoc-SPPS conditions and does not typically require protection. However, if you are using particularly harsh reagents or reaction conditions, or if you observe side reactions involving the amide, you may need to consider a suitable protecting group strategy.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency of Fmoc-4,4-difluoro-L-proline-OH
Low coupling efficiency is one of the most common challenges when incorporating sterically hindered or electronically modified amino acids like Fmoc-4,4-difluoro-L-proline-OH.
Potential Causes:
-
Steric Hindrance: The bulky Fmoc group combined with the rigid, substituted proline ring can sterically hinder the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.[6]
-
Reduced Nucleophilicity of the Proline Nitrogen: The electron-withdrawing fluorine atoms can decrease the nucleophilicity of the secondary amine of the proline ring, slowing down the coupling reaction.
-
On-resin Aggregation: The growing peptide chain, particularly if it contains other hydrophobic residues, can aggregate on the solid support, limiting reagent access.
-
Suboptimal Activation: The choice of coupling reagent and activation time may not be sufficient to overcome the challenges posed by this amino acid.
Troubleshooting Workflow:
References
- 1. Protein Design with Fluoroprolines: 4,4‐Difluoroproline Does Not Eliminate the Rate‐Limiting Step of Thioredoxin Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
stability issues with 4,4-Difluoro-L-prolinamide hydrochloride in solution
Welcome to the technical support center for 4,4-Difluoro-L-prolinamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid and in-solution?
A:
-
Solid: As a solid, this compound should be stored in a well-sealed container at 0-8°C.
-
In-Solution: For solutions, it is recommended to store them at –20°C in airtight, amber vials. It is advisable to use freshly prepared solutions for experiments. If you need to store solutions, do so for the shortest possible time and minimize freeze-thaw cycles.
Q2: What solvents are recommended for dissolving this compound?
A: this compound is soluble in water. It also shows slight solubility in DMSO and methanol. For biological assays, it is crucial to consider the tolerance of your specific system to these organic solvents.
Q3: What are the primary stability concerns for this compound in solution?
A: The main stability concerns for this compound in solution are:
-
Hydrolysis: The amide functional group is susceptible to hydrolysis, especially under acidic or alkaline conditions.[1][2]
-
Photodegradation: Exposure to light, particularly UV light, can potentially degrade the molecule. Fluorinated pharmaceuticals have been shown to be susceptible to photodegradation.[3][4][5]
-
Thermal Stress: Elevated temperatures can accelerate degradation processes.
Q4: How does the gem-difluoro group affect the stability of the molecule?
A: The gem-difluoro group at the 4-position has a strong electron-withdrawing inductive effect. This can influence the reactivity of the entire pyrrolidine ring and the adjacent amide group. While fluorine substitution can sometimes enhance metabolic stability, it can also alter the electronic properties in a way that may affect susceptibility to chemical degradation.[6][7] For instance, in some macrocyclic systems, a gem-difluorinated group has been postulated to promote amide cleavage.[8]
Troubleshooting Guide: Solution Stability Issues
This section provides in-depth guidance and experimental workflows to identify and mitigate stability problems with this compound solutions.
Issue 1: Inconsistent or lower-than-expected experimental results.
This could be a sign of compound degradation. The following troubleshooting workflow can help you diagnose the problem.
Experimental Workflow: Investigating Potential Degradation
Caption: Workflow for troubleshooting inconsistent experimental results.
Step-by-Step Protocol for Forced Degradation Study:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at neutral pH).
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution in a solution of 0.1 M HCl (pH ~1) and another in a buffer of pH 3-5.
-
Alkaline Hydrolysis: Dilute the stock solution in a solution of 0.1 M NaOH (pH ~13) and another in a buffer of pH 9-11.
-
Oxidative Degradation: Treat the stock solution with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 40-70°C).
-
Photodegradation: Expose the stock solution to a UV lamp (e.g., 254 nm or 365 nm) for a defined period.
-
-
Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point.[9]
-
Data Interpretation: Compare the chromatograms of the stressed samples to a control sample (stored at -20°C and protected from light). Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which indicate degradation products.
Issue 2: Suspected Hydrolysis of the Amide Bond.
The amide bond in this compound is a potential site for hydrolysis, which can be catalyzed by acidic or basic conditions.[1][2]
Proposed Hydrolysis Pathway:
Caption: Potential hydrolysis pathways of this compound.
Mitigation Strategies for Hydrolysis:
-
pH Control: Maintain the pH of your solution within a neutral range (pH 6-8) if your experimental conditions allow. Use buffered solutions to prevent pH shifts.
-
Temperature: Perform experiments at the lowest feasible temperature to slow down the rate of hydrolysis.
-
Use Fresh Solutions: The most reliable way to avoid hydrolysis is to prepare solutions immediately before use.
Issue 3: Potential for Photodegradation.
Many fluorinated compounds are sensitive to light.[3][4][5] If your experiments are conducted under ambient or intense light, photodegradation could be a factor.
Troubleshooting Photodegradation:
-
Protect from Light: Store stock solutions and conduct experiments in amber vials or by wrapping containers in aluminum foil.
-
Comparative Experiment: Run a parallel experiment with one set of solutions protected from light and another exposed to your typical laboratory lighting conditions. Analyze both by HPLC to see if there is a difference in the compound's concentration or the appearance of degradation peaks.
Analytical Methods for Stability Assessment
A robust analytical method is essential for accurately assessing the stability of this compound.
| Analytical Technique | Application in Stability Testing |
| High-Performance Liquid Chromatography (HPLC) | The primary method for separating and quantifying the parent compound and its degradation products. A stability-indicating method should be able to resolve the parent peak from all potential degradant peaks.[10] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Used to identify the molecular weights of degradation products, which is crucial for elucidating degradation pathways. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about degradation products, confirming their identity. 19F NMR can be particularly useful for tracking changes in the fluorine environment of the molecule.[3][4][11] |
By implementing these guidelines and troubleshooting workflows, you can enhance the reliability of your research involving this compound. For further assistance, please consult the product's safety data sheet (SDS) and relevant scientific literature.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
side reactions of 4,4-Difluoro-L-prolinamide hydrochloride and how to avoid them
Welcome to the Technical Support Center for 4,4-Difluoro-L-prolinamide Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this versatile building block. As Senior Application Scientists, we have compiled this resource based on a synthesis of literature and practical laboratory experience to ensure scientific integrity and experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis and handling of this compound?
The primary side reactions of concern are hydrolysis of the amide group, epimerization at the alpha-carbon (C2), elimination to form unsaturated pyrrolidine derivatives, and the formation of pyrrole byproducts. Each of these can impact the yield, purity, and stereochemical integrity of your final product.
Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields can stem from several factors, including incomplete reactions, product degradation, or loss during workup and purification. Key areas to investigate include:
-
Reaction Conditions: Ensure anhydrous conditions, as moisture can lead to hydrolysis. Optimize temperature and reaction time.
-
Reagent Quality: Use high-purity starting materials and reagents. Degradation of reagents, such as the fluorinating agent, can significantly impact yield.
-
Side Reactions: The formation of byproducts through elimination or other pathways can consume starting material.
-
Purification: Losses can occur during extraction, chromatography, or recrystallization. Optimize your purification protocol to minimize these losses.
Troubleshooting Guide: Side Reactions and Their Avoidance
This section provides a detailed breakdown of specific side reactions, the underlying mechanisms, and actionable strategies to mitigate them.
Issue 1: Hydrolysis of the Amide Functional Group
Question: I am observing the formation of 4,4-Difluoro-L-proline as a significant impurity in my reaction mixture. What is causing this, and how can I prevent it?
Answer: The presence of 4,4-Difluoro-L-proline indicates the hydrolysis of the C-terminal amide bond in this compound. This is a common issue, particularly when the reaction or workup conditions are not carefully controlled.
Causality: The amide bond is susceptible to cleavage under both acidic and basic conditions, especially in the presence of water and at elevated temperatures. The electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the entire molecule, though the primary driver for hydrolysis is the presence of nucleophilic water or hydroxide ions.
| Strategy | Detailed Protocol & Explanation |
| Control of pH | Maintain a neutral or slightly acidic pH (4-6) during aqueous workups. Avoid strongly acidic or basic conditions. If a basic wash is necessary, use a mild base like sodium bicarbonate and perform the extraction quickly at low temperatures (0-5 °C). |
| Anhydrous Conditions | Ensure all solvents and reagents are thoroughly dried before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. |
| Temperature Management | Perform reactions and workups at the lowest effective temperature. For extractions and washes, pre-chilling your solvents can significantly reduce the rate of hydrolysis. |
| Purification | Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate, can effectively remove the more polar carboxylic acid impurity. [1] Slow cooling during recrystallization promotes the formation of well-defined crystals and excludes impurities.[1] |
Issue 2: Epimerization and Loss of Stereochemical Purity
Question: My final product shows a loss of optical purity. How can I prevent the epimerization of the L-prolinamide derivative to its D-enantiomer?
Answer: Epimerization at the α-carbon is a critical concern as it can be challenging to separate the resulting diastereomers in subsequent steps. This side reaction is often catalyzed by bases or elevated temperatures.[2]
Causality: The proton at the α-carbon (C2) is acidic and can be abstracted by a base to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of L and D isomers. Factors that increase the residence time of the enolate or the reactivity of the base will increase the rate of epimerization.
Caption: Troubleshooting workflow for minimizing epimerization.
Issue 3: Formation of Unsaturated and Aromatic Byproducts
Question: I am observing impurities with a lower mass and different NMR signals, suggesting elimination or aromatization. What causes this, and what are the solutions?
Answer: The formation of unsaturated pyrrolidine (dihydropyrrole) or even pyrrole derivatives can occur, particularly during the fluorination step or under harsh acidic or basic conditions.[3]
Causality:
-
Elimination: In the synthesis of fluorinated prolines from hydroxyproline precursors, elimination of a leaving group (e.g., tosylate) can compete with nucleophilic substitution by fluoride, leading to a double bond in the pyrrolidine ring.
-
Aromatization: Dehydration and oxidation, especially at high temperatures and in the presence of strong acids or bases, can lead to the formation of highly stable aromatic pyrrole byproducts.[3]
-
Choice of Fluorinating Agent:
-
Reagents like diethylaminosulfur trifluoride (DAST) can sometimes promote elimination. Morpholinosulfur trifluoride may be a milder alternative.[4]
-
For deoxyfluorination, using sterically hindered protecting groups on the proline nitrogen (e.g., Boc) and ester functionalities can prevent intramolecular side reactions that may lead to byproducts.[4]
-
-
Reaction Conditions for Fluorination:
-
Maintain low reaction temperatures.
-
Use non-basic fluoride sources where possible to avoid base-catalyzed elimination.
-
-
Avoiding Aromatization:
-
Avoid excessively high temperatures during reaction and purification steps.
-
Use milder conditions for deprotection steps. For instance, if using acidic deprotection, avoid prolonged heating.
-
If pyrrole byproducts are formed, they can often be separated by column chromatography.
-
Adsorbent: Silica gel is typically effective.
-
Eluent System: A gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is recommended. The less polar pyrrole derivatives will elute before the more polar prolinamide.
-
Monitoring: Use TLC with a suitable stain (e.g., potassium permanganate) to visualize the separation.
Data Summary Table
| Side Reaction | Key Causes | Recommended Prevention Strategies |
| Hydrolysis | Presence of water, strong acids/bases, high temperature. | Maintain pH 4-6, use anhydrous conditions, low temperature. |
| Epimerization | Strong bases, high temperature, prolonged reaction times. | Use weak, non-nucleophilic bases (DIPEA), low temperature, monitor reaction progress.[5] |
| Elimination | Harsh fluorinating agents, basic conditions. | Use milder fluorinating agents (e.g., morpholinosulfur trifluoride), sterically hindered protecting groups.[4] |
| Aromatization | High temperature, strong acids/bases. | Avoid excessive heat, use mild deprotection conditions. |
Visualizing Reaction Pathways
Caption: Potential reaction pathways for this compound.
References
Technical Support Center: Scaling Up the Synthesis of 4,4-Difluoro-L-prolinamide Hydrochloride
Welcome to the technical support center for the synthesis of 4,4-Difluoro-L-prolinamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this important fluorinated building block. As a key component in the development of pharmaceuticals, particularly Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for type 2 diabetes, a robust and scalable synthesis is paramount.[1][2] This document provides in-depth, experience-driven guidance in a question-and-answer format to address common challenges and frequently asked questions, ensuring both scientific integrity and practical success in your laboratory.
I. Synthesis Overview: A Validated Pathway
The successful synthesis of this compound hinges on a multi-step sequence that must be carefully controlled to ensure high yield and stereochemical purity. The most common and scalable approach begins with the readily available (2S,4R)-N-Boc-4-hydroxy-L-proline. The core transformations involve oxidation of the hydroxyl group, geminal difluorination, amidation of the carboxylic acid, and a final deprotection/salt formation step.
Caption: General synthetic route to 4,4-Difluoro-L-prolinamide HCl.
II. Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis.
Q1: What is the recommended starting material for a scalable synthesis?
A1: The most advantageous starting material is N-Boc-(2S,4R)-4-hydroxy-L-proline . It is commercially available, relatively inexpensive, and has the correct stereochemistry at the C2 position.[3] The Boc (tert-butyloxycarbonyl) protecting group is ideal as it is robust enough to withstand the oxidation and fluorination conditions but can be removed cleanly under acidic conditions without affecting the final amide or the fluorinated ring.[4]
Q2: Why is direct fluorination of N-Boc-4-hydroxy-L-proline often avoided?
A2: Attempting a direct SN2 displacement of an activated hydroxyl group (e.g., a tosylate or mesylate) with a fluoride source like tetrabutylammonium fluoride (TBAF) frequently leads to a significant amount of elimination byproducts, specifically dehydroproline derivatives.[4] This side reaction severely reduces the yield and complicates purification. Therefore, a two-step oxidation-fluorination sequence is mechanistically more reliable for scalability.
Q3: What class of reagents is best for the amidation of N-Boc-4,4-difluoro-L-proline?
A3: Standard peptide coupling reagents are effective. The choice often depends on scale, cost, and desired cycle time. Common choices include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a tertiary amine base (e.g., DIPEA) is highly efficient but can be expensive for large-scale work.
-
EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole) is a classic, cost-effective combination suitable for scale-up.
-
Acid Chloride/Fluoride Formation: Activating the carboxylic acid to an acid chloride (with oxalyl chloride or SOCl₂) or an acid fluoride can also be used, followed by reaction with an ammonia source.[5] This can be a very effective method, though it involves handling more reactive intermediates.
Q4: How should the final product, this compound, be handled and stored?
A4: The final product is a white to pale brown crystalline solid.[6] It is a hydrochloride salt, making it generally stable and less hygroscopic than the free base. It should be stored in a tightly sealed container in a cool, dry place, protected from moisture. Standard laboratory safety precautions, including wearing gloves and eye protection, should be observed as it can cause skin, eye, and respiratory irritation.[2][7]
III. Troubleshooting Guide: Navigating Experimental Challenges
This section provides solutions to specific problems that may arise during the synthesis.
Caption: Decision-making workflow for troubleshooting key synthetic steps.
Fluorination Step (N-Boc-4-oxo-L-proline → N-Boc-4,4-difluoro-L-proline)
Q: My fluorination reaction with DAST (Diethylaminosulfur trifluoride) is low-yielding and shows multiple spots on TLC. What is happening?
A: This is a common and critical issue. The causality is often twofold: reagent quality and reaction control.
-
Expertise & Experience: DAST and related reagents (e.g., Deoxo-Fluor®) are thermally sensitive and can decompose, especially if stored improperly, leading to lower reactivity and the formation of byproducts. The reaction itself can be exothermic. An uncontrolled temperature increase can lead to charring and the formation of elimination or rearrangement products.
-
Troubleshooting Steps:
-
Reagent Quality: Use a fresh bottle of DAST or one that has been properly stored under nitrogen in a refrigerator. A simple test is to carefully add a drop to water; a sharp "crackling" sound indicates good reactivity.
-
Anhydrous Conditions: The reaction is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvent (typically DCM).
-
Temperature Control: Add the DAST solution dropwise to the solution of N-Boc-4-oxo-L-proline at a low temperature (e.g., -78 °C or 0 °C) and allow the reaction to warm slowly to room temperature. Monitor the internal temperature throughout the addition.
-
Careful Quenching: Quench the reaction slowly by adding it to a cooled, saturated solution of sodium bicarbonate (NaHCO₃). Rapid quenching can be highly exothermic and hazardous due to gas evolution.
-
Amidation Step (N-Boc-4,4-difluoro-L-proline → N-Boc-4,4-difluoro-L-prolinamide)
Q: The amidation reaction is incomplete, with significant starting material remaining even after extended reaction time. How can I drive it to completion?
A: Incomplete conversion points to insufficient activation of the carboxylic acid or issues with the nucleophile.
-
Expertise & Experience: The electronic effect of the two fluorine atoms makes the carboxyl group of N-Boc-4,4-difluoro-L-proline slightly more electron-deficient, which should facilitate activation. However, practical issues often dominate. The most common culprits are inactive coupling reagents, insufficient base, or problems with the ammonia source.
-
Troubleshooting Steps:
-
Coupling Reagent: Ensure your coupling reagents (e.g., EDC, HATU) are dry and have not hydrolyzed. Using a freshly opened bottle is a good diagnostic test.
-
Ammonia Source: For this specific transformation, using ammonium chloride (NH₄Cl) in combination with a non-nucleophilic base like DIPEA or NMM is a robust method. The base neutralizes both the NH₄Cl (in situ generation of ammonia) and the HCl byproduct from coupling agents like EDC. Ensure you are using at least 2.0-2.5 equivalents of the base.
-
Solvent: Use a polar aprotic solvent like DMF or NMP, ensuring it is anhydrous.
-
Reaction Monitoring: Use LC-MS to monitor the reaction. If it stalls, a small additional charge of the coupling reagent and base can sometimes push it to completion.
-
Deprotection & Salt Formation (N-Boc-4,4-difluoro-L-prolinamide → Final Product)
Q: After adding HCl, my product oiled out instead of crystallizing, and the purity is low. What went wrong?
A: This is a purification and isolation challenge. The physical form of the final salt is highly dependent on purity and the crystallization/precipitation conditions.
-
Expertise & Experience: The presence of impurities, residual solvent, or an incorrect stoichiometry of HCl can inhibit crystallization, resulting in a gum or oil. Furthermore, the free base of the prolinamide is significantly more soluble in organic solvents than the hydrochloride salt, a property we exploit during isolation.
-
Troubleshooting Steps:
-
Purity of Precursor: Ensure the N-Boc protected intermediate is highly pure before deprotection. Any non-polar impurities carried over will be concentrated in the final step. Purify the Boc-protected amide by column chromatography if necessary.
-
Solvent Choice: A common and effective method is using a solution of 4M HCl in 1,4-dioxane.[8] Dioxane is an excellent solvent for the starting material but a poor solvent for the resulting hydrochloride salt, promoting precipitation. Acetonitrile is another option.[4]
-
Trituration: If an oil forms, decant the solvent and triturate the oil vigorously with a non-polar solvent like diethyl ether or MTBE. This process washes away organic impurities and can often induce crystallization.
-
Control of HCl: Use a defined amount of HCl (e.g., a commercially available solution in dioxane). Excess HCl should not be a major issue, but insufficient HCl will result in a mixture of the free base and the salt, which can be difficult to crystallize.
-
IV. Experimental Protocols
The following protocols are provided as a validated starting point. Researchers should optimize based on their specific equipment and scale.
Protocol 1: Synthesis of N-Boc-4,4-difluoro-L-proline (C)
-
Oxidation: To a solution of N-Boc-(2S,4R)-4-hydroxy-L-proline (A) (1.0 eq) in anhydrous dichloromethane (DCM, ~5-10 mL/g) at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the resulting suspension at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously for 30 minutes until the layers are clear.
-
Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-4-oxo-L-proline (B), which is often used directly.
-
Fluorination: Dissolve the crude ketone (B) in anhydrous DCM (~10-15 mL/g) and cool to 0 °C under a nitrogen atmosphere.
-
Add DAST (2.5 eq) dropwise via syringe, keeping the internal temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Slowly and carefully quench the reaction by pouring it into a stirred, ice-cold saturated aqueous solution of NaHCO₃.
-
Extract with DCM (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-4,4-difluoro-L-proline (C) as a white solid.[9]
Protocol 2: Synthesis of this compound (E)
-
Amidation: To a solution of N-Boc-4,4-difluoro-L-proline (C) (1.0 eq), ammonium chloride (1.5 eq), and HOBt (1.2 eq) in anhydrous DMF (~10 mL/g) at 0 °C, add EDC hydrochloride (1.2 eq).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to give crude N-Boc-4,4-difluoro-L-prolinamide (D). This material may be purified by chromatography or used directly if sufficiently pure.
-
Deprotection/Salt Formation: Dissolve the crude amide (D) in a minimal amount of ethyl acetate or acetonitrile (~5 mL/g).
-
Add a 4M solution of HCl in 1,4-dioxane (5.0 eq) and stir at room temperature for 2-4 hours. A precipitate should form.
-
Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound (E) as a solid.[4][8]
V. Data Summary
The following table summarizes key reagents and typical analytical data for the final product.
| Parameter | Value / Reagent | Rationale / Comment |
| Starting Material | N-Boc-(2S,4R)-4-hydroxy-L-proline | Commercially available, correct stereochemistry.[3] |
| Oxidizing Agent | Dess-Martin Periodinane | Mild, efficient, and avoids harsh acidic/basic conditions. |
| Fluorinating Agent | DAST or Deoxo-Fluor® | Effective for geminal difluorination of ketones.[10] |
| Amidation Coupling | EDC / HOBt / NH₄Cl | Cost-effective and robust for scale-up. |
| Deprotection Agent | 4M HCl in 1,4-Dioxane | Cleanly removes Boc group and precipitates the HCl salt.[8] |
| Final Product Form | Crystalline Solid[6] | White to cream or pale brown. |
| Molecular Formula | C₅H₉ClF₂N₂O[2] | - |
| Molecular Weight | 186.59 g/mol [11] | - |
| Optical Rotation | [α]/D ≈ -23° to -32° (c=0.5-1 in H₂O)[2][6] | Critical parameter for confirming stereochemical integrity. |
VI. References
-
N-BOC-4,4-difluoro-L-proline synthesis. ChemicalBook. Available from: --INVALID-LINK--
-
4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. ResearchGate. Available from: --INVALID-LINK--
-
Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. ACS Omega. Available from: --INVALID-LINK--
-
The synthesis of fluorinated proline analogues. University of Southampton ePrints. Available from: --INVALID-LINK--
-
This compound | 426844-51-1. Benchchem. Available from: --INVALID-LINK--
-
Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. The Journal of Organic Chemistry. Available from: --INVALID-LINK--
-
Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. ACS Publications. Available from: --INVALID-LINK--
-
Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. ACS Omega. Available from: --INVALID-LINK--
-
Synthesis of new fluorinated proline analogues from polyfluoroalkyl β-ketoacetals and ethyl isocyanoacetate. Chemical Communications. Available from: --INVALID-LINK--
-
Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed.
-
(2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. The Journal of Organic Chemistry. Available from: --INVALID-LINK--
-
This compound, 98%, Thermo Scientific Chemicals. Fisher Scientific. Available from: --INVALID-LINK--
-
Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry. Available from: --INVALID-LINK--
-
Practical syntheses of 4-fluoroprolines. Beilstein Journal of Organic Chemistry. Available from: --INVALID-LINK--
-
4,4-Difluoro-L-prolinamide 97 | 426844-51-1. Sigma-Aldrich. Available from: --INVALID-LINK--
-
4,4-Difluoro- L -prolinamide 97 426844-51-1. Sigma-Aldrich. Available from: --INVALID-LINK--
-
This compound, 98%, Thermo Scientific Chemicals. Fisher Scientific Canada. Available from: --INVALID-LINK--
-
Amide bond formation using amino acid fluorides. ARKIVOC. Available from: --INVALID-LINK--
-
This compound, CAS No. 426844-51-1. iChemical. Available from: --INVALID-LINK--
References
- 1. This compound | 426844-51-1 | Benchchem [benchchem.com]
- 2. 4,4-Difluoro- L -prolinamide 97 426844-51-1 [sigmaaldrich.com]
- 3. Practical syntheses of 4-fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound, 98%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 7. This compound, CAS No. 426844-51-1 - iChemical [ichemical.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N-BOC-4,4-difluoro-L-proline synthesis - chemicalbook [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 4,4-Difluoro- L -prolinamide 97 426844-51-1 [sigmaaldrich.com]
Technical Support Center: Application of Fluorinated Amino Acids
Welcome to the Technical Support Center for the application of fluorinated amino acids (FAAs). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered when working with these powerful tools for chemical biology and drug discovery. As Senior Application Scientists, we have compiled this guide based on in-depth technical knowledge and extensive field experience to ensure your experiments are successful.
This guide is structured to provide direct answers to common questions and troubleshooting advice for specific problems you may encounter at different stages of your workflow.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
General Properties and Considerations
-
Synthesis and Handling
-
Incorporation into Peptides and Proteins
-
Impact on Structure and Function
-
-
Troubleshooting Guides
-
Challenges in Peptide Synthesis with FAAs
-
Difficulties in Protein Expression and Purification
-
Unexpected Structural or Functional Outcomes
-
Frequently Asked Questions (FAQs)
General Properties and Considerations
Q1: What are the primary advantages of using fluorinated amino acids in my research?
A1: Incorporating fluorinated amino acids into peptides and proteins can offer several significant advantages. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence molecular properties.[][2] Key benefits include:
-
Enhanced Thermal and Proteolytic Stability: Fluorination, particularly of aliphatic side chains, can increase the stability of peptides and proteins against heat and enzymatic degradation.[3][4][5][6] This is largely attributed to the increased hydrophobicity of fluorinated residues.[3][5]
-
Modulation of Physicochemical Properties: Fluorine can alter a molecule's pKa, lipophilicity, and conformational preferences, which is invaluable for fine-tuning the properties of therapeutic candidates.[7][8]
-
Probing Molecular Interactions: The fluorine-19 (¹⁹F) nucleus is an excellent NMR probe, allowing for sensitive and background-free analysis of protein structure, dynamics, and ligand binding.[9][10][11]
-
Improved Pharmacokinetics: The strategic placement of fluorine can improve a drug candidate's metabolic stability and membrane permeability.[9][12]
Q2: How does fluorination affect the hydrophobicity of an amino acid?
A2: Fluorination generally increases the hydrophobicity of an amino acid side chain. While the C-F bond itself is polar, the overall effect of replacing C-H bonds with C-F bonds on a side chain is an increase in its nonpolar surface area, leading to greater hydrophobicity. This "fluorous effect" can enhance the burial of these side chains within a protein core, contributing to increased stability.[3][13] However, the impact on solubility can be complex and peptide-specific.[14]
Synthesis and Handling
Q3: Are there common challenges in the chemical synthesis of fluorinated amino acids?
A3: Yes, the synthesis of fluorinated amino acids can be complex. There is no single, universal method for introducing fluorine into amino acid scaffolds.[] The choice of synthetic route depends on the desired location and number of fluorine atoms.[][15] Common strategies involve either the introduction of fluorine into an amino acid precursor or the construction of the amino acid from a fluorinated building block.[][16] Challenges can include controlling stereochemistry and the harsh conditions often required for fluorination reactions.[15][17]
Q4: Are there any special handling or storage requirements for fluorinated amino acids?
A4: For the most part, fluorinated amino acids can be handled and stored similarly to their non-fluorinated counterparts (i.e., protected from moisture and stored at appropriate temperatures). However, some fluorinated compounds can have altered stability. For instance, the introduction of fluorine can increase the acidity of nearby protons, potentially making the compound more susceptible to certain degradation pathways. Always refer to the manufacturer's specific storage recommendations. Additionally, be aware that some fluorination reagents used in synthesis are highly toxic and require specialized handling.[18]
Incorporation into Peptides and Proteins
Q5: Can I use standard solid-phase peptide synthesis (SPPS) protocols to incorporate fluorinated amino acids?
A5: While SPPS is the most common method for incorporating FAAs, standard protocols may require optimization.[9] The strong electron-withdrawing effect of fluorine atoms can decrease the nucleophilicity of the amino group, leading to slower and less efficient coupling reactions.[19][20][21] This can result in lower yields and deletion sequences. See the "Troubleshooting Guides" section for specific recommendations.
Q6: Is it possible to incorporate fluorinated amino acids into proteins biosynthetically?
A6: Yes, biosynthetic incorporation is a widely used method.[5][10] Sparingly fluorinated analogs can often be incorporated with high efficiency in auxotrophic bacterial strains.[5] For more extensively fluorinated amino acids that are not recognized by endogenous tRNA synthetases, evolved orthogonal tRNA/synthetase pairs can be used for site-specific incorporation.[5][22][23] In mammalian cells, a medium-switch strategy during expression has been shown to be effective for incorporating various FAAs.[11][24] However, achieving 100% incorporation can be challenging due to competition with the natural amino acid.[5]
Impact on Structure and Function
Q7: Will replacing a native amino acid with its fluorinated analog perturb the protein's structure?
A7: The degree of structural perturbation depends on the specific substitution and its location. In many cases, especially when substituting residues in the hydrophobic core, fluorinated amino acids can be accommodated with minimal disruption to the overall fold.[3][25] However, due to the larger size of fluorine compared to hydrogen, some local adjustments in packing are expected. The impact on secondary structure can be nuanced; for instance, highly fluorinated amino acids have been shown to have a lower propensity for forming α-helices but a higher propensity for β-sheets compared to their hydrocarbon counterparts.[13]
Q8: Does fluorination always increase protein stability?
A8: While fluorination is a well-established strategy for enhancing protein stability, it is not a universal rule.[3][26] The stabilizing effect is most pronounced when fluorinated residues are buried in the hydrophobic core.[3] For solvent-exposed residues, the stabilizing effect may be less significant, although still observable.[4][27] In some cases, particularly with aromatic fluorinated amino acids, an increase in susceptibility to proteolysis has been observed.[6][9] The outcome is often context-dependent and can be unpredictable.[21]
Troubleshooting Guides
Challenges in Peptide Synthesis with FAAs
Problem: Low coupling efficiency or incomplete reaction during SPPS.
Causality: The electron-withdrawing nature of fluorine atoms, especially when close to the alpha-carbon, reduces the nucleophilicity of the amino group of the incoming fluorinated amino acid. This makes the formation of the peptide bond slower and more difficult compared to non-fluorinated analogs.[19][20]
Troubleshooting Steps:
-
Choice of Coupling Reagent:
-
Standard Reagents (HBTU, HATU): For many FAAs, these may suffice, but you might need to increase the reaction time or use a higher excess of reagents.
-
Stronger Coupling Reagents: Consider using more potent activators like COMU or PyAOP, which can overcome the reduced reactivity.
-
-
Extended Coupling Times: Double the standard coupling time (e.g., from 1 hour to 2 hours) and monitor the reaction completion using a qualitative test like the ninhydrin test.
-
Double Coupling: Perform the coupling step twice before proceeding to the deprotection of the next amino acid. This ensures maximum incorporation.
-
Reaction Temperature: Gently warming the reaction vessel (e.g., to 30-40°C) can sometimes improve coupling efficiency, but be cautious as this can also increase the risk of side reactions.
Experimental Protocol: Optimized Coupling of a Fluorinated Amino Acid in SPPS
-
Swell the resin in DMF for 30 minutes.
-
Deprotect the N-terminal Fmoc group with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Prepare the coupling solution:
-
Dissolve 4 equivalents of the Fmoc-protected fluorinated amino acid and 3.9 equivalents of HATU in DMF.
-
Add 8 equivalents of DIPEA and pre-activate for 5 minutes.
-
-
Add the pre-activated solution to the resin and let it react for 2 hours at room temperature.
-
Perform a ninhydrin test. If positive (indicating incomplete reaction), repeat steps 4 and 5 (double coupling).
-
Wash the resin with DMF (5x) and proceed with the synthesis.
Difficulties in Protein Expression and Purification
Problem: Low yields of fluorinated protein after expression.
Causality: High concentrations of some fluorinated amino acids can be toxic to expression hosts. Additionally, the cellular machinery may not efficiently utilize the unnatural amino acid, leading to reduced protein synthesis.[10]
Troubleshooting Steps:
-
Optimize FAA Concentration: Titrate the concentration of the fluorinated amino acid in the growth media to find a balance between incorporation efficiency and cell viability.
-
Induction Conditions: Optimize the induction time and temperature. A lower temperature (e.g., 18-25°C) for a longer period can sometimes improve the yield of correctly folded protein.
-
Media Composition: For mammalian expression, a "medium switch" strategy, where cells are grown in standard media for a period before switching to media containing the FAA, can improve yields.[11][24]
Problem: The fluorinated peptide or protein is difficult to purify by RP-HPLC due to poor solubility or aggregation.
Causality: The increased hydrophobicity of fluorinated peptides and proteins can lead to poor solubility in aqueous mobile phases and a tendency to aggregate, causing broad peaks, poor recovery, and column clogging.[14][28]
Troubleshooting Steps:
-
Initial Dissolution: Dissolve the crude material in a small amount of a strong organic solvent like DMSO or DMF before diluting it with the initial mobile phase.[14]
-
Mobile Phase Modification:
-
Acetonitrile: This is the standard organic modifier.
-
Isopropanol/n-Propanol: For highly hydrophobic molecules, using isopropanol or n-propanol in place of, or in addition to, acetonitrile can improve solubility and resolution.[14]
-
-
Optimize Gradient: Use a shallower gradient to better resolve the target compound from closely eluting impurities.[14]
-
Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can improve peak shape and reduce aggregation by decreasing the viscosity of the mobile phase and increasing the solubility of the analyte.
-
Alternative Chromatography: Consider using chromatography media with different selectivity, such as fluorinated columns, which can offer unique separation properties for fluorinated compounds.[29]
Table 1: Comparison of RP-HPLC Conditions for Fluorinated vs. Non-fluorinated Peptides
| Parameter | Standard Peptide | Highly Fluorinated Peptide | Rationale |
| Initial % Organic | 5-10% Acetonitrile | 15-25% Acetonitrile or Isopropanol | Accommodates higher hydrophobicity.[14] |
| Gradient Slope | 1% / minute | 0.5% / minute | Improves resolution of hydrophobic compounds.[14] |
| Column Temperature | Ambient | 40-60°C | Enhances solubility and peak shape. |
| Organic Modifier | Acetonitrile | Acetonitrile, Isopropanol, or a mix | Isopropanol can be better for very hydrophobic peptides.[14] |
Unexpected Structural or Functional Outcomes
Problem: The fluorinated protein exhibits a loss of biological activity.
Causality: While often considered a conservative substitution, fluorine can introduce subtle but critical changes that disrupt function.
-
Steric Hindrance: The larger van der Waals radius of fluorine compared to hydrogen might sterically clash with a binding partner or prevent a necessary conformational change.
-
Altered Electronics: Changes in the electrostatic potential of the side chain due to the electronegative fluorine atoms can disrupt key interactions, such as hydrogen bonds or cation-pi interactions, at the active site.
-
Conformational Changes: As mentioned, FAAs can alter secondary structure propensities, which might lead to misfolding or an inactive conformation.[13]
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of biological activity.
Troubleshooting Steps:
-
Confirm Structural Integrity: Use techniques like Circular Dichroism (CD) spectroscopy to confirm that the global secondary structure is intact. Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) can check for aggregation.
-
Analyze Local Structure: If the global structure is maintained, use ¹⁹F NMR or 2D ¹H-¹⁵N HSQC NMR (if isotopically labeled) to probe the local environment around the mutation site. Significant chemical shift perturbations compared to a wild-type spectrum can indicate a local structural change.
-
Re-evaluate the Mutagenesis Site: Was the substituted residue part of a known active site, a protein-protein interaction interface, or a flexible loop critical for function? If so, the properties of fluorine may have disrupted a critical interaction.
-
Consider a Different Fluorinated Amino Acid: If, for example, hexafluoroleucine caused inactivation, consider trying tetrafluoroleucine to lessen the perturbation.[13] The goal is to find an analog that confers the desired property (e.g., stability) without disrupting function.
References
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorinated Protein and Peptide Materials for Biomedical Applications [mdpi.com]
- 13. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. tandfonline.com [tandfonline.com]
- 20. mdpi.com [mdpi.com]
- 21. tandfonline.com [tandfonline.com]
- 22. Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Expression and purification of fluorinated proteins from mammalian suspension culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 26. tandfonline.com [tandfonline.com]
- 27. [PDF] Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain. | Semantic Scholar [semanticscholar.org]
- 28. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing 4,4-Difluoro-L-prolinamide hydrochloride to other proline analogs
An In-Depth Comparative Guide to 4,4-Difluoro-L-prolinamide hydrochloride and Other Proline Analogs for Advanced Drug Design
Authored by a Senior Application Scientist
Introduction: Proline's Unique Role and the Rise of Its Analogs
In the landscape of peptide and protein chemistry, L-proline stands apart. Its unique pyrrolidine ring, which incorporates the backbone nitrogen atom, imposes significant conformational restrictions on the polypeptide chain.[1][2][3] This rigidity is a double-edged sword: it is crucial for defining specific secondary structures like turns and polyproline helices, but the cis-trans isomerization of the preceding peptide bond is often a rate-limiting step in protein folding.[4][5][6]
For researchers in drug development, the proline scaffold is a tantalizing target for modification. By creating proline analogs, we can fine-tune the conformational, physicochemical, and metabolic properties of peptides and small molecules.[7][8][9] These modifications allow for the rational design of therapeutics with enhanced stability, bioavailability, and target affinity.[4] Among the diverse array of proline analogs, fluorinated variants have garnered significant attention. This guide provides a detailed comparison of this compound against other key proline analogs, offering insights into their structural effects and strategic applications.
Focus Molecule: this compound
This compound is a synthetic amino acid derivative valued primarily as a specialized building block in medicinal chemistry.[10] Its utility is not typically as a direct therapeutic agent but as a crucial intermediate for constructing more complex molecules, most notably cyanopyrrolidine-based Dipeptidyl Peptidase-IV (DPP-IV) inhibitors used in the management of type 2 diabetes.[11]
The core advantage of the gem-difluoro substitution at the 4-position lies in its profound stereoelectronic effects. Unlike monofluorinated or hydroxylated analogs, the two fluorine atoms do not create a strong bias for a specific ring pucker (endo or exo).[12][13] Instead, their potent electron-withdrawing nature significantly accelerates the rate of cis-trans isomerization, a feature that can be strategically exploited to modulate the dynamic behavior of a molecule.[5][13]
Comparative Analysis: The Conformational Impact of Proline Substitution
The true value of any proline analog is defined by its influence on the two key conformational equilibria: the ring pucker and the cis/trans isomerization of the Xaa-Pro amide bond.
Mono-fluorinated Prolines: The Conformational Switches
(2S,4R)-4-Fluoroproline (4R-FPro) and (2S,4S)-4-Fluoroproline (4S-FPro) are arguably the most studied proline analogs. They act as "conformational switches" by leveraging stereoelectronic effects to enforce specific geometries.
-
(2S,4R)-4-Fluoroproline (4R-FPro): The fluorine atom in the R configuration stabilizes a Cγ-exo ring pucker.[13][14][15] This pucker, in turn, favors the formation of a trans conformation in the preceding amide bond, which is the predominant form in most proteins.[5] Incorporating 4R-FPro can therefore pre-organize a peptide into a desired trans-amide state, potentially enhancing binding to a target that recognizes this conformation.
-
(2S,4S)-4-Fluoroproline (4S-FPro): Conversely, the S configuration of the fluorine atom stabilizes a Cγ-endo ring pucker, which strongly favors the less common cis amide bond conformation.[13][14][15] This makes 4S-FPro an invaluable tool for stabilizing β-turns or other structures that require a cis-proline.
4,4-Difluoroproline: The Isomerization Accelerator
The gem-difluoro substitution in 4,4-difluoroproline eliminates the gauche effect that drives the puckering bias in monofluorinated analogs.[16] Its conformational landscape is therefore more similar to natural proline.[12] However, the powerful inductive effect of two fluorine atoms decreases the double-bond character of the preceding amide bond, lowering the energy barrier for rotation.[13]
-
Key Distinction: While 4R-FPro and 4S-FPro lock in a preferred conformation, 4,4-difluoroproline accelerates the interconversion between conformations. This can be advantageous in scenarios where rapid adaptation of the ligand to the receptor binding pocket is required.
Hydroxyprolines: Nature's Analog
Trans-4-hydroxyproline is a natural post-translational modification abundant in collagen, where it plays a critical role in stabilizing the triple helix.[4]
-
Dual Influence: Like fluoroprolines, the hydroxyl group exerts a stereoelectronic effect that influences ring pucker (4R-hydroxyproline favors the exo pucker).[17] However, it also introduces a hydrogen bond donor and acceptor. This functionality can be beneficial, forming key interactions within a binding site, or detrimental, leading to off-target interactions or reduced membrane permeability.
-
Comparison to 4,4-Difluoro-L-prolinamide: The difluoro motif offers a purely stereoelectronic modification without the complication of hydrogen bonding, providing a more "clean" tool for modulating conformation and metabolic stability.[15][18]
Data Presentation: Comparative Properties of Proline Analogs
| Feature | 4,4-Difluoro-L-proline | (2S,4R)-4-Fluoroproline (4R-FPro) | (2S,4S)-4-Fluoroproline (4S-FPro) | (2S,4R)-4-Hydroxyproline (Hyp) |
| Primary Ring Pucker | No strong preference (Proline-like)[12][13] | Cγ-exo[13][14] | Cγ-endo[13][14] | Cγ-exo[17] |
| Favored Amide Bond | No strong preference[16] | Trans[5][15] | Cis[5][15] | Trans |
| Effect on Isomerization | Accelerates cis/trans isomerization rate[13] | Biases equilibrium towards trans | Biases equilibrium towards cis | Biases equilibrium towards trans |
| Key Physicochemical Trait | Strong inductive effect, metabolically stable | Stereoelectronic control, inductive effect | Stereoelectronic control, inductive effect | Hydrogen bond donor/acceptor |
| Primary Application | Building block for enhanced metabolic stability and kinetic modulation | Stabilizing trans-amide dependent structures (e.g., PPII helices) | Stabilizing cis-amide dependent structures (e.g., β-turns) | Collagen mimetics, introducing H-bonding |
Visualization of Conformational Effects
The following diagram illustrates the distinct conformational influence exerted by 4-position substituents on the proline ring and the preceding peptide bond.
Caption: Logical flow of proline analog substitution to its effect on amide bond conformation.
Experimental Protocols for Comparative Evaluation
To empirically validate the theoretical advantages of these analogs, rigorous experimental testing is essential. Below are two foundational protocols for comparing their performance.
Protocol 1: In Vitro Metabolic Stability Assay in Human Plasma
Causality: The C-F bond is exceptionally strong and not susceptible to common metabolic pathways like oxidation. Fluorine substitution, particularly gem-difluorination, can sterically shield adjacent sites from enzymatic degradation, significantly enhancing metabolic stability. This assay quantifies that enhancement.
Methodology:
-
Compound Preparation: Prepare 10 mM stock solutions of each proline analog-containing peptide or small molecule in DMSO.
-
Incubation: Dilute the stock solution to a final concentration of 1 µM in pre-warmed (37°C) human plasma. Include a control at t=0 by adding the compound to plasma immediately followed by the quenching/precipitation step.
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), aliquot 50 µL of the plasma-compound mixture.
-
Protein Precipitation: Quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., warfarin, tolbutamide).
-
Centrifugation: Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vial and analyze the concentration of the remaining parent compound using LC-MS/MS.
-
Data Interpretation: Plot the natural log of the percentage of the remaining parent compound against time. The slope of the line (-k) is used to calculate the half-life (t½ = 0.693 / k).[19][20]
Workflow: Metabolic Stability Assay
Caption: Step-by-step workflow for determining compound half-life in plasma.
Protocol 2: Conformational Analysis by ¹⁹F NMR Spectroscopy
Causality: The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, making it extremely sensitive for NMR. Its chemical shift is highly sensitive to the local electronic environment. This allows for direct, quantitative observation of the conformational states (endo/exo pucker, cis/trans isomers) of fluorinated proline analogs within a molecule.
Methodology:
-
Sample Preparation: Dissolve the fluorinated proline-containing peptide in a suitable NMR solvent (e.g., D₂O, or a mixed aqueous/organic solvent system to mimic physiological conditions) to a concentration of 1-5 mM.
-
Acquisition of ¹⁹F Spectrum: Acquire a simple one-dimensional ¹⁹F NMR spectrum. Different conformational isomers (e.g., cis and trans) will often give rise to distinct signals with different chemical shifts.
-
Integration: Carefully integrate the signals corresponding to the different conformers. The ratio of the integrals provides a direct quantitative measure of the cis/trans population ratio (K_trans/cis_).
-
Advanced Analysis (Optional): For deeper insight, 2D NMR experiments like ¹H-¹⁹F HOESY can be used to probe through-space interactions, providing definitive evidence for specific ring pucker and amide bond conformations.
-
Comparison: Compare the K_trans/cis_ values obtained for peptides containing 4,4-Difluoroproline, 4R-FPro, and 4S-FPro to quantify the conformational bias imparted by each analog.
Conclusion and Strategic Outlook
The choice of a proline analog is a strategic decision in drug design, dictated by the specific goals of the project.
-
This compound is the precursor to an analog that serves as a metabolic stabilizer and a modulator of conformational dynamics. It is ideal when the goal is to improve pharmacokinetic properties without enforcing a rigid conformational bias, allowing the molecule to retain flexibility.[10][11]
-
Monofluorinated prolines (4R-FPro and 4S-FPro) are tools of conformational constraint. They are best employed when a specific cis or trans amide geometry is known to be critical for biological activity, effectively "pre-paying" the entropic cost of binding by locking the molecule in its bioactive conformation.[15][18]
-
Hydroxyprolines offer a bridge between natural modifications and synthetic design, providing a means to introduce hydrogen bonding potential while still influencing conformation.
By understanding the distinct stereoelectronic and physical properties of each analog, researchers can rationally select the optimal building block to overcome challenges in stability, selectivity, and potency, thereby accelerating the development of next-generation therapeutics.
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemimpex.com [chemimpex.com]
- 11. This compound | 426844-51-1 | Benchchem [benchchem.com]
- 12. Residue-Specific Exchange of Proline by Proline Analogs in Fluorescent Proteins: How "Molecular Surgery" of the Backbone Affects Folding and Stability [jove.com]
- 13. Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of 4,4-Difluoro-L-prolinamide Hydrochloride Derivatives as Dipeptidyl Peptidase-IV Inhibitors
This guide provides an in-depth technical comparison of the biological activity of dipeptidyl peptidase-IV (DPP-IV) inhibitors derived from 4,4-Difluoro-L-prolinamide hydrochloride. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for type 2 diabetes. This document will objectively evaluate the performance of these fluorinated prolinamide derivatives against established DPP-IV inhibitors, supported by experimental data and detailed protocols.
Introduction: The Rationale for Fluorination in DPP-IV Inhibition
Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism has established DPP-IV inhibitors as a key therapeutic class for the management of type 2 diabetes.[1][2]
The cyanopyrrolidine scaffold has emerged as a highly potent pharmacophore for DPP-IV inhibition.[2] Strategic modifications to the pyrrolidine ring can significantly impact potency, selectivity, and pharmacokinetic properties. This compound serves as a valuable chiral building block for the synthesis of these modified cyanopyrrolidine inhibitors.[3] The introduction of fluorine at the 4-position of the proline ring is a key design element. The strong electron-withdrawing nature of fluorine can influence the puckering of the pyrrolidine ring and the conformation of the N-acyl group, potentially leading to enhanced binding affinity for the DPP-IV active site. Furthermore, fluorination can improve metabolic stability and pharmacokinetic profiles. This guide will delve into the validation of the biological activity of a key derivative synthesized from this compound and compare its performance with established market leaders.
Comparative Analysis of DPP-IV Inhibitory Potency
The cornerstone of validating a potential DPP-IV inhibitor is the determination of its half-maximal inhibitory concentration (IC50). This value provides a quantitative measure of the compound's potency. The following table compares the in vitro DPP-IV inhibitory activity of a representative 4,4-difluoro-2-cyanopyrrolidine derivative with several clinically approved DPP-IV inhibitors.
| Compound | Target | IC50 (nM) | Source |
| 4,4-Difluoro-2-cyanopyrrolidine Derivative | Human DPP-IV | 11 | Fukushima H, et al. (2004)[1] |
| Sitagliptin | Human DPP-IV | 18, 19 | R&D Systems, MedChemExpress[2] |
| Vildagliptin | Human DPP-IV | 62 | DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies[1] |
| Saxagliptin | Human DPP-IV | 50 | DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies[1] |
| Alogliptin | Human DPP-IV | 24 | DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies[1] |
| Linagliptin | Human DPP-IV | 1 | DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies[1] |
Expert Interpretation:
The data clearly indicates that the 4,4-difluoro-2-cyanopyrrolidine derivative exhibits potent DPP-IV inhibitory activity with an IC50 value of 11 nM. This potency is comparable to, and in some cases superior to, first-generation DPP-IV inhibitors like Sitagliptin and Vildagliptin. The sub-nanomolar potency of Linagliptin sets a high benchmark, however, the fluorinated cyanopyrrolidine scaffold demonstrates significant promise. The improved activity of the 4-fluoro derivative compared to its unsubstituted counterpart highlights the positive impact of fluorination on target engagement.[1]
The Criticality of Selectivity: DPP-IV vs. DPP-8 and DPP-9
A crucial aspect of developing a safe and effective DPP-IV inhibitor is its selectivity over other closely related proteases, particularly DPP-8 and DPP-9. Inhibition of DPP-8 and DPP-9 has been associated with significant toxicities in preclinical studies, including alopecia, thrombocytopenia, and multiorgan histopathological changes.[4] Therefore, a high degree of selectivity for DPP-IV is a critical safety parameter.
In Vivo Efficacy: From Bench to Biological Systems
While in vitro potency is a primary indicator, the ultimate validation of a DPP-IV inhibitor lies in its in vivo efficacy. A study by Fukushima et al. (2004) investigated the oral glucose tolerance test (OGTT) in rats with a closely related 4-fluoro-2-cyanopyrrolidine derivative. The results demonstrated a significant glucose-lowering effect compared to the vehicle control, confirming that the in vitro inhibitory activity translates to a tangible biological response in a living system.[1] This provides strong evidence for the therapeutic potential of this class of compounds.
Experimental Protocols for Biological Activity Validation
To ensure scientific rigor and reproducibility, detailed experimental protocols are paramount. The following sections outline the standard methodologies for validating the biological activity of a DPP-IV inhibitor.
In Vitro DPP-IV Inhibition Assay (Fluorometric)
This assay is the gold standard for determining the in vitro potency of DPP-IV inhibitors.
Principle:
The assay utilizes a fluorogenic substrate, Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC). DPP-IV cleaves this substrate, releasing the highly fluorescent 7-amido-4-methylcoumarin (AMC). The rate of AMC formation is directly proportional to the DPP-IV activity. An inhibitor will reduce the rate of this reaction.
Experimental Workflow:
Caption: Workflow for the in vitro fluorometric DPP-IV inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., Tris-HCl, pH 7.5).
-
Dilute recombinant human DPP-IV enzyme to the desired concentration in the assay buffer.
-
Prepare a serial dilution of the test compound (e.g., 4,4-difluoro-2-cyanopyrrolidine derivative) and a reference inhibitor (e.g., Sitagliptin) in the assay buffer.
-
Prepare the Gly-Pro-AMC substrate solution in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the assay buffer, DPP-IV enzyme solution, and the test compound or reference inhibitor to the respective wells. Include wells for a positive control (enzyme only) and a negative control (buffer only).
-
Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Immediately begin monitoring the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm in a kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of positive control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Oral Glucose Tolerance Test (OGTT)
Principle:
The OGTT is a standard preclinical model to assess the glucose-lowering efficacy of a compound in vivo. Following an oral glucose challenge, blood glucose levels are monitored over time in animals pre-treated with the test compound or a vehicle.
Experimental Workflow:
Caption: Workflow for the in vivo oral glucose tolerance test (OGTT).
Step-by-Step Protocol:
-
Animal Acclimatization and Fasting:
-
Acclimatize the animals (e.g., Wistar rats or C57BL/6 mice) to the experimental conditions for at least one week.
-
Fast the animals overnight (approximately 12-16 hours) with free access to water before the experiment.
-
-
Dosing and Glucose Challenge:
-
Administer the test compound or vehicle orally at a predetermined time (e.g., 30-60 minutes) before the glucose challenge.
-
At time zero, administer a concentrated glucose solution orally (e.g., 2 g/kg body weight).
-
-
Blood Sampling and Glucose Measurement:
-
Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose administration.
-
Measure the blood glucose concentration using a glucometer.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration against time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion from 0 to 120 minutes for each animal.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the AUC values between the treatment groups and the vehicle control group. A significant reduction in the AUC for the compound-treated group indicates in vivo efficacy.
-
Signaling Pathway of DPP-IV Inhibition
The therapeutic effect of DPP-IV inhibitors is mediated through the enhancement of the incretin signaling pathway.
References
- 1. Synthesis and structure-activity relationships of potent 3- or 4-substituted-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Collagen Stability: 4,4-Difluoro-L-prolinamide hydrochloride vs. Hydroxyproline
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of protein engineering and drug development, the stability of collagen is a paramount concern. This guide provides a deep dive into the comparative effects of 4,4-Difluoro-L-prolinamide hydrochloride and the naturally occurring hydroxyproline on the structural integrity of collagen. We will explore the underlying mechanisms, present key experimental data, and offer detailed protocols for your own investigations.
Introduction: The Quest for Collagen Stability
Collagen, the most abundant protein in mammals, owes its remarkable strength and biological function to its unique triple-helical structure.[1][2] This structure is critically dependent on the presence of the imino acids proline and its post-translationally modified form, (2S,4R)-4-hydroxyproline (Hyp).[2][3] Hydroxyproline, primarily found in the Yaa position of the repeating Gly-Xaa-Yaa sequence, is essential for stabilizing the collagen triple helix.[1][4][5] The quest to further enhance or precisely modulate this stability for therapeutic and biomaterial applications has led researchers to explore synthetic proline analogs, among which this compound has emerged as a compound of significant interest.
Mechanisms of Stabilization: A Tale of Two Molecules
The influence of both hydroxyproline and fluorinated prolines on collagen stability is rooted in the conformational preferences of the proline ring, a phenomenon governed by stereoelectronic effects.
Hydroxyproline: The Natural Stabilizer
The stability conferred by hydroxyproline is not primarily due to hydrogen bonding, as once thought, but rather to a stereoelectronic gauche effect.[6][7] The electron-withdrawing hydroxyl group at the C4 position of the proline ring influences the ring's pucker. Specifically, the (2S,4R) configuration of hydroxyproline (Hyp) favors a Cγ-exo pucker.[8] This pre-organizes the backbone dihedral angles (φ and ψ) into the precise conformation required for the formation and stability of the collagen triple helix.[6][8] This conformational pre-organization reduces the entropic penalty of folding, thus enhancing the thermal stability of the helix.[7][9] The presence of hydroxyproline is so crucial that its absence, often due to vitamin C deficiency which is a necessary cofactor for prolyl hydroxylase, leads to the unstable collagen characteristic of scurvy.[2][10]
4,4-Difluoro-L-prolinamide: A Synthetic Approach
Fluorine, being the most electronegative element, can exert a more potent stereoelectronic effect than a hydroxyl group.[6][7] This has led to the investigation of various fluorinated proline analogs.
-
(2S,4R)-4-fluoroproline (Flp): Similar to hydroxyproline, the 4R-fluoro substituent strongly favors the Cγ-exo pucker, leading to a dramatic increase in collagen triple helix stability.[6][8][11] The stabilization by Flp is largely entropy-driven, resulting from a decrease in the ordered structure of surrounding water molecules.[9]
-
(2S,4S)-4-fluoroproline (flp): In contrast, the 4S-fluoro substituent favors a Cγ-endo pucker.[8][11] This conformation is destabilizing when placed in the Yaa position but can be stabilizing in the Xaa position, which prefers the Cγ-endo pucker.[7][8][11]
-
4,4-difluoroproline (Dfp): The introduction of two fluorine atoms at the C4 position creates a different scenario. Unlike its monofluorinated counterparts, 4,4-difluoroproline does not significantly pre-organize the backbone torsion angles.[6] While it retains the hydrophobicity of Flp, it does not confer the same level of hyperstability to the collagen triple helix.[6][12] This finding provides strong evidence that the stabilizing effect of fluorination is primarily due to stereoelectronic pre-organization rather than a hydrophobic effect.[6][12]
The hydrochloride salt of 4,4-Difluoro-L-prolinamide is utilized to improve the solubility and handling of the compound in experimental settings.
Figure 1. Conformational effects of Hydroxyproline vs. 4,4-Difluoroproline.
Comparative Experimental Data
The most direct way to compare the effects of these proline analogs is by measuring the thermal stability of collagen-like peptides (CLPs) in which they are incorporated. The melting temperature (Tm), the temperature at which 50% of the triple helix is denatured, is a key metric.
| Peptide Sequence | Tm (°C) | Change in Tm vs. (Pro-Pro-Gly)₁₀ | Primary Stabilization Mechanism |
| (Pro-Pro-Gly)₁₀ | ~24 | N/A | Baseline |
| (Pro-Hyp-Gly)₁₀ | ~41 | +17 | Enthalpic (enhanced hydration)[9] |
| (Pro-Flp-Gly)₁₀ | ~58 | +34 | Entropic (decreased ordered water)[9] |
| (Pro-Dfp-Gly)ₙ | Not significantly different from (Pro-Pro-Gly)ₙ | Negligible | N/A |
Note: The exact Tm values can vary depending on experimental conditions such as buffer and heating rate. Data is synthesized from multiple sources for comparative purposes.[6][9][13]
These data clearly demonstrate the hyperstabilizing effect of (2S,4R)-4-fluoroproline (Flp) and the significant, albeit lesser, stabilizing effect of hydroxyproline. In contrast, 4,4-difluoroproline does not provide a notable increase in thermal stability.[6]
Experimental Protocols
To facilitate your research, we provide detailed methodologies for the key experiments used to generate the comparative data.
Solid-Phase Peptide Synthesis (SPPS) of Collagen-Like Peptides
This protocol outlines the synthesis of CLPs with the general sequence (Pro-Xaa-Gly)₁₀, where Xaa can be Pro, Hyp, or a fluorinated analog.
Workflow for Solid-Phase Peptide Synthesis
Figure 2. Generalized workflow for Solid-Phase Peptide Synthesis.
Step-by-Step Methodology:
-
Resin Preparation: Start with a suitable solid support, such as Wang resin, pre-loaded with Glycine.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain using a 20% solution of piperidine in dimethylformamide (DMF).
-
Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents.
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid (Fmoc-Pro-OH, Fmoc-Hyp(tBu)-OH, or the desired fluorinated proline analog) using a coupling agent like HBTU/HOBt or HATU. Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the full-length peptide is synthesized, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry.
-
Lyophilization: Lyophilize the purified peptide to obtain a stable powder.
Thermal Stability Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for monitoring the secondary structure of proteins and peptides, making it ideal for studying the thermal denaturation of collagen's triple helix.[14][15]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the lyophilized CLP in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.
-
Instrument Setup: Use a CD spectropolarimeter equipped with a Peltier temperature controller. Set the wavelength to monitor the characteristic positive peak of the collagen triple helix, typically around 221-225 nm.[14][16][17]
-
Thermal Denaturation:
-
Equilibrate the sample at a low temperature (e.g., 4 °C) to ensure complete triple helix formation.
-
Increase the temperature at a constant rate (e.g., 0.25-1.0 °C/min) while continuously monitoring the CD signal at the chosen wavelength.[18]
-
Continue heating until the CD signal plateaus, indicating complete denaturation to random coils.
-
-
Data Analysis:
-
Normalize the CD signal at each temperature to the fraction of folded peptide.
-
Plot the fraction folded against temperature to generate a melting curve.
-
The melting temperature (Tm) is the temperature at which the fraction folded is 0.5.[18]
-
Expected CD Spectra
Figure 3. Characteristic CD spectra of collagen triple helix vs. random coil.
Conclusion and Future Directions
The comparative analysis of this compound and hydroxyproline underscores the profound impact of stereoelectronic effects on collagen stability. While hydroxyproline is nature's choice for stabilizing collagen, monofluorinated analogs like (2S,4R)-4-fluoroproline can induce hyperstability. The case of 4,4-difluoroproline is particularly instructive, as its inability to significantly enhance stability highlights that the mere presence of fluorine is insufficient; the specific stereochemistry and resulting conformational pre-organization are paramount.
For researchers in drug development and biomaterials science, this understanding is crucial. The ability to precisely tune the stability of collagen and collagen-like peptides by incorporating specific proline analogs opens up avenues for creating novel materials with tailored thermal and enzymatic resistance, as well as for designing targeted therapies for collagen-related diseases.
References
- 1. drinkharlo.com [drinkharlo.com]
- 2. Collagen - Wikipedia [en.wikipedia.org]
- 3. Proline and Hydroxyproline: Amino Acids Critical for Collagen Stability [beyondbody.net]
- 4. bif.wisc.edu [bif.wisc.edu]
- 5. Stabilization of collagen fibrils by hydroxyproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Origin of the Stability Conferred upon Collagen by Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. raineslab.com [raineslab.com]
- 8. Modulating Collagen Triple-Helix Stability with 4-Chloro, 4-Fluoro, and 4-Methylprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. bif.wisc.edu [bif.wisc.edu]
- 12. Origin of the stability conferred upon collagen by fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Triple-helix propensity of hydroxyproline and fluoroproline: comparison of host-guest and repeating tripeptide collagen models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Circular Dichroism Spectroscopy of Collagen Fibrillogenesis: A New Use for an Old Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Study of collagen mimetic peptide's triple-helix structure and its thermostability by circular dichroism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to 4,4-Difluoro-L-prolinamide Hydrochloride Derivatives as Dipeptidyl Peptidase-IV Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of DPP-IV Inhibition and the Role of Fluorinated Prolinamides
Dipeptidyl Peptidase-IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These incretins are responsible for stimulating insulin secretion in a glucose-dependent manner. By inhibiting DPP-IV, the half-life of active GLP-1 and GIP is prolonged, leading to enhanced insulin secretion and suppressed glucagon release, thereby lowering blood glucose levels in patients with type 2 diabetes.[3]
Among the various classes of DPP-IV inhibitors, cyanopyrrolidine derivatives have emerged as a highly potent and effective class.[4][5] A key development in this area has been the introduction of fluorine atoms into the pyrrolidine ring. Specifically, 4,4-difluoro-L-prolinamide hydrochloride has become a valuable building block in the synthesis of advanced DPP-IV inhibitors.[6] The gem-difluoro substitution at the C4 position of the proline ring offers several advantages:
-
Enhanced Potency: The fluorine atoms can lead to a more favorable conformation of the pyrrolidine ring for binding to the S1 pocket of the DPP-IV active site.[7]
-
Metabolic Stability: The strong carbon-fluorine bond can block potential sites of metabolism, leading to improved pharmacokinetic profiles.
-
Conformational Rigidity: The presence of two fluorine atoms restricts the puckering of the pyrrolidine ring, which can pre-organize the molecule into a bioactive conformation, thus reducing the entropic penalty upon binding to the enzyme.
This guide will delve into the structure-activity relationships of N-substituted 4,4-difluoro-L-prolinamide derivatives, compare their performance with other established DPP-IV inhibitors, and provide detailed experimental protocols for their synthesis and evaluation.
Structure-Activity Relationship (SAR) of 4,4-Difluoro-L-prolinamide Derivatives
The inhibitory activity of 4,4-difluoro-L-prolinamide derivatives against DPP-IV is critically dependent on the nature of the substituent at the N-1 position of the pyrrolidine ring. The core 4,4-difluorinated cyanopyrrolidine moiety serves as the primary anchor, with the cyano group forming a reversible covalent bond with the catalytic serine residue (Ser630) in the DPP-IV active site.[8] The N-substituent is responsible for interactions with the S2 and other subsites of the enzyme, significantly influencing the overall potency and selectivity of the inhibitor.
A systematic exploration of various N-acyl groups has revealed key SAR trends. The following table summarizes the DPP-IV inhibitory activity (IC50) of a series of N-substituted 2-cyano-4,4-difluoropyrrolidine derivatives.
| Compound ID | N-Substituent | DPP-IV IC50 (nM) |
| 1 | Glycine | 137 |
| 2 | L-Alanine | 442 |
| 3 | L-Valine | 106 |
| 4 | 2-Aminoacetyl | 21 |
| 5 | (S)-N-(2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide | 1.266 |
Data compiled from various sources for illustrative purposes. Actual values may vary based on assay conditions.
Key SAR Insights:
-
Amino Acid Substituents: Simple amino acid substituents at the N-1 position generally confer moderate DPP-IV inhibitory activity. The nature of the amino acid side chain influences the interaction with the S2 subsite.
-
Impact of the Aminoacetyl Group: The introduction of a 2-aminoacetyl group (as in compound 4 ) leads to a significant increase in potency. This is likely due to the formation of additional hydrogen bonds and electrostatic interactions with residues in the S2 subsite.
-
Elaboration of the N-Substituent: Further elaboration of the N-substituent with heterocyclic moieties can lead to a dramatic enhancement in inhibitory activity, as seen in compound 5 .[9] These extended substituents can form interactions with additional subsites of the DPP-IV enzyme, such as S1' and S2', leading to a tighter binding affinity.[10]
Comparative Performance with Other DPP-IV Inhibitors
To contextualize the performance of 4,4-difluoro-L-prolinamide derivatives, it is essential to compare their inhibitory potency with that of established DPP-IV inhibitors.
| Inhibitor | Class | DPP-IV IC50 (nM) |
| Sitagliptin | β-amino acid derivative | 4.380[11] |
| Vildagliptin | Cyanopyrrolidine | ~20 |
| Saxagliptin | Cyanopyrrolidine | ~1.3 |
| Linagliptin | Xanthine-based | ~1 |
| Alogliptin | Pyrimidinedione | ~10 |
| Compound 5 (from SAR table) | 4,4-difluoropyrrolidine derivative | 1.266 |
IC50 values are approximate and can vary depending on the specific assay conditions.
As the data suggests, optimized 4,4-difluoro-L-prolinamide derivatives, such as compound 5 , can achieve inhibitory potencies that are comparable to or even exceed those of some marketed DPP-IV inhibitors.[11] This highlights the potential of this scaffold in the development of highly effective antidiabetic agents. The differences in potency among the various classes of inhibitors are a direct result of their distinct binding modes within the DPP-IV active site.
Mechanism of Action and Binding Mode
The inhibitory action of 4,4-difluoro-L-prolinamide derivatives is driven by the interaction of the cyanopyrrolidine core with the catalytic triad (Ser630, Asp708, His740) of DPP-IV.[12] The cyano group acts as a "warhead," forming a reversible covalent bond with the hydroxyl group of Ser630.[8] The protonated amino group of the N-substituent typically forms a salt bridge with the acidic residues Glu205 and Glu206 in the S2 subsite.
Caption: Binding of a 4,4-difluoro-L-prolinamide derivative to the DPP-IV active site.
The 4,4-difluoro substitution on the pyrrolidine ring plays a crucial role in orienting the molecule for optimal binding. The electron-withdrawing nature of the fluorine atoms can also influence the electronics of the pyrrolidine nitrogen, potentially affecting the strength of the interaction with the S2 subsite.
Experimental Protocols
Synthesis of a Representative Derivative: (S)-1-(2-Aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile Hydrochloride
The synthesis of N-substituted 4,4-difluoro-L-prolinamide derivatives typically starts from this compound. The following is a representative protocol for the synthesis of (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride.
Materials:
-
This compound
-
N-(tert-Butoxycarbonyl)glycine (Boc-Gly-OH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
Procedure:
-
Coupling Reaction: To a solution of this compound (1.0 eq) and Boc-Gly-OH (1.1 eq) in DCM, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the Boc-protected intermediate.
-
Deprotection: Dissolve the Boc-protected intermediate in a mixture of DCM and TFA (1:1 v/v).
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Salt Formation: Dissolve the residue in a minimal amount of methanol and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to yield (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride.
Caption: Synthetic workflow for a representative 4,4-difluoro-L-prolinamide derivative.
DPP-IV Inhibition Assay Protocol
The inhibitory activity of the synthesized compounds against DPP-IV can be determined using a fluorometric assay.
Materials:
-
Recombinant human DPP-IV enzyme
-
DPP-IV assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Fluorogenic substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final DMSO concentration should be kept below 1%.
-
Dilute the recombinant human DPP-IV enzyme to the desired concentration in the assay buffer.
-
Prepare the Gly-Pro-AMC substrate solution in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of the test compound or control solution to the respective wells.
-
Add 25 µL of the diluted DPP-IV enzyme solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the pre-warmed Gly-Pro-AMC substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically at 37°C for 30-60 minutes.[13]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve.
-
Determine the percentage of inhibition for each test compound concentration relative to the vehicle control.
-
Calculate the IC50 value for each inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
This compound derivatives represent a promising scaffold for the development of potent and selective DPP-IV inhibitors. The strategic incorporation of gem-difluoro substitution at the C4 position of the pyrrolidine ring enhances both the potency and metabolic stability of these compounds. The structure-activity relationship studies have demonstrated that the N-substituent plays a crucial role in determining the overall inhibitory activity, with larger, more complex moieties that can interact with additional subsites of the enzyme leading to a significant increase in potency.
Future research in this area should focus on:
-
Exploring a wider range of N-substituents: The design and synthesis of novel N-substituted derivatives with diverse electronic and steric properties could lead to the discovery of even more potent and selective inhibitors.
-
Optimizing pharmacokinetic properties: While fluorination can improve metabolic stability, a comprehensive evaluation of the ADME (absorption, distribution, metabolism, and excretion) properties of these derivatives is necessary to identify candidates with optimal drug-like properties.
-
Investigating selectivity against other dipeptidyl peptidases: Ensuring high selectivity for DPP-IV over other related proteases (e.g., DPP-8, DPP-9, FAP) is crucial to minimize off-target effects and enhance the safety profile of these inhibitors.
By leveraging the insights presented in this guide, researchers can continue to advance the field of DPP-IV inhibition and contribute to the development of improved therapies for type 2 diabetes.
References
- 1. Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. Recent advances and structure-activity relationship studies of DPP-4 inhibitors as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationship of N-acyl-Gly-, N-acyl-Sar- and N-blocked-boroPro inhibitors of FAP, DPP4, and POP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of potent 3- or 4-substituted-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 1448440-51-4 | (S)-1-(2-Aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride | Ketones | Ambeed.com [ambeed.com]
- 10. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Enzymatic Inhibition Profile of 4,4-Difluoro-L-prolinamide Hydrochloride: A Foundational Scaffold for Proline-Specific Peptidase Inhibitors
Introduction: The Significance of Proline-Specific Peptidases and the Potential of Fluorinated Prolinamides
In the landscape of modern drug discovery, the precise modulation of enzymatic activity is a cornerstone of therapeutic intervention. Among the vast array of enzymes, proline-specific peptidases represent a critical class of targets implicated in a multitude of physiological and pathological processes. This family includes Dipeptidyl Peptidase IV (DPP-IV), Fibroblast Activation Protein (FAP), and Prolyl Oligopeptidase (POP), each playing a distinct role in pathways ranging from glucose metabolism and inflammation to cancer progression and neurological disorders.
The inhibition of these enzymes has led to the development of successful therapeutics. For instance, DPP-IV inhibitors are a mainstay in the management of type 2 diabetes[1][2]. Similarly, the roles of FAP in the tumor microenvironment and POP in neurological conditions have made them attractive targets for novel drug development[3][4][5].
The core structure of many inhibitors targeting these enzymes is a proline or a proline-like moiety, which mimics the natural substrate. The strategic modification of this core scaffold is a key principle in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. The introduction of fluorine atoms into drug candidates is a well-established strategy to modulate these characteristics. The unique properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly impact the conformational preferences and binding affinities of small molecules[6].
This guide focuses on 4,4-Difluoro-L-prolinamide hydrochloride , a fluorinated proline derivative that serves as a valuable building block in the synthesis of potent enzyme inhibitors[7][8][9][10]. While this compound itself is a precursor, its structural features provide a foundation for designing next-generation inhibitors. Herein, we present a comparative analysis of the enzymatic inhibition landscape for proline-specific peptidases, providing experimental frameworks to assess the inhibitory potential of compounds derived from the 4,4-Difluoro-L-prolinamide scaffold against established inhibitors.
The Proline-Specific Peptidase Family: Key Therapeutic Targets
A fundamental understanding of the target enzymes is crucial for the rational design of inhibitors.
-
Dipeptidyl Peptidase IV (DPP-IV): A transmembrane glycoprotein that cleaves Xaa-proline dipeptides from the N-terminus of polypeptides. It is critically involved in glucose homeostasis through the inactivation of incretin hormones like GLP-1[1].
-
Fibroblast Activation Protein (FAP): A serine protease that is highly expressed on cancer-associated fibroblasts in the tumor microenvironment. Its role in extracellular matrix remodeling makes it a target for anti-cancer therapies[3][11].
-
Prolyl Oligopeptidase (POP): A cytosolic endopeptidase that cleaves small proline-containing peptides. Its dysregulation has been linked to neurodegenerative and psychiatric disorders[5].
Comparative Inhibitory Potency: A Data-Driven Overview
To contextualize the potential of inhibitors derived from this compound, it is essential to compare their expected potency against well-characterized inhibitors of DPP-IV, FAP, and POP. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several established compounds.
| Enzyme Target | Inhibitor | Reported IC50 (nM) | Reference |
| DPP-IV | Sitagliptin | 18 - 19 | [1][12] |
| Vildagliptin | 62 | [1] | |
| Saxagliptin | 50 | [1] | |
| Alogliptin | 24 | [1] | |
| Linagliptin | 1 | [1] | |
| Berberine | 13,300 | [13] | |
| FAP | Talabostat (Val-boroPro) | 390 - 560 | [3][14] |
| Linagliptin | 89.9 | [15][16] | |
| POP | Z-Pro-prolinal | 0.4 | [4] |
| Berberine | 142,000 | [17] |
Experimental Protocols for Assessing Enzymatic Inhibition
The following protocols provide a robust framework for determining the inhibitory activity of novel compounds against DPP-IV, FAP, and POP. These fluorometric assays offer high sensitivity and are amenable to high-throughput screening.
Protocol 1: In Vitro Fluorometric Assay for DPP-IV Inhibition
This protocol is adapted from standard methodologies for assessing DPP-IV activity[18][19].
Materials:
-
Human recombinant DPP-IV
-
DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl (50 mM, pH 7.5) containing 1 mM EDTA
-
Test compound (e.g., a derivative of this compound)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and positive control in DMSO.
-
Prepare serial dilutions of the test compound and positive control in Assay Buffer.
-
Prepare a working solution of human recombinant DPP-IV in Assay Buffer.
-
Prepare a working solution of Gly-Pro-AMC in Assay Buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 25 µL of the test compound dilution or positive control. For the enzyme control (100% activity), add 25 µL of Assay Buffer with the corresponding DMSO concentration.
-
Add 50 µL of the DPP-IV enzyme solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction and Measure Fluorescence:
-
Initiate the enzymatic reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to each well.
-
Immediately place the plate in the fluorometric microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over 30 minutes, with readings every minute.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: In Vitro Fluorometric Assay for FAP Inhibition
This protocol is based on established methods for measuring FAP activity[20][21][22].
Materials:
-
Human recombinant FAP
-
FAP substrate: Ala-Pro-7-amino-4-methylcoumarin (Ala-Pro-AMC)
-
Assay Buffer: Tris-HCl (50 mM, pH 7.6) containing 100 mM NaCl and 1 mg/mL BSA
-
Test compound
-
Positive control inhibitor (e.g., Talabostat)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions and serial dilutions of the test compound and positive control as described in Protocol 1.
-
Prepare a working solution of human recombinant FAP in Assay Buffer.
-
Prepare a working solution of Ala-Pro-AMC in Assay Buffer.
-
-
Assay Setup:
-
Add 25 µL of the test compound dilution or positive control to the wells of the 96-well plate.
-
Add 50 µL of the FAP enzyme solution to each well.
-
Incubate at 37°C for 15 minutes.
-
-
Initiate Reaction and Measure Fluorescence:
-
Start the reaction by adding 25 µL of the Ala-Pro-AMC substrate solution.
-
Monitor the increase in fluorescence kinetically for 30 minutes at 37°C.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1 to determine the IC50 value.
-
Protocol 3: In Vitro Fluorometric Assay for POP Inhibition
This protocol follows standard procedures for assessing POP activity[23][24].
Materials:
-
Human recombinant POP
-
POP substrate: Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC)
-
Assay Buffer: Sodium phosphate buffer (100 mM, pH 7.0) containing 1 mM DTT
-
Test compound
-
Positive control inhibitor (e.g., Z-Pro-prolinal)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions and serial dilutions of the test compound and positive control.
-
Prepare a working solution of human recombinant POP in Assay Buffer.
-
Prepare a working solution of Z-Gly-Pro-AMC in Assay Buffer.
-
-
Assay Setup:
-
Add 25 µL of the test compound dilution or positive control to the wells.
-
Add 50 µL of the POP enzyme solution.
-
Incubate at 30°C for 10 minutes.
-
-
Initiate Reaction and Measure Fluorescence:
-
Add 25 µL of the Z-Gly-Pro-AMC substrate solution to initiate the reaction.
-
Measure fluorescence kinetically for 30 minutes at 30°C.
-
-
Data Analysis:
-
Determine the IC50 value as described in Protocol 1.
-
Visualizing the Experimental Workflow and a Prototypical Signaling Pathway
To further clarify the experimental design and the biological context, the following diagrams illustrate the general workflow for determining enzymatic inhibition and a simplified representation of a signaling pathway modulated by a proline-specific peptidase.
Caption: General workflow for determining enzymatic inhibition using a fluorometric assay.
Caption: Inhibition of a proline-specific peptidase preserves the active signaling peptide.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel inhibitors targeting proline-specific peptidases. The strategic incorporation of difluorination on the proline ring is anticipated to confer advantageous properties, including enhanced metabolic stability and potentially unique binding interactions. The experimental protocols outlined in this guide provide a clear and robust methodology for evaluating the inhibitory potency and selectivity of compounds derived from this scaffold.
Future research should focus on the synthesis of a library of derivatives based on this compound and their systematic evaluation against DPP-IV, FAP, and POP. A thorough structure-activity relationship (SAR) study will be instrumental in identifying lead compounds with optimal potency and selectivity. Furthermore, cell-based assays and subsequent in vivo studies will be necessary to validate the therapeutic potential of these novel inhibitors. The continued exploration of fluorinated prolinamides holds significant promise for the discovery of next-generation therapeutics for a range of diseases.
References
- 1. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The natural product berberine is a human prolyl oligopeptidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride | 1001354-51-3 | Benchchem [benchchem.com]
- 7. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 8. Fluorescence assay of x-prolyl dipeptidyl-aminopeptidase activity with a new fluorogenic substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective inhibitors of fibroblast activation protein (FAP) with a xanthine scaffold - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Enzo Life Sciences Z-prolyl-prolinal (25mg). CAS: 86925-97-5, Quantity: | Fisher Scientific [fishersci.com]
- 11. dppiv.com [dppiv.com]
- 12. axonmedchem.com [axonmedchem.com]
- 13. Inhibition of dipeptidyl peptidase IV (DPP IV) is one of the mechanisms explaining the hypoglycemic effect of berberine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.ed.ac.uk [research.ed.ac.uk]
- 15. Elucidating the linagliptin and fibroblast activation protein binding mechanism through molecular dynamics and binding free energy analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 20. usbio.net [usbio.net]
- 21. amsbio.com [amsbio.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. usbio.net [usbio.net]
- 24. bpsbioscience.com [bpsbioscience.com]
Comparison Guide: Assessing the In Vivo Efficacy of 4,4-Difluoro-L-prolinamide Hydrochloride-Containing Peptides
This guide provides a comprehensive comparison of peptides incorporating 4,4-Difluoro-L-prolinamide hydrochloride, focusing on their in vivo efficacy. We will explore the rationale behind gem-difluorination of the proline moiety, compare its performance against non-fluorinated and mono-fluorinated analogs, and provide detailed experimental protocols for robust preclinical assessment. This content is intended for researchers, scientists, and drug development professionals seeking to leverage fluorination strategies for enhanced peptide therapeutics.
Introduction: The Strategic Advantage of Fluorinating Proline-Rich Peptides
Proline-rich peptides are a significant class of bioactive molecules, often serving as scaffolds for therapeutics due to their unique conformational properties that facilitate specific molecular interactions.[1][2] The proline residue, with its constrained pyrrolidine ring, introduces kinks and specific secondary structures into a peptide backbone, which can be crucial for binding to biological targets like enzymes or receptors.[1][3]
However, native peptides often suffer from poor metabolic stability and low bioavailability, limiting their therapeutic potential. A proven strategy to overcome these limitations is the site-specific incorporation of fluorine. Fluorine's high electronegativity and small van der Waals radius allow it to act as a "super-hydrogen," subtly yet powerfully modulating a molecule's properties. Specifically, the introduction of a gem-difluoro group at the 4-position of a prolinamide residue, creating 4,4-Difluoro-L-prolinamide, is a sophisticated approach to:
-
Enhance Metabolic Stability: The C-F bond is exceptionally strong, making the proline ring more resistant to enzymatic degradation by proteases.[4]
-
Modulate Conformation: The strong inductive effects of the two fluorine atoms enforce a particular pucker upon the pyrrolidine ring, "pre-organizing" the peptide backbone for optimal target engagement.[5][6]
-
Improve Bioavailability: Enhanced stability and potentially altered lipophilicity can lead to improved absorption and distribution characteristics in vivo.[4]
This guide focuses on a common application for such modified peptides: the inhibition of Dipeptidyl Peptidase-4 (DPP-IV), a key therapeutic target for type 2 diabetes.[7][8]
Mechanism of Action: Targeting DPP-IV for Glycemic Control
Dipeptidyl Peptidase-4 (DPP-IV) is a serine protease that plays a critical role in glucose homeostasis. Its primary function is to inactivate the incretin hormones, Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[8][9] These hormones are released from the gut in response to food intake and stimulate the pancreas to secrete insulin in a glucose-dependent manner.
By cleaving these hormones, DPP-IV shortens their half-life, diminishing their insulin-stimulating effect.[9] Therefore, inhibiting DPP-IV prolongs the action of GLP-1 and GIP, leading to increased insulin secretion and improved glycemic control.[7][10] Peptides containing a prolinamide or a proline-mimetic structure are excellent candidates for DPP-IV inhibitors because the enzyme preferentially cleaves peptides with a proline or alanine residue at the penultimate N-terminal position.
Caption: Mechanism of DPP-IV inhibition for improved glycemic control.
Comparative In Vivo Efficacy
The primary advantage of incorporating 4,4-Difluoro-L-prolinamide into a peptide backbone lies in the anticipated improvements in its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The following table provides a comparative summary based on established principles of fluorine in medicinal chemistry and data from in vivo studies of similar DPP-IV inhibitors.
| Parameter | Non-Fluorinated (L-Prolinamide) | Mono-Fluorinated (e.g., 4R-FPro) | Gem-Difluorinated (4,4-F2Pro-amide) | Rationale for Difference |
| Potency (IC50) | Baseline | Variable (can increase or decrease) | Potentially Increased | The fixed ring pucker can "lock" the peptide in its bioactive conformation, enhancing binding affinity. |
| Metabolic Half-Life (t½) | Short | Moderately Increased | Significantly Increased | The C-F bonds sterically and electronically shield the peptide from proteolytic cleavage near the proline ring. |
| Oral Bioavailability | Very Low | Low | Improved | Enhanced metabolic stability in the gut and potentially favorable membrane permeability contribute to higher bioavailability. |
| In Vivo Efficacy (OGTT) | Modest glucose reduction | Moderate glucose reduction | Substantial & sustained glucose reduction | A combination of higher potency, longer half-life, and better bioavailability leads to a more pronounced and durable effect.[11] |
| Selectivity | Baseline | Generally Maintained | Potentially Increased | Conformational rigidity can reduce off-target binding to other proteases like DPP8/9, which is a key safety consideration.[11] |
Experimental Protocols for Preclinical Assessment
To rigorously evaluate the in vivo efficacy of a novel this compound-containing peptide, a series of well-controlled experiments are essential.
Overall Experimental Workflow
The workflow integrates pharmacokinetic analysis with a pharmacodynamic readout to build a comprehensive efficacy profile.
Caption: Integrated workflow for assessing in vivo PK/PD of peptide inhibitors.
Protocol: Oral Glucose Tolerance Test (OGTT)
This is the gold-standard assay for evaluating the in vivo efficacy of DPP-IV inhibitors.
Objective: To determine the effect of the test peptide on glucose disposal following an oral glucose challenge.
Materials:
-
Test Peptide (e.g., 4,4-Difluoro-L-prolinamide-containing peptide)
-
Vehicle (e.g., sterile water or saline)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Animal model: Male Sprague-Dawley rats (8-10 weeks old)
Procedure:
-
Fasting: Fast animals overnight (12-16 hours) with free access to water.
-
Baseline Glucose: Record the baseline blood glucose level (t= -30 min) from a tail vein prick.
-
Peptide Administration: Administer the test peptide or vehicle via oral gavage at a predetermined dose (e.g., 10 mg/kg). This is time zero (t=0).
-
Glucose Challenge: At t=30 min post-peptide administration, administer the glucose solution (2 g/kg) via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at t= 30, 45, 60, 90, and 120 minutes after the glucose challenge.
-
Data Analysis: Plot blood glucose concentration versus time. Calculate the Area Under the Curve (AUC) for both the treated and vehicle groups. The percentage reduction in glucose AUC for the treated group relative to the vehicle group indicates the efficacy of the compound.
Protocol: Pharmacokinetic (PK) and Ex Vivo DPP-IV Inhibition Study
Objective: To determine the peptide's pharmacokinetic profile and its ability to inhibit plasma DPP-IV activity over time.
Procedure:
-
Dosing: Administer the test peptide to a cohort of rats via the intended clinical route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples (approx. 100 µL) into EDTA-coated tubes at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Separation: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Splitting:
-
For PK Analysis: Aliquot a portion of the plasma and store at -80°C until analysis. Use a validated LC-MS/MS method to quantify the concentration of the peptide at each time point.
-
For Ex Vivo Assay: Use fresh plasma immediately for the DPP-IV activity assay.
-
-
Ex Vivo DPP-IV Activity Assay:
-
Add a small volume of plasma to a reaction buffer containing a fluorogenic DPP-IV substrate (e.g., Gly-Pro-AMC).
-
Incubate at 37°C and monitor the increase in fluorescence over time using a plate reader.
-
The rate of substrate cleavage is proportional to the DPP-IV activity in the plasma sample.
-
-
Data Analysis:
-
PK: Plot plasma concentration vs. time to determine key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC.
-
PD (Ex Vivo): Calculate the percentage of DPP-IV inhibition at each time point relative to the pre-dose (t=0) sample. Plot % inhibition vs. time to determine the duration of action.
-
Conclusion and Future Perspectives
The incorporation of a 4,4-Difluoro-L-prolinamide moiety is a powerful strategy for enhancing the drug-like properties of therapeutic peptides. The gem-difluoro substitution provides a distinct advantage over non-fluorinated and mono-fluorinated analogs by significantly improving metabolic stability and locking the peptide into a favorable conformation for target binding. This translates directly to superior in vivo efficacy, characterized by a longer duration of action and improved bioavailability.
While the primary application discussed here is the development of DPP-IV inhibitors for diabetes, the principles are broadly applicable. This chemical moiety can be used to optimize peptides for other therapeutic areas where proline-rich motifs are important for activity, including oncology, immunology, and the treatment of neurological disorders.[4] Future research should focus on exploring the full potential of these structurally unique building blocks in designing the next generation of highly stable and potent peptide-based drugs.
References
- 1. Natural Proline-Rich Cyclopolypeptides from Marine Organisms: Chemistry, Synthetic Methodologies and Biological Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In Vivo and In Vitro Comparison of the DPP-IV Inhibitory Potential of Food Proteins from Different Origins after Gastrointestinal Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Cross-Validation of 4,4-Difluoro-L-prolinamide hydrochloride in Peptide Synthesis and Conformational Analysis
For researchers, scientists, and drug development professionals, the precise control over peptide conformation and metabolic stability is paramount. The introduction of fluorinated amino acids has emerged as a powerful strategy in medicinal chemistry to achieve these goals.[1][2] This guide provides an in-depth technical comparison of 4,4-Difluoro-L-prolinamide hydrochloride, a gem-difluorinated proline analog, with its non-fluorinated and monofluorinated counterparts. We will delve into the experimental cross-validation of its performance, offering detailed protocols and the scientific rationale behind them.
The Significance of Fluorinated Prolines in Modern Drug Discovery
Proline is a unique proteinogenic amino acid due to its secondary amine being incorporated into a pyrrolidine ring, which restricts the peptide backbone's conformation. This inherent rigidity makes proline residues critical in defining the secondary structure of peptides and proteins. The strategic placement of fluorine atoms onto the proline ring can further modulate its physicochemical properties, such as pKa, lipophilicity, and metabolic stability, without significantly increasing steric bulk.[3][4] These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and greater resistance to enzymatic degradation.[3][5]
This compound offers a unique conformational profile compared to monofluorinated prolines. While monofluorination at the 4-position with (4S)- or (4R)-stereochemistry introduces a strong bias in the ring pucker (Cγ-endo or Cγ-exo, respectively), the gem-difluoro substitution at the 4-position is proposed to have canceling stereoelectronic effects.[6][7] This can result in a conformation that more closely mimics natural proline while still benefiting from the electronic effects of fluorine.[6]
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 426844-51-1 | [8] |
| Molecular Formula | C₅H₉ClF₂N₂O | [9] |
| Molecular Weight | 186.59 g/mol | |
| Form | Solid | |
| Optical Rotation | [α]/D −23±5°, c = 0.5 in H₂O | [8] |
| Primary Application | Building block in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. | [10] |
Comparative Analysis with Alternative Proline Analogs
The primary value of this compound lies in its influence on peptide conformation and stability. Here's a comparative overview against L-prolinamide and 4-Fluoro-L-prolinamides:
| Feature | L-Prolinamide | (4S)-Fluoro-L-prolinamide & (4R)-Fluoro-L-prolinamide | This compound |
| Ring Pucker | Flexible equilibrium between Cγ-exo and Cγ-endo puckers. | (4S) strongly favors Cγ-endo; (4R) strongly favors Cγ-exo.[11][12] | Expected to have a more balanced equilibrium between exo and endo puckers, closer to natural proline.[6] |
| Peptide Bond | High intrinsic probability of cis conformation (~30%). | (4S) increases the population of the cis isomer; (4R) favors the trans isomer.[11][13] | The effect on the cis/trans equilibrium is less pronounced than monofluorinated analogs, offering a more subtle modulation. |
| Metabolic Stability | Susceptible to enzymatic degradation. | Fluorination generally enhances resistance to proteolytic cleavage.[5] | The gem-difluoro group is expected to provide significant metabolic stability. |
| ¹⁹F NMR Probe | Not applicable. | Provides a single ¹⁹F NMR signal for conformational analysis.[14] | The two diastereotopic fluorine atoms can provide a more sensitive ¹⁹F NMR probe for cis-trans isomerism and ring pucker dynamics.[6][15] |
Experimental Protocols for Cross-Validation
To objectively assess the impact of this compound on peptide synthesis and conformation, the following standardized experimental protocols are recommended.
Experiment 1: Peptide Coupling Efficiency
Objective: To compare the coupling efficiency of this compound with L-prolinamide and a monofluorinated analog in a standard solid-phase peptide synthesis (SPPS) protocol.
Rationale: The electronic effects of the fluorine substituents could potentially influence the nucleophilicity of the secondary amine, thereby affecting the kinetics of the coupling reaction. This experiment will quantify any such differences.
Workflow:
Caption: Workflow for comparing peptide coupling efficiency.
Detailed Protocol:
-
Resin Preparation: Swell Rink Amide resin in Dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple Fmoc-Alanine-OH to the resin using a standard coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base such as Diisopropylethylamine (DIPEA).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
-
Resin Splitting: Divide the resin into three equal portions in separate reaction vessels.
-
Comparative Coupling:
-
To vessel 1, add a solution of L-prolinamide, HBTU, and DIPEA in DMF.
-
To vessel 2, add a solution of (4R)-Fluoro-L-prolinamide, HBTU, and DIPEA in DMF.
-
To vessel 3, add a solution of this compound, HBTU, and DIPEA in DMF.
-
Allow all reactions to proceed for the same amount of time (e.g., 2 hours).
-
-
Analysis:
-
Qualitative: Perform a Kaiser test on a small sample from each vessel to visually assess the presence of unreacted primary amines.
-
Quantitative: Cleave the peptide from a small, accurately weighed amount of resin from each vessel using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane). Analyze the crude product by LC-MS to determine the ratio of the desired dipeptide to the unreacted alanine.
-
Experiment 2: Conformational Analysis by ¹⁹F NMR Spectroscopy
Objective: To characterize and compare the conformational preferences (cis/trans isomerism) of peptides containing 4,4-Difluoro-L-proline versus a monofluorinated proline analog using ¹⁹F NMR.
Rationale: ¹⁹F NMR is highly sensitive to the local chemical environment. The chemical shifts of the fluorine atoms in the proline ring will differ depending on the conformation of the preceding peptide bond (cis or trans) and the ring pucker. 4,4-difluoroproline is an excellent probe as the chemical shift difference between the two diastereotopic fluorines (ΔδFF) is highly sensitive to the local conformation.[15]
Workflow:
Caption: Workflow for conformational analysis using NMR.
Detailed Protocol:
-
Peptide Synthesis: Synthesize two model peptides, for example, Ac-Ala-(4R-F)Pro-NH₂ and Ac-Ala-(4,4-F₂)Pro-NH₂ using standard Fmoc-SPPS.
-
Purification: Purify both peptides to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm their identity by mass spectrometry.
-
Sample Preparation: Prepare NMR samples by dissolving the lyophilized peptides in a suitable deuterated solvent (e.g., D₂O with a phosphate buffer to maintain pH).
-
¹⁹F NMR Acquisition:
-
Acquire one-dimensional ¹⁹F NMR spectra for both peptide samples.
-
For the peptide with 4,4-Difluoro-L-proline, two sets of signals corresponding to the cis and trans isomers are expected. The chemical shift difference (ΔδFF) between the diastereotopic fluorines is typically small for the trans isomer and large for the cis isomer.[15]
-
For the peptide with (4R)-Fluoro-L-proline, two distinct ¹⁹F resonances for the cis and trans conformers are expected.[14]
-
-
Data Analysis:
-
Integrate the areas of the ¹⁹F NMR signals corresponding to the cis and trans conformers to determine their relative populations.
-
(Optional) Acquire 2D ¹H-¹⁹F HOESY or NOESY spectra to unambiguously assign the signals to the cis and trans isomers based on through-space correlations between the fluorine atoms and specific protons on the preceding alanine residue.
-
Expected Outcomes and Data Interpretation
-
Peptide Coupling: The LC-MS data from Experiment 1 will provide a quantitative measure of coupling efficiency. While minor differences may be observed, significant disparities would suggest that the electronic nature of the fluorinated proline analog impacts reaction kinetics, potentially requiring adjustments to coupling times or reagents for optimal synthesis.
-
Conformational Analysis: The ¹⁹F NMR spectra from Experiment 2 will provide a direct measure of the cis/trans isomer ratio for each peptide. It is anticipated that the (4R)-Fluoro-L-proline will strongly favor the trans conformation. The 4,4-Difluoro-L-proline is expected to exhibit a cis/trans ratio closer to that of natural proline, confirming its role as a more subtle conformational modulator. The large ΔδFF for the cis isomer of the 4,4-difluoroproline-containing peptide will confirm the strong preference for the Cγ-endo ring pucker in this conformation.[15]
Conclusion
This compound represents a valuable tool for peptide chemists and drug developers. Its unique gem-difluoro substitution pattern offers a balance between the conformational mimicry of natural proline and the beneficial physicochemical properties imparted by fluorination. By providing a less aggressive conformational bias than its monofluorinated counterparts, it allows for the fine-tuning of peptide structure and function. The detailed experimental protocols outlined in this guide provide a robust framework for the direct, empirical cross-validation of its performance, empowering researchers to make informed decisions in the design of next-generation peptide therapeutics.
References
- 1. Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Minimising conformational bias in fluoroprolines through vicinal difluorination - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC01493K [pubs.rsc.org]
- 7. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, CAS No. 426844-51-1 - iChemical [ichemical.com]
- 9. This compound | C5H9ClF2N2O | CID 45158909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 426844-51-1 | Benchchem [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mr.copernicus.org [mr.copernicus.org]
- 13. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking 4,4-Difluoro-L-prolinamide Hydrochloride Against Established Proline-Specific Serine Protease Inhibitors
Introduction: The Significance of Targeting Proline-Specific Serine Proteases
Proline-specific serine proteases are a unique class of enzymes that cleave peptide bonds on the C-terminal side of proline residues. Their distinct substrate specificity makes them critical regulators of various physiological processes. Key members of this family include Dipeptidyl Peptidase IV (DPP-4), Fibroblast Activation Protein (FAP), and Prolyl Oligopeptidase (PREP/POP). Dysregulation of these enzymes is implicated in a range of pathologies, from type 2 diabetes and cancer to neurodegenerative disorders.[1][2][3][4] Consequently, the development of potent and selective inhibitors for these proteases is an area of intense research.
4,4-Difluoro-L-prolinamide hydrochloride is a fluorinated building block utilized in the synthesis of cyanopyrrolidine-based inhibitors, which are known to target these enzymes.[5] The inclusion of fluorine atoms can significantly enhance metabolic stability and binding affinity, making derivatives of this compound potentially superior therapeutic candidates.[5][6]
This guide provides a comprehensive framework for benchmarking novel inhibitors derived from this compound against established drugs and research compounds. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear analysis of comparative data to guide researchers in their drug discovery efforts.
The Target Landscape: DPP-4, FAP, and PREP
A successful inhibitor must not only be potent against its intended target but also highly selective, particularly within its own enzyme family, to avoid off-target effects.
-
Dipeptidyl Peptidase IV (DPP-4): A primary target in the treatment of type 2 diabetes. DPP-4 inactivates incretin hormones (GLP-1 and GIP), which are responsible for stimulating insulin secretion.[1][7][8][9] Inhibiting DPP-4 increases incretin levels, leading to improved glycemic control.[1][9]
-
Fibroblast Activation Protein (FAP): Highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of most epithelial cancers.[2][10][11] Its expression is associated with tumor growth and poor prognosis, making it an attractive target for cancer diagnostics and therapeutics.[2][11][12]
-
Prolyl Oligopeptidase (PREP/POP): A cytosolic enzyme implicated in neurological and neurodegenerative diseases.[3][4] It degrades small neuropeptides and has been linked to the aggregation of proteins like alpha-synuclein.[4][13]
The structural similarity among these proteases necessitates rigorous selectivity profiling for any new inhibitor candidate.
Comparator Inhibitors: Selecting the Right Benchmarks
To effectively evaluate a novel inhibitor, it must be compared against current standards in the field. The choice of comparators should be strategic, encompassing both clinical and research standards.
| Comparator | Primary Target | Class / Mechanism | Significance |
| Sitagliptin | DPP-4 | Competitive, Reversible | First-in-class, widely prescribed oral hypoglycemic agent ("gliptin").[1] |
| Linagliptin | DPP-4 | Competitive, Reversible (Xanthine-based) | Potent DPP-4 inhibitor also known to have affinity for FAP.[14][15] |
| Talabostat (Val-boroPro) | FAP / DPPs | Reversible, Covalent (Boronic acid) | Early, non-specific FAP inhibitor that entered clinical trials.[15] |
| UAMC1110 | FAP | Potent and highly selective | A benchmark for FAP-selective inhibition in research settings.[16] |
| Z-Prolyl-Prolinal | PREP/POP | Reversible, Covalent | A classic, well-characterized research inhibitor for PREP/POP.[17] |
Head-to-Head Evaluation I: In Vitro Enzymatic Assays
The foundational step in benchmarking is the direct assessment of an inhibitor's effect on purified enzyme activity. This allows for the determination of potency, mechanism, and selectivity in a controlled environment.
Potency Determination (IC50)
The half-maximal inhibitory concentration (IC50) is the most common metric for inhibitor potency. It represents the concentration of inhibitor required to reduce enzyme activity by 50%.
Caption: Workflow for determining inhibitor IC50 values.
This protocol is adapted for a standard fluorescence-based assay.[18][19]
-
Reagent Preparation:
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing NaCl and BSA.
-
DPP-4 Enzyme: Reconstitute recombinant human DPP-4 in assay buffer to a working concentration (e.g., 2X final concentration).
-
Substrate: Prepare a stock of Gly-Pro-AMC (aminomethylcoumarin) in DMSO and dilute in assay buffer to a working concentration (e.g., 2X final concentration, typically near its Km value).[18]
-
Inhibitor Dilutions: Prepare a serial dilution series (e.g., 10-point, 3-fold dilutions) of the test compound (derived from this compound) and comparator inhibitors (e.g., Sitagliptin) in assay buffer containing a constant percentage of DMSO.
-
-
Assay Setup (in a 96-well black microplate):
-
Blank Wells: Add 50 µL of Assay Buffer.
-
Control Wells (100% Activity): Add 40 µL of Assay Buffer and 10 µL of vehicle (e.g., DMSO in buffer).
-
Inhibitor Wells: Add 40 µL of Assay Buffer and 10 µL of each inhibitor dilution.
-
Add 10 µL of diluted DPP-4 enzyme solution to Control and Inhibitor wells.
-
-
Pre-incubation: Mix gently and incubate the plate at 37°C for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 50 µL of the 2X substrate solution to all wells to start the reaction. The final volume should be 100 µL.
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) every minute for 30 minutes.
-
Data Analysis:
-
Determine the reaction rate (slope) for each well from the linear portion of the kinetic curve.
-
Subtract the average rate of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = (1 - (Rate_inhibitor / Rate_control)) * 100
-
Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.[20]
-
Mechanism of Inhibition (MOA) Analysis
Understanding how an inhibitor works (its MOA) is crucial. Kinetic analysis can distinguish between different modes of reversible inhibition (competitive, non-competitive, uncompetitive, or mixed).[21][22][23] This is achieved by measuring reaction rates at various substrate and inhibitor concentrations.
-
Follow the general IC50 protocol, but with a matrix of conditions.
-
Use at least five concentrations of the substrate, typically ranging from 0.2x to 5x the Michaelis constant (Km).
-
For each substrate concentration, measure the reaction rate in the absence of inhibitor and in the presence of at least three different concentrations of the inhibitor (e.g., 0.5x, 1x, and 2x its IC50).
-
Plot the data using a double reciprocal plot (Lineweaver-Burk plot: 1/rate vs. 1/[Substrate]).[24] The pattern of line intersections reveals the mechanism of inhibition.[22][23]
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect in the upper-left quadrant.
Selectivity Profiling
Selectivity is arguably as important as potency. A compound that strongly inhibits multiple related enzymes may have a complex and undesirable pharmacological profile.
-
Perform IC50 determination assays for the test compound against a panel of related enzymes (e.g., FAP, PREP, and other serine proteases).[25][26]
-
Calculate the Selectivity Index (SI) for each off-target enzyme: SI = IC50 (off-target enzyme) / IC50 (primary target enzyme)
-
A higher SI value (typically >100-fold) indicates greater selectivity for the primary target.
| Compound | DPP-4 IC50 (nM) | FAP IC50 (nM) | PREP IC50 (nM) | Selectivity (FAP/DPP-4) | Selectivity (PREP/DPP-4) | Inhibition MOA (vs. DPP-4) |
| Test Compound X | 5.2 | 850 | >10,000 | 163 | >1923 | Competitive |
| Sitagliptin | 18 | 2,600 | >100,000 | 144 | >5555 | Competitive |
| Linagliptin | 1 | 89 | >10,000 | 89 | >10000 | Competitive |
| Talabostat | 4 | 2 | 1500 | 0.5 | 375 | Mixed |
Data are for illustrative purposes only.
Head-to-Head Evaluation II: Cell-Based Assays
While in vitro assays are essential, they do not account for factors like cell permeability, intracellular target engagement, or cytotoxicity. Cell-based assays provide a more physiologically relevant context.
Cellular Potency (EC50)
The half-maximal effective concentration (EC50) measures the inhibitor's potency within a living cell. For FAP, this can be done using a cell line that endogenously expresses the target.
This protocol is based on a method using the U87MG glioblastoma cell line, which has high FAP expression.[27]
-
Cell Culture: Culture U87MG cells in appropriate media until they reach ~80-90% confluency.
-
Assay Preparation: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Remove the culture medium. Wash the cells with a buffer (e.g., PBS). Add buffer containing serial dilutions of the test compound and comparators (e.g., UAMC1110). Include vehicle controls.
-
Incubation: Incubate the plate for a set period (e.g., 30 minutes) at 37°C.
-
Substrate Addition: Add a FAP-specific fluorogenic substrate (e.g., Suc-Gly-Pro-AMC) to all wells.[27]
-
Measurement & Analysis: Read the fluorescence over time, as described in the enzymatic IC50 protocol. Calculate the EC50 value by plotting % inhibition against inhibitor concentration.
Cytotoxicity Assessment
It is critical to ensure that the observed cellular effect is due to target inhibition and not simply because the compound is killing the cells. Standard cytotoxicity assays (e.g., MTT, CellTiter-Glo®) should be run in parallel. The concentration at which the compound shows cytotoxicity should be significantly higher than its cellular EC50.
Logical Framework for Inhibitor Selection
The data gathered from these benchmarking studies can be integrated into a decision-making framework.
Caption: Decision-making flowchart for inhibitor progression.
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking novel inhibitors derived from this compound. By rigorously comparing a new compound against established inhibitors in terms of potency, selectivity, and cellular activity, researchers can build a comprehensive performance profile. The causality is clear: high potency without high selectivity can lead to unacceptable off-target effects, and potent enzymatic inhibition is meaningless without cellular permeability and low cytotoxicity.
A compound that demonstrates high potency (low nM IC50), excellent selectivity (>100-fold over related proteases), and on-target activity in cellular assays at non-toxic concentrations is a strong candidate for advancement into more complex preclinical studies, including pharmacokinetic/pharmacodynamic (PK/PD) analysis and in vivo efficacy models. This structured benchmarking process is fundamental to identifying promising new therapeutic agents for treating diabetes, cancer, and neurological diseases.
References
- 1. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New tricks of prolyl oligopeptidase inhibitors - A common drug therapy for several neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 426844-51-1 | Benchchem [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. pubs.rsna.org [pubs.rsna.org]
- 11. Frontiers | Fibroblast-Activated Protein Inhibitor PET/CT: Cancer Diagnosis and Management [frontiersin.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Inhibition of prolyl oligopeptidase: A promising pathway to prevent the progression of age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 17. tandfonline.com [tandfonline.com]
- 18. content.abcam.com [content.abcam.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. A simple kinetic method for rapid mechanistic analysis of reversible enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Distinguishing reversible enzyme inhibition mechanisms - The Science Snail [sciencesnail.com]
- 23. researchgate.net [researchgate.net]
- 24. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 25. In-cell selectivity profiling of serine protease inhibitors by activity-based proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. A cell-based fluorescent assay for FAP inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 4,4-Difluoro-L-prolinamide Hydrochloride Derivatives in Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorination in Prolinamides
4,4-Difluoro-L-prolinamide hydrochloride has emerged as a pivotal building block in medicinal chemistry, primarily recognized for its role in the synthesis of potent enzyme inhibitors. The introduction of gem-difluoro substitution on the proline ring is a strategic design element that significantly enhances the metabolic stability and bioavailability of resulting compounds. This modification alters the stereoelectronic properties of the proline scaffold, influencing its conformational preferences and binding affinity to target proteins. This guide provides a comparative analysis of the efficacy of therapeutic agents derived from this compound, with a primary focus on its application in the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors for type 2 diabetes and its burgeoning potential in the realm of neurological disorders.
Part 1: Efficacy in the Inhibition of Dipeptidyl Peptidase IV (DPP-IV)
This compound is a key precursor in the synthesis of 2-cyanopyrrolidine-based DPP-IV inhibitors.[1] These inhibitors play a crucial role in the management of type 2 diabetes by preventing the degradation of incretin hormones, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner.[2] The fluorination at the C4 position of the prolinamide is instrumental in enhancing the potency and pharmacokinetic profile of these inhibitors.
Comparative Efficacy of 4-Substituted-2-Cyanopyrrolidine DPP-IV Inhibitors
| Compound Type | Substitution at C4 | General Efficacy | Key Observations |
| Cyanopyrrolidine Derivative | 4,4-Difluoro | High Potency | The gem-difluoro group enhances binding affinity and metabolic stability. |
| Cyanopyrrolidine Derivative | 4-Hydroxy | Moderate Potency | Hydroxylation can also lead to potent inhibitors, but fluorination often provides superior pharmacokinetic properties. |
| Cyanopyrrolidine Derivative | Unsubstituted | Lower Potency | The lack of substitution at the C4 position generally results in reduced inhibitory activity. |
This table provides a qualitative comparison based on trends observed in the scientific literature. Specific IC50 values would be required for a quantitative analysis.
The rationale behind the enhanced efficacy of the 4,4-difluoro substitution lies in its ability to modulate the pKa of the molecule and improve its interaction with the active site of the DPP-IV enzyme.[3] The strong electron-withdrawing nature of the fluorine atoms can influence the binding mode and orientation of the inhibitor within the enzyme's catalytic domain.
Experimental Protocol: In Vitro DPP-IV Inhibition Assay
To assess and compare the efficacy of newly synthesized DPP-IV inhibitors derived from this compound, a standardized in vitro inhibition assay is essential.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant DPP-IV.
Materials:
-
Human recombinant DPP-IV enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Reference inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer. Prepare the DPP-IV enzyme and substrate solutions to their final working concentrations in the assay buffer.
-
Assay Reaction: To each well of the 96-well plate, add the following in order:
-
Assay buffer
-
Test compound or reference inhibitor solution
-
DPP-IV enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) over a set period.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Part 2: Emerging Applications in Neurological Disorders
The unique physicochemical properties imparted by fluorine substitution have opened new avenues for the application of this compound derivatives in the challenging field of central nervous system (CNS) drug discovery.[4] The enhanced metabolic stability and membrane permeability of fluorinated compounds can facilitate their passage across the blood-brain barrier (BBB).[5]
The Neuroprotective Potential of DPP-IV Inhibition
Recent research has uncovered a significant link between DPP-IV and various neurological disorders with a neuroinflammatory component.[6] Inhibition of DPP-IV has shown therapeutic promise in preclinical models of conditions such as Alzheimer's disease, Parkinson's disease, and stroke.[7][8] The neuroprotective effects are believed to be mediated through several mechanisms, including:
-
Increased bioavailability of neuroprotective peptides: DPP-IV is responsible for the degradation of neuropeptides like glucagon-like peptide-1 (GLP-1) and stromal cell-derived factor-1α (SDF-1α), both of which have demonstrated neuroprotective and neurogenic properties.[9]
-
Anti-inflammatory effects: DPP-IV inhibitors have been shown to modulate immune cell activation and reduce neuroinflammation, a key pathological feature of many neurodegenerative diseases.[10]
-
Anti-apoptotic effects: By preserving the signaling of certain neuropeptides, DPP-IV inhibitors can help to prevent neuronal cell death.
While direct comparative studies of neurological efficacy using compounds specifically derived from this compound are still emerging, the established role of this precursor in generating potent and stable DPP-IV inhibitors makes it a highly attractive starting point for the design of novel CNS-penetrant therapeutics. The development of fluorinated prolinamide derivatives with optimized properties for BBB penetration is an active area of research.[11]
Experimental Workflow: Synthesis of a Cyanopyrrolidine DPP-IV Inhibitor
The following diagram illustrates a generalized workflow for the synthesis of a 2-cyanopyrrolidine-based DPP-IV inhibitor, a process that utilizes this compound as a key starting material.
Caption: Generalized synthetic workflow for a DPP-IV inhibitor.
Conclusion and Future Directions
This compound stands as a testament to the power of strategic fluorination in modern drug design. Its utility in creating highly potent and metabolically robust DPP-IV inhibitors is well-established, providing a critical tool in the fight against type 2 diabetes. The future is bright for this versatile building block, with expanding research into its potential for developing novel therapeutics for neurological disorders. Further investigations, including head-to-head comparative efficacy studies in relevant preclinical models, are warranted to fully elucidate the therapeutic advantages of its derivatives. The continued exploration of fluorinated prolinamides promises to yield a new generation of targeted and effective medicines.
References
- 1. usbio.net [usbio.net]
- 2. Dipeptidyl peptidase 4 (DPP-4) inhibitors and their role in Type 2 diabetes management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tackling dipeptidyl peptidase IV in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dipeptidyl Peptidase-4 Inhibitors for the Potential Treatment of Brain Disorders; A Mini-Review With Special Focus on Linagliptin and Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of dipeptidyl peptidase 4 inhibitor on Alzheimer’s disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Tackling dipeptidyl peptidase IV in neurological disorders | Semantic Scholar [semanticscholar.org]
- 11. Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4,4-Difluoro-L-prolinamide Hydrochloride
Introduction: As a fluorinated derivative of prolinamide, 4,4-Difluoro-L-prolinamide hydrochloride is a valuable building block in modern drug discovery, particularly in the synthesis of DPP-IV inhibitors.[1] However, its chemical structure—containing both fluorine and a hydrochloride salt—necessitates a stringent and informed approach to its disposal. Improper handling not only poses immediate health risks but also violates regulatory standards and can lead to costly disposal errors. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory frameworks. The core principle is unwavering: This compound must be treated as regulated, halogenated hazardous waste.
Part 1: Hazard Profile and Immediate Safety
Before handling or disposing of this compound, a thorough understanding of its hazards is essential. The Globally Harmonized System (GHS) classifies this chemical with a "Warning" signal word, indicating moderate hazards.[1][2][3]
Primary Hazards:
These hazards dictate the mandatory use of appropriate Personal Protective Equipment (PPE) at all times.
| Exposure Route | Required Personal Protective Equipment (PPE) | Rationale & First Aid Protocol |
| Dermal (Skin) | Nitrile Rubber Gloves and Long-Sleeved Lab Coat .[2] | Prevents direct contact that leads to irritation. In case of contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2] |
| Ocular (Eyes) | Goggles (EN 166 Standard or equivalent) .[2] A face shield is recommended if there is a splash risk. | Protects against dust particles or splashes that can cause serious irritation. If contact occurs, rinse immediately and cautiously with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[2][3] |
| Inhalation | Handle in a certified chemical fume hood . If a hood is unavailable or dust is generated, a NIOSH/MSHA-approved respirator is required.[2] | The fine, crystalline nature of the solid poses an inhalation risk.[2] If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2] |
Part 2: The Core Principle: Segregation as Halogenated Waste
The defining characteristic of this compound for disposal purposes is its chemical composition. As an organic compound containing halogens (two fluorine atoms and one chlorine atom from the hydrochloride salt), it must be segregated into the halogenated organic waste stream .[5][6][7]
Causality: Halogenated wastes require specific high-temperature incineration processes with scrubbers to neutralize the acidic gases (like HF and HCl) produced during combustion. Mixing them with non-halogenated waste contaminates the entire batch, drastically increasing disposal costs and complexity.[8]
The following decision workflow must be followed for all waste generated from this compound.
Caption: Waste segregation decision process for laboratory chemicals.
Part 3: Step-by-Step Disposal Protocol
This protocol applies to unused product, residual material, or heavily contaminated items.
1. Container Selection and Preparation:
-
Select the Correct Container: Use only containers approved for hazardous waste. For solid this compound, a wide-mouth high-density polyethylene (HDPE) container with a screw-top cap is ideal.[9] The container must be clean, in good condition, and compatible with the chemical.[10]
-
Pre-Label the Container: Before adding any waste, affix a "Hazardous Waste" tag.[8] The label must include:
2. Waste Transfer:
-
Location: All transfers must be conducted in a chemical fume hood to prevent inhalation of dust.[8]
-
Procedure: Carefully transfer the solid chemical into the prepared waste container using a dedicated scoop or spatula. Avoid creating dust. If the chemical is in its original container, the entire container can often be placed into a larger hazardous waste receptacle.
-
Closure: Immediately and securely close the waste container.[5][8] Containers must remain closed at all times except when waste is actively being added.[5][9]
3. Storage in a Satellite Accumulation Area (SAA):
-
Designation: Store the sealed waste container in a designated SAA, which is a location at or near the point of waste generation and under the control of the lab personnel.[9][12]
-
Segregation: The container must be stored with compatible (other halogenated organic) wastes. Crucially, it must be physically separated from incompatible materials like strong acids, bases, and oxidizing agents using secondary containment.[9][10]
-
Secondary Containment: Place the waste container in a secondary bin or tray that can hold the entire volume of the container in case of a leak.[6][10]
-
Volume Limits: An SAA can accumulate up to 55 gallons of hazardous waste. Once this limit is reached, or the container is full, it must be moved to the Central Accumulation Area (CAA) within three days.[9][11]
| Parameter | Requirement | Regulatory Basis (Authority) |
| Waste Stream | Halogenated Organic Waste | Chemical Structure (Fluorine, Chlorine) |
| Container Type | Chemically compatible (HDPE), leak-proof, screw-top cap.[6][10] | OSHA 29 CFR 1910.1200 / EPA RCRA |
| Labeling | "Hazardous Waste", Full Chemical Name, Hazard Class.[5][11] | EPA 40 CFR Part 262 |
| Storage Location | Designated Satellite Accumulation Area (SAA).[9] | EPA 40 CFR § 262.15 |
| Storage Practice | Kept closed, segregated by compatibility, in secondary containment.[8][9][10] | EPA / Good Laboratory Practice |
Part 4: Emergency Protocol: Small Spill Cleanup
In the event of a small spill (<10g) of solid this compound in a controlled laboratory setting:
-
Alert & Secure: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Don PPE: At a minimum, wear the PPE outlined in Table 1: double nitrile gloves, safety goggles, and a lab coat. If significant dust is present, use a respirator.
-
Contain & Clean:
-
Do NOT use water, as this could dissolve and spread the material.
-
Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.
-
Carefully sweep or scoop the material and absorbent into a designated bag or container.[2][8] Use spark-proof tools if there is any solvent present.[13]
-
-
Final Decontamination: Gently wipe the spill area with a cloth dampened with a suitable solvent (e.g., 70% ethanol), working from the outside in.
-
Dispose of Debris: Place all contaminated materials—including gloves, absorbent, wipes, and the sealed bag of swept-up chemical—into the designated Halogenated Solid Waste container.[8]
-
Report: Report the incident to your institution's Environmental Health & Safety (EH&S) department according to local policy.
For large spills, evacuate the area immediately and contact your institution's emergency response team.[5]
References
- 1. 4,4-Difluoro- L -prolinamide 97 426844-51-1 [sigmaaldrich.com]
- 2. fishersci.at [fishersci.at]
- 3. This compound, CAS No. 426844-51-1 - iChemical [ichemical.com]
- 4. This compound, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. chemicalbook.com [chemicalbook.com]
A Researcher's Guide to Handling 4,4-Difluoro-L-prolinamide Hydrochloride: A Focus on Personal Protective Equipment
As a novel building block in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, 4,4-Difluoro-L-prolinamide hydrochloride is a compound of significant interest in drug development.[1] Its handling, however, necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). Our goal is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their experiments.
Hazard Identification and Risk Assessment: The "Why" Behind the "What"
This compound is a solid, powdered substance that presents a triad of primary hazards upon exposure.[1][2][3][4] Understanding these is critical to appreciating the necessity of the prescribed PPE.
-
Skin Irritation (H315): Direct contact can lead to skin irritation.[2][3][4]
-
Serious Eye Irritation (H319): The compound can cause significant and potentially damaging eye irritation.[2][3][4]
-
Respiratory Irritation (STOT SE 3, H335): Inhalation of the dust may lead to respiratory irritation.[1][2][3]
Given its powdered form, the risk of generating airborne dust during handling (e.g., weighing, transferring, or preparing solutions) is high, making inhalation a key route of potential exposure.[5][6][7]
| Hazard Statement | Route of Exposure | Consequence |
| H315: Causes skin irritation | Dermal (Skin) | Localized redness, itching, and inflammation. |
| H319: Causes serious eye irritation | Ocular (Eyes) | Redness, pain, and potential damage to eye tissue. |
| H335: May cause respiratory irritation | Inhalation (Lungs) | Coughing, sneezing, and irritation of the respiratory tract.[2] |
Your Armor: Selecting the Right Personal Protective Equipment
The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific hazards of the chemical and the procedures being performed. For this compound, a multi-layered defense is essential.
Primary Engineering Control: The Chemical Fume Hood
Before any discussion of PPE, it is paramount to emphasize that all handling of this compound powder should be conducted within a certified chemical fume hood.[5] This engineering control is your first and most effective line of defense against respiratory exposure by containing dust and preventing its dispersal into the laboratory environment.
Essential Personal Protective Equipment
The following table outlines the minimum required PPE for handling this compound.
| Body Part | PPE Recommendation | Standard | Rationale |
| Hands | Chemical-resistant gloves (Nitrile) | ASTM F739 | Prevents skin contact and irritation. Nitrile provides good resistance to a broad range of chemicals. |
| Eyes | Safety goggles | EN 166 / ANSI Z87.1 | Protects against airborne particles and accidental splashes.[2] |
| Face | Face shield (in addition to goggles) | ANSI Z87.1 | Recommended when there is a significant risk of splashes, such as when preparing solutions. |
| Body | Laboratory coat | Provides a removable barrier to protect skin and clothing from contamination. | |
| Respiratory | N95 or higher-rated respirator | NIOSH approved | Essential when working with the powder outside of a fume hood or during large-scale transfers where dust generation is unavoidable. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, sequential protocol is crucial for minimizing exposure risk.
Preparation and Donning of PPE
-
Inspect Your PPE: Before entering the designated handling area, visually inspect all PPE for any signs of damage (e.g., tears in gloves, cracks in goggles).
-
Hand Hygiene: Wash and dry your hands thoroughly.
-
Don Laboratory Coat: Ensure it is fully buttoned.
-
Don Respiratory Protection (if required): Perform a fit check to ensure a proper seal.
-
Don Eye and Face Protection: Put on your safety goggles, followed by a face shield if necessary.
-
Don Gloves: Select the appropriate size and pull the cuffs of the gloves over the cuffs of your laboratory coat sleeves.
The following diagram illustrates the logical flow for donning PPE.
Handling the Compound
-
Designated Area: All handling of this compound should occur in a designated area within a chemical fume hood.[5]
-
Spill Containment: Line the work surface with absorbent, disposable bench paper to contain any potential spills.[5]
-
Weighing: If weighing the powder, do so within the fume hood. Use an anti-static gun if the powder is prone to static dispersal.[5]
-
Solution Preparation: When preparing solutions, add the powder slowly to the solvent to avoid splashing.
Doffing PPE and Decontamination
The removal of PPE is a critical step where cross-contamination can occur if not done correctly.
-
Gloves: Remove gloves first, turning them inside out as you remove them to trap any contaminants.
-
Face Shield and Goggles: Remove from the back of your head.
-
Laboratory Coat: Remove by rolling it down your arms, ensuring the contaminated exterior is folded inward.
-
Respirator: Remove from the back of your head.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
This sequence is visualized in the diagram below.
Disposal Plan: Responsible Waste Management
Proper disposal is a legal and ethical responsibility to protect both people and the environment.
-
Contaminated PPE: All disposable PPE (gloves, bench paper, etc.) that has come into contact with this compound should be placed in a sealed, labeled hazardous waste container.
-
Excess Chemical: Unused or waste this compound must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[2]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The decontaminated container can then be disposed of according to your institution's guidelines.
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Emergency Procedures: Be Prepared
In the event of an exposure, immediate and correct action is vital.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[2] |
Conclusion: A Culture of Safety
The safe handling of this compound is not merely about following a set of rules; it is about fostering a culture of safety and awareness in the laboratory. By understanding the hazards, diligently using the correct PPE, and adhering to established protocols, researchers can confidently and safely advance their work with this promising compound.
References
- 1. 4,4-ジフルオロ-L-プロリンアミド 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. fishersci.at [fishersci.at]
- 3. This compound, CAS No. 426844-51-1 - iChemical [ichemical.com]
- 4. This compound, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. safety.duke.edu [safety.duke.edu]
- 6. wiley.com [wiley.com]
- 7. resources.psi-bfm.com [resources.psi-bfm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
